Product packaging for Butyl(chloro)tin dihydrate(Cat. No.:)

Butyl(chloro)tin dihydrate

Cat. No.: B15286375
M. Wt: 247.31 g/mol
InChI Key: YWFUVTMPYOLBDB-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Butyl(chloro)tin dihydrate is a useful research compound. Its molecular formula is C4H13ClO2Sn and its molecular weight is 247.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H13ClO2Sn B15286375 Butyl(chloro)tin dihydrate

Properties

Molecular Formula

C4H13ClO2Sn

Molecular Weight

247.31 g/mol

IUPAC Name

butyl(chloro)tin;dihydrate

InChI

InChI=1S/C4H9.ClH.2H2O.Sn/c1-3-4-2;;;;/h1,3-4H2,2H3;1H;2*1H2;/q;;;;+1/p-1

InChI Key

YWFUVTMPYOLBDB-UHFFFAOYSA-M

Canonical SMILES

CCCC[Sn]Cl.O.O

Origin of Product

United States

Foundational & Exploratory

Butyl(chloro)tin dihydrate CAS number 13355-96-9

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Butyl(chloro)tin dihydrate (CAS Number 13355-96-9)

For Researchers, Scientists, and Drug Development Professionals

This compound, with the CAS number 13355-96-9, is an organotin compound with established applications in industrial catalysis. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, and analytical methodologies. While direct research on the biological activities of this compound is limited, this document explores its potential role in drug development by examining the well-documented effects of related organotin compounds. This includes a discussion of their potential as anticancer agents, their immunotoxicity, and their influence on key signaling pathways such as NF-κB and caspase-mediated apoptosis. This guide aims to serve as a foundational resource for researchers interested in the potential therapeutic applications of this class of compounds.

Chemical and Physical Properties

This compound, also known as Butylchlorodihydroxytin or Butyltin chloride dihydroxide, is a white solid organotin compound.[1][2][3] It is primarily used as a catalyst in various chemical reactions, including esterification, polycondensation, and transesterification.[4]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 13355-96-9[1]
Molecular Formula C4H13ClO2Sn[5]
Molecular Weight 247.31 g/mol [5]
Appearance White powder/solid[3][4]
Melting Point 150 °C (decomposes)[1][2][3]
Boiling Point 243.2 °C (Predicted)[4]
Density 1.26 g/cm³[4]
Water Solubility 1.03 mg/L at 20 °C[4]
Storage Temperature Below +30°C[1][2][3]

Synthesis and Characterization

Synthesis

The primary industrial synthesis of this compound involves the controlled alkaline hydrolysis of monobutyltin trichloride.[6]

Experimental Protocol: Synthesis via Hydrolysis of Monobutyltin Trichloride

  • Preparation of Alkaline Solution: Prepare an alkaline solution containing sodium carbonate and ammonium hydroxide. The molar ratio of sodium carbonate to ammoniacal liquor can range from 0.5:10 to 1:10, with the total alkali content maintained at a 15-25% excess.[6]

  • Reaction Setup: Heat the alkaline solution to a temperature between 40°C and 80°C in a reaction vessel equipped with a stirrer and a constant pressure funnel.[6]

  • Addition of Precursor: Slowly add monobutyltin trichloride liquid to the heated alkaline solution through the constant pressure funnel while maintaining constant stirring.[6]

  • Reaction: Maintain the reaction mixture at a constant temperature for 2-4 hours to allow for the hydrolysis and precipitation of this compound.[6]

  • Purification: The product can be purified through suction filtration, washing with heated water (50-80°C), centrifugation, and vacuum drying at 70-110°C.[6]

Characterization

Characterization of this compound and other butyltin compounds typically involves a combination of spectroscopic and spectrometric techniques.

Table 2: Analytical Techniques for the Characterization of Butyltin Compounds

TechniquePurposeReference(s)
Gas Chromatography-Mass Spectrometry (GC-MS) Separation and identification of butyltin species in various matrices.[7][8][9]
Atomic Absorption Spectroscopy (AAS) Quantification of tin content.[3][10]
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation.[11][12]
Infrared (IR) Spectroscopy Identification of functional groups.[13][14]

Biological Activity and Potential in Drug Development

While this compound itself has not been extensively studied for its biological activity, the broader class of organotin compounds, particularly butyltins, has garnered interest in the field of drug development, primarily as potential anticancer agents. It is important to note that the biological effects of organotins are highly dependent on the number and nature of the organic substituents.

Anticancer Potential

Several organotin compounds have demonstrated significant in vitro cytotoxicity against various cancer cell lines, with some exhibiting greater potency than the established chemotherapy drug cisplatin.[15] The proposed mechanisms of action include the induction of apoptosis through various signaling pathways.

Immunotoxicity

Organotin compounds are known to be immunotoxic, with effects observed on the thymus and other immune cells.[10] This immunomodulatory activity is a critical consideration in the development of any potential therapeutic agent.

Signaling Pathways Affected by Organotin Compounds

Organotin compounds have been shown to modulate several key cellular signaling pathways, which are central to their biological effects.

NF-κB Signaling Pathway

The Nuclear Factor kappa B (NF-κB) pathway is a crucial regulator of inflammation, immunity, and cell survival. Some organotin compounds have been shown to inhibit NF-κB signaling, which may contribute to their anti-inflammatory and anticancer properties.

NF_kB_Signaling Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) IKK IKK Complex Stimuli->IKK Activates Organotin Organotin Compound IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocates Gene Target Gene Expression Nucleus->Gene Induces Organotin->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by organotin compounds.

Caspase-Mediated Apoptosis

A primary mechanism by which organotin compounds induce cell death is through the activation of caspases, a family of proteases central to the apoptotic process. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Apoptosis_Pathway Organotin Organotin Compound Mitochondria Mitochondria Organotin->Mitochondria Induces Stress Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Binds Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Intrinsic pathway of apoptosis induced by organotin compounds.

Retinoid X Receptor (RXR) Agonism

Some organotin compounds have been identified as agonists for the Retinoid X Receptor (RXR), a nuclear receptor that plays a critical role in regulating gene expression involved in various physiological processes.[1][16][17][18][19] This interaction can lead to endocrine-disrupting effects.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and include appropriate controls (untreated cells and a positive control for cell death).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[20][21]

Speciation Analysis of Butyltins in Biological Samples by GC-MS

This protocol outlines a general procedure for the analysis of butyltin compounds in biological matrices.

  • Sample Preparation: Homogenize the biological tissue sample.

  • Extraction: Extract the butyltin compounds from the sample using an appropriate solvent system (e.g., methanol or a chloroform/methanol/water mixture).[22]

  • Derivatization: Convert the butyltin species into more volatile forms suitable for GC analysis. This is often achieved through ethylation using sodium tetraethylborate.[7][9]

  • GC-MS Analysis: Inject the derivatized sample into a gas chromatograph coupled with a mass spectrometer. The different butyltin species will be separated based on their retention times and identified by their mass spectra.[7][8]

  • Quantification: Use an internal standard (e.g., tripropyltin) for accurate quantification.[8]

Conclusion

This compound is a well-characterized organotin compound with significant industrial applications. While its direct role in drug development is yet to be explored, the broader class of organotin compounds exhibits promising biological activities, particularly as potential anticancer agents. Their ability to modulate key signaling pathways, such as NF-κB and apoptosis, warrants further investigation. This technical guide provides a foundation for researchers to explore the therapeutic potential of this compound and related compounds, while also highlighting the need for careful consideration of their inherent toxicity. Future research should focus on elucidating the specific mechanisms of action of this compound and on designing derivatives with improved therapeutic indices.

References

An In-depth Technical Guide to the Chemical Properties of Butyl(chloro)tin Dihydrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyl(chloro)tin dihydrate, more formally known as butyltin chloride dihydroxide, is an organotin compound with the chemical formula C₄H₁₁ClO₂Sn. It exists as a white, solid powder and is recognized for its role as a catalyst in various chemical reactions, particularly in the synthesis of polyesters and powder coating resins. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its characterization, and a visualization of its synthesis pathway.

The parent compound, monobutyltin trichloride (MBTC), is a colorless liquid that readily undergoes hydrolysis in the presence of water to form butyltin chloride dihydroxide. This hydrolysis is a key chemical property and the primary route for the synthesis of the dihydrate form. Due to the toxicological concerns associated with organotin compounds, a thorough understanding of their chemical properties is crucial for safe handling and application in research and industrial settings.

Chemical and Physical Properties

The following tables summarize the key quantitative data for butyltin chloride dihydroxide and its precursor, monobutyltin trichloride.

Table 1: Physical and Chemical Properties of Butyltin Chloride Dihydroxide

PropertyValueReference
CAS Number 13355-96-9[1][2]
Molecular Formula C₄H₁₁ClO₂Sn[1]
Molecular Weight 245.29 g/mol [1]
Appearance White powder[2]
Melting Point 150 °C (decomposes)
Solubility Soluble in reaction solution, dilute NaOH, or hot HNO₃. Insoluble in non-polar solutions.[3]
Tin Content 46.00 – 51.00 %[4]
Chlorine Content 13.80 – 15.2 %[4]

Table 2: Physical and Chemical Properties of Monobutyltin Trichloride (Precursor)

PropertyValueReference
CAS Number 1118-46-3[5]
Molecular Formula C₄H₉Cl₃Sn[5]
Molecular Weight 282.18 g/mol [5]
Appearance Colorless liquid[5]
Melting Point -63 °C[5]
Boiling Point 98 °C at 13 hPa[6]
Density 1.71 g/cm³ at 25 °C[5]
Solubility in Water 1000 to 10,000 mg/L (undergoes rapid hydrolysis)[6]

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of butyltin chloride dihydroxide.

Synthesis of Butyltin Chloride Dihydroxide via Hydrolysis of Monobutyltin Trichloride

This protocol describes the controlled hydrolysis of monobutyltin trichloride to yield butyltin chloride dihydroxide.

Materials:

  • Monobutyltin trichloride (MBTC)

  • Deionized water

  • Sodium carbonate (Na₂CO₃)

  • Ammonium hydroxide (NH₄OH, 20% solution)

  • Reaction vessel with a stirrer and temperature control

  • Constant pressure dropping funnel

  • Filtration apparatus (e.g., Buchner funnel)

  • Vacuum drying oven

Procedure:

  • Prepare an alkaline solution in the reaction vessel by dissolving a calculated amount of sodium carbonate in deionized water and adding ammonium hydroxide.

  • Heat the alkaline solution to a constant temperature of 50 °C with continuous stirring.

  • Slowly add monobutyltin trichloride to the alkaline solution using a constant pressure dropping funnel over a period of 1-2 hours. Maintain the reaction temperature at 50 °C.

  • After the addition is complete, continue stirring the reaction mixture at 50 °C for an additional 2 hours to ensure complete hydrolysis.

  • Cool the reaction mixture to room temperature. The white precipitate of butyltin chloride dihydroxide will form.

  • Filter the precipitate using a Buchner funnel and wash the filter cake twice with deionized water to remove any unreacted starting materials and soluble byproducts. The washing temperature can be controlled between 50-80 °C for improved efficiency.

  • Transfer the washed product to a vacuum drying oven and dry at 80-95 °C until a constant weight is achieved.

Characterization Methods

The melting point is determined using a standard capillary melting point apparatus.

Procedure:

  • Finely powder a small amount of the dried butyltin chloride dihydroxide.

  • Pack the powder into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the block at a rate of approximately 10-15 °C per minute for a rapid determination of the approximate melting range.

  • For a precise measurement, repeat the process with a fresh sample, and once the temperature is within 20 °C of the approximate melting point, reduce the heating rate to 1-2 °C per minute.

  • Record the temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid. This range is the melting point. Note that butyltin chloride dihydroxide decomposes at its melting point.

This method is based on the determination of tin content after acid digestion of the organotin compound.

Materials:

  • Concentrated nitric acid (HNO₃)

  • Concentrated hydrochloric acid (HCl)

  • Atomic Absorption Spectrometer (AAS) with a tin hollow cathode lamp

  • Standard tin solutions for calibration

Procedure:

  • Accurately weigh a small amount of the butyltin chloride dihydroxide sample into a digestion vessel.

  • Add a mixture of concentrated nitric acid and hydrochloric acid to the sample.

  • Heat the mixture to digest the organic matrix and dissolve the tin.

  • After complete digestion, cool the solution and dilute it to a known volume with deionized water.

  • Prepare a series of standard tin solutions of known concentrations.

  • Aspirate the sample and standard solutions into the flame of the atomic absorption spectrometer and measure the absorbance at the appropriate wavelength for tin (e.g., 224.6 nm).

  • Construct a calibration curve from the absorbance of the standard solutions and determine the concentration of tin in the sample solution. Calculate the percentage of tin in the original sample.

This protocol outlines the determination of the chloride content using potentiometric titration with silver nitrate.

Materials:

  • Standardized silver nitrate (AgNO₃) solution (e.g., 0.1 M)

  • Nitric acid (HNO₃)

  • Deionized water

  • Potentiometric titrator with a silver indicator electrode and a suitable reference electrode.

Procedure:

  • Accurately weigh a sample of butyltin chloride dihydroxide and dissolve it in an appropriate solvent (e.g., a mixture of deionized water and a suitable organic solvent to aid dissolution).

  • Acidify the solution with nitric acid.

  • Immerse the silver and reference electrodes into the solution.

  • Titrate the solution with the standardized silver nitrate solution. The silver ions will react with the chloride ions to form a silver chloride precipitate.

  • The endpoint of the titration is detected as a sharp change in the potential of the silver electrode, which is monitored by the potentiometric titrator.

  • The volume of silver nitrate solution used to reach the endpoint is used to calculate the percentage of chlorine in the sample.

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Sample Preparation:

  • Prepare a KBr (potassium bromide) pellet by mixing a small amount of the butyltin chloride dihydroxide sample with dry KBr powder and pressing the mixture into a transparent disk.

  • Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly onto the ATR crystal.

Analysis:

  • Obtain a background spectrum of the empty sample holder (for KBr pellet) or the clean ATR crystal.

  • Place the sample in the FTIR spectrometer.

  • Record the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

  • Characteristic absorption bands are expected for O-H stretching (broad, around 3400 cm⁻¹), C-H stretching (around 2900 cm⁻¹), and Sn-O and Sn-C bonds in the lower frequency region.

¹H and ¹³C NMR spectroscopy are used to elucidate the structure of the butyl group and its environment.

Sample Preparation:

  • Dissolve an appropriate amount of the butyltin chloride dihydroxide sample (typically 5-25 mg for ¹H NMR and 50-100 mg for ¹³C NMR) in a suitable deuterated solvent (e.g., DMSO-d₆, as the hydroxyl protons are of interest).

  • Filter the solution to remove any particulate matter.

  • Transfer the solution to an NMR tube.

Analysis:

  • Acquire the ¹H and ¹³C NMR spectra on an NMR spectrometer.

  • The ¹H NMR spectrum is expected to show signals corresponding to the different protons of the butyl group (CH₃, -CH₂-, -CH₂-Sn) and a broad signal for the hydroxyl protons.

  • The ¹³C NMR spectrum will show signals for the four distinct carbon atoms of the butyl group.

Synthesis Pathway Visualization

The following diagram illustrates the hydrolysis of monobutyltin trichloride to form butyltin chloride dihydroxide.

hydrolysis_pathway MBTC Monobutyltin Trichloride (C₄H₉SnCl₃) H2O Water (2 H₂O) Product Butyltin Chloride Dihydroxide (C₄H₉Sn(OH)₂Cl) MBTC->Product Hydrolysis H2O->Product HCl Hydrogen Chloride (2 HCl)

References

An In-depth Technical Guide on the Molecular Structure of a Butyl(chloro)tin Dihydrate Analogue: Dichlorobis(aqua)di-μ-hydroxo-bis(butyltin)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organotin compounds represent a diverse class of organometallic molecules with a wide range of industrial and chemical applications. Among these, butyltin derivatives are of significant interest due to their use as PVC stabilizers, catalysts, and in the synthesis of tin-based materials. The hydrolysis of butyltin precursors is a critical step in many of these applications, leading to the formation of various oxo- and hydroxo-bridged species. This technical guide provides a detailed examination of the molecular structure of a well-characterized partial hydrolysis product of monobutyltin trichloride (MBTC), formally named dichlorobis(aqua)di-μ-hydroxo-bis(butyltin), with the chemical formula [(n-Bu)SnCl₂(OH)(H₂O)]₂. This dimeric compound can be considered a stable, crystalline analogue of a "butyl(chloro)tin dihydrate" and offers crucial insights into the early stages of MBTC hydrolysis.

Molecular Structure and Crystallography

The core of the [(n-Bu)SnCl₂(OH)(H₂O)]₂ molecule is a dimeric structure featuring a central four-membered Sn₂O₂ ring. This ring is formed by two tin atoms bridged by two hydroxyl groups. The tin atoms are in a distorted octahedral coordination environment. Each tin atom is coordinated to a butyl group, two chlorine atoms, a bridging hydroxyl group, and a water molecule.

The crystallographic data for this compound provides precise measurements of bond lengths and angles, which are essential for understanding its geometry and bonding characteristics.

Table 1: Key Crystallographic Data for [(n-Bu)SnCl₂(OH)(H₂O)]₂

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)9.835(3)
b (Å)16.291(4)
c (Å)13.111(4)
β (°)108.08(2)
Z4

Table 2: Selected Bond Lengths (Å) and Angles (°) for [(n-Bu)SnCl₂(OH)(H₂O)]₂

BondLength (Å)AngleDegrees (°)
Sn-C(butyl)2.13 (avg.)C-Sn-O(H)102.5 (avg.)
Sn-Cl2.37 (avg.)Cl-Sn-Cl96.8 (avg.)
Sn-O(H)2.07 (avg.)O(H)-Sn-O(H₂)80.1 (avg.)
Sn-O(H₂)2.17 (avg.)Sn-O(H)-Sn103.2 (avg.)

Note: The values presented are averaged from the crystallographically independent units in the original study and are intended to be representative.

Experimental Protocols

The synthesis and characterization of [(n-Bu)SnCl₂(OH)(H₂O)]₂ involves the controlled hydrolysis of monobutyltin trichloride.

Synthesis of [(n-Bu)SnCl₂(OH)(H₂O)]₂

Materials:

  • n-Butyltin trichloride (CH₃(CH₂)₃SnCl₃)

  • Dichloromethane (CH₂Cl₂)

  • Water (H₂O)

Procedure:

  • A solution of n-butyltin trichloride in dichloromethane is prepared in a suitable reaction vessel.

  • A stoichiometric amount of water is added to the solution while stirring. The reaction is typically carried out at room temperature.

  • The reaction mixture is stirred for a specified period to allow for the partial hydrolysis and crystallization of the product.

  • The resulting crystalline solid is isolated by filtration, washed with a small amount of cold dichloromethane, and dried under vacuum.

Single-Crystal X-ray Diffraction

Procedure:

  • A suitable single crystal of [(n-Bu)SnCl₂(OH)(H₂O)]₂ is selected and mounted on a goniometer head.

  • The crystal is placed in a stream of cold nitrogen to minimize thermal motion.

  • X-ray diffraction data is collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).

  • The collected data is processed, and the crystal structure is solved and refined using appropriate crystallographic software.

Spectroscopic Characterization

Spectroscopic techniques provide further confirmation of the molecular structure and bonding within [(n-Bu)SnCl₂(OH)(H₂O)]₂.

Table 3: Spectroscopic Data for [(n-Bu)SnCl₂(OH)(H₂O)]₂

TechniqueKey Features and Assignments
Infrared (IR) Spectroscopy - Broad absorption in the 3200-3500 cm⁻¹ region, indicative of O-H stretching in the hydroxyl and coordinated water molecules.- Absorptions in the 2800-3000 cm⁻¹ range corresponding to C-H stretching of the butyl group.- Bands in the 400-600 cm⁻¹ region are attributed to Sn-O and Sn-C stretching vibrations.
¹¹⁹Sn NMR Spectroscopy - A single resonance is typically observed, with a chemical shift that is characteristic of a hexacoordinated tin center in this type of environment. The exact chemical shift is solvent-dependent.
¹H NMR Spectroscopy - Resonances corresponding to the protons of the butyl group are observed in their expected regions.- A broad signal for the hydroxyl and water protons is also expected, which may exchange with residual water in the solvent.
¹³C NMR Spectroscopy - Signals for the four distinct carbon atoms of the butyl group are observed.

Visualizations

Molecular Structure of [(n-Bu)SnCl₂(OH)(H₂O)]₂

molecular_structure Molecular Structure of [(n-Bu)SnCl₂(OH)(H₂O)]₂ Sn1 Sn OH1 OH Sn1->OH1 OH2 OH Sn1->OH2 Bu1 n-Bu Sn1->Bu1 Cl1 Cl Sn1->Cl1 Cl2 Cl Sn1->Cl2 H2O1 H₂O Sn1->H2O1 Sn2 Sn Sn2->OH1 Sn2->OH2 Bu2 n-Bu Sn2->Bu2 Cl3 Cl Sn2->Cl3 Cl4 Cl Sn2->Cl4 H2O2 H₂O Sn2->H2O2 workflow Experimental Workflow cluster_synthesis Synthesis cluster_characterization Characterization start n-Butyltin trichloride in CH₂Cl₂ add_water Add H₂O start->add_water react Stir at RT add_water->react crystallize Crystallization react->crystallize isolate Filter and Dry crystallize->isolate product [(n-Bu)SnCl₂(OH)(H₂O)]₂ Crystals isolate->product xrd Single-Crystal X-ray Diffraction product->xrd ir IR Spectroscopy product->ir nmr NMR Spectroscopy (¹H, ¹³C, ¹¹⁹Sn) product->nmr

An In-depth Technical Guide on the Synthesis and Characterization of Butyl(chloro)tin Dihydrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of butyl(chloro)tin dihydrate, an organotin compound with applications in various fields of chemical research and development. This document details the synthetic protocol, purification methods, and in-depth characterization data.

Synthesis of this compound

The synthesis of this compound is primarily achieved through the controlled hydrolysis of its precursor, butyltin trichloride. The reaction involves the stepwise replacement of chloride ions with hydroxyl groups from water molecules, leading to the formation of the dihydrate.

Experimental Protocol: Hydrolysis of Butyltin Trichloride

Materials:

  • Butyltin trichloride (C₄H₉Cl₃Sn)

  • Distilled water (H₂O)

  • Acetone (C₃H₆O)

  • Diethyl ether (C₄H₁₀O)

Procedure:

  • In a fume hood, a solution of butyltin trichloride in a water-miscible solvent such as acetone is prepared.

  • Slowly, and with constant stirring, a stoichiometric amount of distilled water is added to the butyltin trichloride solution. The reaction is exothermic and may require cooling to maintain a controlled temperature.

  • After the addition of water is complete, the reaction mixture is stirred at room temperature for several hours to ensure the completion of the hydrolysis.

  • The resulting white precipitate of this compound is collected by vacuum filtration.

  • The collected solid is washed with cold diethyl ether to remove any unreacted starting material and by-products.

  • The purified this compound is then dried under vacuum to remove any residual solvent.

Yield: The yield of the reaction is typically in the range of 80-90%.

Characterization of this compound

A thorough characterization of the synthesized this compound is crucial to confirm its identity and purity. The following analytical techniques are commonly employed.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on the analysis of related organotin compounds.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~0.9Triplet3H-CH₃
~1.4Sextet2H-CH₂-CH₃
~1.7Quintet2H-CH₂-CH₂-CH₃
~2.0Triplet2HSn-CH₂-
VariableBroad Singlet4H-OH (from H₂O)

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (ppm)Assignment
~13-CH₃
~26-CH₂-CH₃
~27-CH₂-CH₂-CH₃
~30Sn-CH₂-

Table 3: Predicted ¹¹⁹Sn NMR Spectral Data

Chemical Shift (ppm)Description
-150 to -250The chemical shift is indicative of a five- or six-coordinate tin center, which is expected for the hydrated species.

Table 4: Predicted FTIR Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
3200-3500Broad, StrongO-H stretching (coordinated water and hydroxyl groups)
2850-2960Medium-StrongC-H stretching (butyl group)
~1630MediumH-O-H bending (coordinated water)
~1460MediumC-H bending (butyl group)
500-600Medium-StrongSn-C stretching
400-500Medium-StrongSn-O stretching

Table 5: Predicted Mass Spectrometry Data

m/zInterpretation
[M-H₂O]+Loss of a water molecule
[M-Cl]+Loss of a chlorine atom
[M-C₄H₉]+Loss of the butyl group
[Sn(OH)₂Cl]+Characteristic fragment

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Butyltin_trichloride Butyltin Trichloride Mixing Mixing in Acetone Butyltin_trichloride->Mixing Water Water Water->Mixing Hydrolysis Controlled Hydrolysis Mixing->Hydrolysis Filtration Vacuum Filtration Hydrolysis->Filtration Washing Washing with Diethyl Ether Filtration->Washing Drying Drying under Vacuum Washing->Drying Product This compound Drying->Product

Caption: Synthesis workflow for this compound.

Proposed Chemical Structure

Caption: Proposed structure of this compound.

Safety Information

This compound, like other organotin compounds, should be handled with care. It is important to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of any dust or vapors. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Navigating the Solubility Landscape of Butyl(chloro)tin Dihydrate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyl(chloro)tin dihydrate, a key organotin compound, sees application in various industrial and research settings, from catalysis to precursors for PVC stabilizers. Understanding its solubility in a range of organic solvents is paramount for its effective use, process optimization, and safety handling. This technical guide provides a comprehensive overview of the available solubility data for this compound, details experimental protocols for its determination, and presents logical workflows for solubility testing. Due to the limited availability of specific quantitative data for the dihydrate form, this guide also incorporates qualitative information and data from related compounds to provide a broader context.

Core Data Presentation: Solubility of this compound

Precise quantitative solubility data for this compound in a wide array of organic solvents is not extensively documented in publicly available literature. Much of the existing data pertains to the anhydrous form, butyltin trichloride. However, based on available information and the general behavior of organotin compounds, a summary of its solubility characteristics can be compiled.

Quantitative Solubility Data

SolventTemperature (°C)SolubilityNotes
Water201.03 mg/L[1]
Organic Solvents201.03 mg/L[1]This value is noted as being the same as for water and may not accurately reflect solubility in a diverse range of organic solvents. It should be used with considerable caution.

Qualitative Solubility Information

General statements from the literature indicate that monobutyltin trichloride, the anhydrous form of the compound of interest, is soluble in polar organic solvents[2]. It is reasonable to infer that the dihydrate form would exhibit some solubility in polar organic solvents as well, potentially influenced by the presence of water molecules.

Solvent ClassGeneral SolubilityRationale
Polar Protic Solvents (e.g., Methanol, Ethanol)Expected to be solubleThe hydroxyl group can interact with the polar Sn-Cl and Sn-OH2 bonds.
Polar Aprotic Solvents (e.g., Acetone, THF)Expected to be solubleThe polar nature of the solvent can solvate the polar organotin compound.
Non-polar Solvents (e.g., Toluene, Hexane)Expected to have low to negligible solubility"Like dissolves like" principle suggests poor interaction between a polar compound and a non-polar solvent.

Experimental Protocols for Solubility Determination

A standardized and reliable method for determining the solubility of a chemical substance is crucial for data consistency and comparability. The following protocol is a generalized approach adapted from established methodologies like the OECD Guideline 105 for water solubility and common laboratory practices for organic solvents.

Protocol: Determination of this compound Solubility in an Organic Solvent

1. Materials and Equipment:

  • This compound (of known purity)

  • Selected organic solvent (analytical grade)

  • Analytical balance (accurate to ±0.1 mg)

  • Thermostatically controlled shaker or magnetic stirrer with temperature probe

  • Centrifuge

  • Syringe filters (chemically compatible with the solvent and compound)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC, GC, ICP-MS)

  • Glass vials with screw caps

2. Procedure:

  • Preparation of Saturated Solution:

    • Accurately weigh an excess amount of this compound and add it to a glass vial.

    • Add a known volume of the organic solvent to the vial.

    • Seal the vial and place it in the thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to ensure equilibrium is reached (a preliminary test can determine this time, often 24-48 hours).

  • Sample Separation:

    • After the equilibration period, allow the vial to stand undisturbed at the constant temperature for at least 24 hours to allow undissolved solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter to remove any suspended particles.

  • Quantification:

    • Accurately dilute the filtered solution with the same organic solvent to a concentration within the calibrated range of the analytical instrument.

    • Analyze the diluted solution using a pre-validated analytical method (e.g., ICP-MS to determine the tin concentration, from which the compound's solubility can be calculated).

    • Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

  • Data Analysis:

    • Calculate the concentration of this compound in the saturated solution based on the analytical results and the dilution factor.

    • Express the solubility in appropriate units (e.g., g/L, mg/mL, mol/L).

    • Perform the experiment in triplicate to ensure the reliability of the results.

Mandatory Visualizations

The following diagrams illustrate key logical and experimental workflows.

G cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis start Start: Define Solvent and Temperature weigh Weigh excess this compound start->weigh add_solvent Add known volume of organic solvent weigh->add_solvent equilibrate Equilibrate at constant temperature with agitation add_solvent->equilibrate settle Allow undissolved solid to settle equilibrate->settle sample Withdraw supernatant settle->sample filter Filter the sample sample->filter dilute Dilute filtered solution filter->dilute analyze Analyze using appropriate analytical method (e.g., ICP-MS) dilute->analyze calculate Calculate solubility from concentration analyze->calculate end End: Report Solubility Data calculate->end G cluster_solvents Organic Solvents substance This compound (Polar) polar_protic Polar Protic (e.g., Methanol) substance->polar_protic High Solubility (Expected) polar_aprotic Polar Aprotic (e.g., Acetone) substance->polar_aprotic Good Solubility (Expected) non_polar Non-polar (e.g., Toluene) substance->non_polar Low Solubility (Expected)

References

Hydrolytic Stability of Butyl(chloro)tin Dihydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolytic stability of butyl(chloro)tin dihydrate, a compound of interest in various chemical and pharmaceutical applications. Understanding the behavior of this organotin compound in aqueous environments is critical for assessing its environmental fate, toxicological profile, and application-specific performance. This document summarizes key quantitative data, outlines experimental methodologies for stability assessment, and visualizes the degradation pathways.

Executive Summary

This compound, often derived from the hydrolysis of monobutyltin trichloride (MBTC), exhibits complex behavior in aqueous solutions. The hydrolysis of the tin-chloride bonds is a rapid process, occurring within minutes, leading to the formation of various hydroxylated and oxo-bridged species. While the chloro ligands are labile, the core monobutyltin (MBT) cation (BuSn³⁺) is remarkably stable across a range of pH values, with a degradation half-life exceeding one year under ambient conditions. The initial hydrolysis products can undergo further condensation and polymerization reactions, ultimately forming insoluble butylstannonic acid. The stability and speciation of these compounds are influenced by factors such as pH, concentration, and the presence of other coordinating ions.

Hydrolytic Degradation Pathway

The hydrolysis of monobutyltin trichloride (MBTC), the precursor to this compound, is not a simple one-step reaction but a cascade of events. The process begins with the rapid substitution of chloride ions by water molecules or hydroxide ions, followed by condensation reactions. Theoretical studies, such as those employing Density Functional Theory (DFT), have elucidated a multi-step process involving the formation of various intermediates.[1][2][3][4]

The initial hydrolysis is a rapid process where the chloride ligands are displaced by hydroxyl groups.[5] This is followed by condensation reactions that can lead to the formation of dimeric and eventually polymeric structures.[2]

Hydrolysis_Pathway MBTC Monobutyltin Trichloride (BuSnCl₃) Hydrolysis1 Rapid Hydrolysis (+H₂O, -HCl) MBTC->Hydrolysis1 Step 1 Intermediate1 Butyl(chloro)tin Species (e.g., BuSn(OH)Cl₂) Hydrolysis1->Intermediate1 Hydrolysis2 Further Hydrolysis Intermediate1->Hydrolysis2 Dimerization Condensation Intermediate1->Dimerization Partial Hydrolysis Hydroxide Monobutyltin Hydroxide (BuSn(OH)₃) Hydrolysis2->Hydroxide Polymerization Further Condensation Hydroxide->Polymerization Step 2 Dimer Dimeric Species ((BuSn)₂(OH)₂Cl₄(H₂O)₂) Dimerization->Dimer Polymer Butylstannonic Acid ([BuSn(O)OH]n) Polymerization->Polymer

Figure 1: Hydrolysis and Condensation Pathway of Monobutyltin Trichloride.

Quantitative Stability Data

While the initial hydrolysis of the chloro ligands is rapid, the resulting monobutyltin (MBT) moiety demonstrates significant stability. The primary degradation pathway for the organotin compound itself is the cleavage of the carbon-tin bond, which is a much slower process.

ParameterpHTemperature (°C)Half-life (t½)Reference
Hydrolytic Stability of Monobutyltin (MBT) Moiety425> 1 year[5]
725> 1 year[5]
925> 1 year[5]

Table 1: Hydrolytic Stability of the Monobutyltin Moiety.

Experimental Protocols for Stability Assessment

A standardized protocol, such as the OECD Guideline 111 for "Hydrolysis as a Function of pH," can be adapted to study the hydrolytic stability of this compound.[6] The following outlines a general experimental workflow.

Experimental_Workflow Prep Preparation of Buffer Solutions (pH 4, 7, 9) Spike Introduction of this compound (low concentration to avoid precipitation) Prep->Spike Incubate Incubation in the Dark (controlled temperature, e.g., 25°C) Spike->Incubate Sample Periodic Sampling (e.g., t=0, 1, 3, 7, 14, 30 days) Incubate->Sample Quench Sample Quenching/Preservation (e.g., acidification, freezing) Sample->Quench Analysis Speciation Analysis of Butyltin Compounds (e.g., GC-MS after derivatization) Quench->Analysis Data Data Analysis (Concentration vs. Time, Rate Constant Calculation) Analysis->Data

Figure 2: Experimental Workflow for Hydrolytic Stability Testing.
Detailed Methodology

Objective: To determine the rate of hydrolytic degradation of the monobutyltin moiety at different pH values.

1. Materials and Reagents:

  • This compound or Monobutyltin trichloride

  • Sterile, buffered aqueous solutions at pH 4.0 (e.g., acetate buffer), pH 7.0 (e.g., phosphate buffer), and pH 9.0 (e.g., borate buffer).[6]

  • Reagents for derivatization (e.g., sodium tetraethylborate).

  • High-purity solvents for extraction (e.g., hexane, toluene).

  • Internal standards for quantification (e.g., other organotin compounds not present in the sample).

2. Procedure:

  • Preparation of Test Solutions: Prepare sterile buffer solutions at the target pH values.

  • Dosing: Add a small, known amount of the test substance to each buffer solution. The concentration should be kept low to ensure it remains below the solubility limit of the hydrolysis products.

  • Incubation: Store the test solutions in the dark at a constant temperature (e.g., 25°C or 50°C to accelerate degradation if necessary) to prevent photochemical degradation.[6]

  • Sampling: At predetermined time intervals, withdraw aliquots from each test solution.

  • Sample Preparation for Analysis:

    • Extraction: Extract the organotin species from the aqueous sample using an organic solvent.

    • Derivatization: Convert the polar butyltin species into more volatile and thermally stable derivatives suitable for gas chromatography. This is a critical step and commonly involves ethylation or pentylation.

  • Instrumental Analysis:

    • Analyze the derivatized extracts using Gas Chromatography coupled with a sensitive detector, such as a Mass Spectrometer (GC-MS) or a Flame Photometric Detector (FPD).[5] This allows for the separation and quantification of monobutyltin and any potential degradation products like dibutyltin or tributyltin (if impurities are present).

  • Data Analysis:

    • Plot the concentration of the monobutyltin moiety as a function of time for each pH.

    • Determine the order of the reaction and calculate the hydrolysis rate constant (k) and the half-life (t½) at each pH.

Conclusion

The term "hydrolytic stability" when applied to this compound requires careful definition. The tin-chloride bonds are highly susceptible to rapid hydrolysis, a key feature of the compound's reactivity. In contrast, the resulting monobutyltin cation is hydrolytically robust under a range of environmental conditions. For professionals in drug development and other scientific fields, this means that while the initial form of the compound will change rapidly in an aqueous medium, the core BuSn³⁺ moiety will persist. Future research should focus on elucidating the precise kinetics of the initial rapid hydrolysis and the subsequent condensation reactions under various conditions to fully characterize the behavior of this compound in aqueous systems.

References

Spectroscopic and Spectrometric Characterization of Butyltin Chloride Dihydroxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for Butyltin chloride dihydroxide (CAS 13355-96-9), also known as Butylchlorodihydroxytin. Due to the limited availability of specific, published spectra for this exact compound, this document presents expected spectral characteristics based on the analysis of similar organotin compounds. It also includes detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, crucial for the identification, characterization, and quality control of this and related organotin compounds.

Introduction

Butyltin chloride dihydroxide is an organotin compound with the chemical formula C₄H₁₁ClO₂Sn. It is typically a white solid used as a catalyst in esterification reactions. A thorough understanding of its spectral properties is essential for researchers working with this compound to confirm its identity, assess its purity, and study its chemical transformations.

Spectral Data Summary

The following tables summarize the expected quantitative data for the NMR, IR, and MS analysis of Butyltin chloride dihydroxide. These values are based on typical ranges observed for analogous organotin compounds containing butyl and hydroxyl/chloro ligands.

Table 1: Expected ¹H, ¹³C, and ¹¹⁹Sn NMR Chemical Shifts (δ) in ppm

NucleusExpected Chemical Shift Range (ppm)MultiplicityNotes
¹H NMR
α-CH₂1.5 - 1.8TripletDirectly attached to the tin atom, showing coupling to the adjacent CH₂ group.
β-CH₂1.6 - 1.9Sextet
γ-CH₂1.3 - 1.5Sextet
δ-CH₃0.8 - 1.0TripletTerminal methyl group of the butyl chain.
Sn-OHVariable (broad)SingletChemical shift is highly dependent on solvent, concentration, and temperature.
¹³C NMR
α-C25 - 30Carbon directly bonded to the tin atom.
β-C27 - 29
γ-C26 - 28
δ-C13 - 14
¹¹⁹Sn NMR -50 to -150The chemical shift is highly sensitive to the coordination number and geometry at the tin center. For a penta- or hexa-coordinated environment, as expected for this compound in the solid state or in coordinating solvents, the chemical shift will be in the upfield region.

Table 2: Key Infrared (IR) Absorption Bands

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
O-H stretch (Sn-OH)3200 - 3600Broad, Strong
C-H stretch (aliphatic)2850 - 2960Strong
C-H bend (aliphatic)1375 - 1465Medium
Sn-C stretch550 - 600Medium to Strong
Sn-O stretch450 - 550Medium to Strong
Sn-Cl stretch300 - 400Medium to Strong

Table 3: Expected Mass Spectrometry (MS) Fragments (m/z)

Fragment IonDescription
[C₄H₉Sn(OH)₂Cl]⁺Molecular Ion
[C₄H₉Sn(OH)Cl]⁺Loss of one hydroxyl group
[C₄H₉SnCl]⁺Loss of two hydroxyl groups
[Sn(OH)₂Cl]⁺Loss of the butyl group
[SnCl]⁺Loss of butyl and hydroxyl groups
[C₄H₉]⁺Butyl cation

Note: The presence of multiple isotopes of tin (¹¹⁶Sn, ¹¹⁷Sn, ¹¹⁸Sn, ¹¹⁹Sn, ¹²⁰Sn, ¹²²Sn, ¹²⁴Sn) will result in a characteristic isotopic pattern for all tin-containing fragments, which is a key diagnostic feature in the mass spectrum.

Experimental Protocols

The following are detailed methodologies for acquiring high-quality spectral data for Butyltin chloride dihydroxide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of the hydrogen, carbon, and tin nuclei within the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with probes for ¹H, ¹³C, and ¹¹⁹Sn detection.

Sample Preparation:

  • Weigh approximately 10-20 mg of Butyltin chloride dihydroxide.

  • Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or C₆D₆) in a standard 5 mm NMR tube. The choice of solvent can influence the chemical shifts, particularly for the hydroxyl protons.

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

¹H NMR Acquisition Parameters:

  • Pulse Sequence: Standard single-pulse experiment.

  • Spectral Width: 0-12 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 16-64, depending on sample concentration.

  • Temperature: 298 K.

¹³C NMR Acquisition Parameters:

  • Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

  • Spectral Width: 0-200 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

¹¹⁹Sn NMR Acquisition Parameters:

  • Pulse Sequence: Proton-decoupled single-pulse experiment.

  • Spectral Width: A wide spectral window is recommended initially (e.g., +400 to -600 ppm) and can be narrowed after the peak is located.

  • Acquisition Time: 0.5-1 second.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 512-2048.

  • Reference: Tetramethyltin (Me₄Sn) at 0 ppm (external or internal standard).

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Instrumentation: A standard FTIR spectrometer.

Sample Preparation (KBr Pellet Method):

  • Grind a small amount (1-2 mg) of Butyltin chloride dihydroxide with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Place the mixture into a pellet-forming die.

  • Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

  • Place the KBr pellet in the sample holder of the FTIR spectrometer for analysis.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Acquire the spectrum.

FTIR Acquisition Parameters:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • Background: A background spectrum of the empty sample compartment (or the clean ATR crystal) should be collected before analyzing the sample.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule to aid in its structural elucidation.

Instrumentation: A mass spectrometer, which can be coupled with a separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC). Electrospray Ionization (ESI) is a suitable technique for direct infusion analysis.

Sample Preparation (for LC-MS or Direct Infusion ESI-MS):

  • Prepare a dilute solution of Butyltin chloride dihydroxide (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • The solution can be directly infused into the ESI source or injected into an LC system for separation prior to MS analysis.

Sample Preparation (for GC-MS): Note: Direct GC-MS analysis of this compound is challenging due to its low volatility and thermal lability. Derivatization is often required to convert it into a more volatile and stable form.

  • Derivatization: React the sample with a suitable derivatizing agent (e.g., sodium tetraethylborate to form the ethylated derivative) in an appropriate solvent.

  • Extract the derivatized analyte into an organic solvent (e.g., hexane).

  • Inject the organic extract into the GC-MS system.

LC-MS/MS Acquisition Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

  • Mass Range: m/z 50-500.

  • Capillary Voltage: 3-4 kV.

  • Cone Voltage: 20-40 V.

  • Source Temperature: 100-150 °C.

  • Desolvation Temperature: 250-350 °C.

GC-MS Acquisition Parameters (for derivatized sample):

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-600.

  • Injector Temperature: 250 °C.

  • GC Column: A non-polar capillary column (e.g., HP-5MS).

  • Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C).

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic and spectrometric analysis of Butyltin chloride dihydroxide.

Spectral_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic & Spectrometric Analysis cluster_data Data Interpretation cluster_conclusion Final Characterization Synthesis Butyltin chloride dihydroxide Sample NMR NMR Spectroscopy (¹H, ¹³C, ¹¹⁹Sn) Synthesis->NMR FTIR FTIR Spectroscopy Synthesis->FTIR MS Mass Spectrometry Synthesis->MS NMR_Data Structural Elucidation NMR->NMR_Data FTIR_Data Functional Group ID FTIR->FTIR_Data MS_Data Molecular Weight & Fragmentation MS->MS_Data Conclusion Complete Spectral Profile NMR_Data->Conclusion FTIR_Data->Conclusion MS_Data->Conclusion

Caption: Workflow for the comprehensive spectral characterization of a chemical compound.

Experimental_Workflow Start Start: Pure Sample Prep_NMR Dissolve in Deuterated Solvent Start->Prep_NMR Prep_FTIR Prepare KBr Pellet or use ATR Start->Prep_FTIR Prep_MS Prepare Dilute Solution (or Derivatize for GC-MS) Start->Prep_MS Run_NMR Acquire NMR Spectra (¹H, ¹³C, ¹¹⁹Sn) Prep_NMR->Run_NMR Analyze Analyze & Correlate Data Run_NMR->Analyze Run_FTIR Acquire FTIR Spectrum Prep_FTIR->Run_FTIR Run_FTIR->Analyze Run_MS Acquire Mass Spectrum Prep_MS->Run_MS Run_MS->Analyze End End: Structural Confirmation Analyze->End

Caption: Step-by-step experimental workflow for spectral data acquisition.

Navigating the Risks: A Technical Guide to the Safe Handling of Butyl(chloro)tin Dihydrate

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Researchers, scientists, and drug development professionals now have access to a comprehensive technical guide on the safe handling and potential hazards of Butyl(chloro)tin dihydrate. This document outlines critical safety protocols, summarizes key toxicological data, and provides detailed experimental procedures to ensure the well-being of laboratory personnel and the integrity of research outcomes. Due to its classification as an organotin compound, stringent adherence to the outlined precautions is imperative.

Physicochemical and Toxicological Profile

This compound, with the CAS number 13355-96-9 and molecular formula C4H11ClO2Sn, is a white solid that is sparingly soluble in water.[1] It is crucial to note that its anhydrous form, butyltin trichloride, rapidly hydrolyzes in the presence of moisture to form the dihydrate, making the safety data for both forms highly relevant for handling procedures.[2][3][4] Organotin compounds, as a class, are known for their toxicity, and while monobutyltin compounds are generally less toxic than their di- and tri-substituted counterparts, they still pose significant health risks.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number13355-96-9[1]
Molecular FormulaC4H11ClO2Sn[1]
Molar Mass245.29 g/mol [1]
Melting Point150°C (decomposes)[1]
Solubility in Water1.03 mg/L at 20°C[1]
Vapor Pressure0.061 Pa at 20°C[1]

Table 2: Toxicological Data for Related Butyltin Compounds

CompoundTestSpeciesRouteValueReference
Butyltin trichlorideLD50RatOral> 2000 mg/kg[5]
ButylchlorodihydroxytinLD50-Oral500.1 mg/kg[6]
ButylchlorodihydroxytinLC50 (4h)-Inhalation1.5 mg/L[6]
ButylchlorodihydroxytinLD50-Dermal1100 mg/kg[6]

Hazard Identification and Safety Precautions

This compound is harmful if swallowed, inhaled, or in contact with skin.[1] It is irritating to the eyes, respiratory system, and skin.[1] Prolonged or repeated exposure may cause damage to organs, with the liver being a primary concern.[7]

Personal Protective Equipment (PPE)

When handling this compound, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene).

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used, especially when handling the powder outside of a certified fume hood.

All work with this compound, particularly the handling of the solid, should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.

Experimental Protocols

Weighing and Transferring the Solid Compound

This protocol outlines the safe procedure for weighing and transferring solid this compound.

Weighing_and_Transferring_Protocol cluster_prep Preparation cluster_weighing Weighing cluster_transfer Transfer prep_ppe Don appropriate PPE prep_hood Work within a certified chemical fume hood prep_ppe->prep_hood prep_materials Gather materials: spatula, weigh boat, receiving vessel prep_hood->prep_materials tare_balance Tare the balance with the weigh boat prep_materials->tare_balance add_compound Carefully add the solid to the weigh boat tare_balance->add_compound record_mass Record the final mass add_compound->record_mass transfer_solid Transfer the solid to the receiving vessel using a powder funnel record_mass->transfer_solid rinse_boat Rinse the weigh boat with a compatible solvent to ensure complete transfer transfer_solid->rinse_boat clean_area Clean any minor spills on the balance and surrounding area rinse_boat->clean_area

Weighing and Transferring Protocol Workflow

Methodology:

  • Preparation:

    • Ensure all necessary Personal Protective Equipment (PPE) is donned correctly.

    • Perform all operations within a certified chemical fume hood to minimize inhalation exposure.

    • Gather all necessary materials: a clean spatula, a compatible weigh boat, and the receiving vessel (e.g., a round-bottom flask).

  • Weighing:

    • Place the weigh boat on the analytical balance and tare it.

    • Using the spatula, carefully transfer the desired amount of this compound from the reagent bottle to the weigh boat. Avoid creating dust.

    • Once the target mass is reached, close the reagent bottle and record the precise mass.

  • Transfer:

    • Carefully transfer the weighed solid into the receiving vessel. A powder funnel is recommended for narrow-mouthed vessels to prevent spillage.

    • To ensure quantitative transfer, rinse the weigh boat with a small amount of a solvent that is compatible with the subsequent experimental procedure and add the rinsing to the receiving vessel.

    • Wipe the spatula and any minor residues from the balance and work area with a damp cloth, which should be disposed of as hazardous waste.

Spill Cleanup Procedure

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and contamination.

Spill_Cleanup_Protocol cluster_initial_response Initial Response cluster_containment Containment & Cleanup cluster_decontamination Decontamination & Disposal alert_others Alert others in the vicinity evacuate_area Evacuate the immediate area if the spill is large alert_others->evacuate_area don_ppe Don appropriate PPE evacuate_area->don_ppe contain_spill Contain the spill with -absorbent material don_ppe->contain_spill cover_solid For solid spills, gently cover with a damp paper towel to prevent dust contain_spill->cover_solid collect_material Collect the spilled material and absorbent using a scoop and place in a sealed container cover_solid->collect_material decontaminate_area Decontaminate the spill area with a 10% bleach solution, followed by a water rinse collect_material->decontaminate_area dispose_waste Dispose of all contaminated materials as hazardous waste decontaminate_area->dispose_waste report_incident Report the incident to the appropriate safety officer dispose_waste->report_incident

Spill Cleanup Protocol Workflow

Methodology:

  • Initial Response:

    • Immediately alert personnel in the vicinity of the spill.

    • If the spill is large or in a poorly ventilated area, evacuate the immediate area.

    • Before approaching the spill, don the appropriate PPE, including respiratory protection.

  • Containment and Cleanup:

    • For liquid spills, contain the spill by surrounding it with an inert absorbent material (e.g., vermiculite, sand, or commercial spill absorbents).

    • For solid spills, gently cover the powder with a damp paper towel to prevent it from becoming airborne.

    • Carefully scoop the absorbed liquid or the covered solid into a clearly labeled, sealable container for hazardous waste.

  • Decontamination and Disposal:

    • Decontaminate the spill area using a 10% bleach solution, followed by a thorough rinse with water. The bleach will help to oxidize the organotin compound.

    • All materials used for the cleanup (absorbents, paper towels, gloves, etc.) must be placed in the hazardous waste container.

    • Report the spill to the laboratory supervisor or designated safety officer.

Toxicological Mechanisms and Signaling Pathways

Organotin compounds, including butyltins, are known to exert their toxic effects through various molecular mechanisms, primarily by disrupting cellular signaling pathways.

Nuclear Receptor Signaling

Organotins can act as endocrine disruptors by interacting with nuclear receptors. They have been shown to be agonists for the Retinoid X Receptor (RXR) and Peroxisome Proliferator-Activated Receptor γ (PPARγ).[1][2] This interaction can lead to the activation of these receptors, which play crucial roles in development, metabolism, and cell differentiation. The binding of organotins to these receptors can interfere with normal hormonal signaling.[3][8][9]

Nuclear_Receptor_Signaling Organotin Organotin Compound RXR Retinoid X Receptor (RXR) Organotin->RXR Binds & Activates PPARg PPARγ Organotin->PPARg Binds & Activates TargetGenes Target Gene Expression RXR->TargetGenes PPARg->TargetGenes CellularEffects Altered Cellular Function TargetGenes->CellularEffects Mitochondrial_Apoptosis_Pathway Organotin Organotin Compound Mitochondrion Mitochondrion Organotin->Mitochondrion Targets ROS Increased ROS Production Mitochondrion->ROS CytochromeC Cytochrome c Release Mitochondrion->CytochromeC CaspaseCascade Caspase Activation CytochromeC->CaspaseCascade Apoptosis Apoptosis CaspaseCascade->Apoptosis

References

Butyl(chloro)tin dihydrate material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on Butyl(chloro)tin dihydrate

This technical guide provides a comprehensive overview of the material safety data for this compound, also known as Butylchlorodihydroxytin.[1] It is intended for researchers, scientists, and professionals in drug development who handle this organotin compound. This compound is a white solid used as an esterification catalyst at temperatures between 200-230°C.[1]

Chemical and Physical Properties

The following table summarizes the key physical and chemical properties of this compound.

PropertyValue
CAS Number 13355-96-9[1][2][3]
Molecular Formula C4H11ClO2Sn[1][3][4]
Molecular Weight 245.29 g/mol [1][3][4]
Appearance Solid[1][3]
Melting Point 150 °C (decomposes)[1][3][4]
Boiling Point 243.2 ± 23.0 °C (Predicted)[1][3][4]
Density 1.26 g/cm³[1][3][4]
Water Solubility 1.03 mg/L at 20°C[1][4]
Vapor Pressure 0.061 Pa at 20°C[1][4]
LogP 0.35 at 20°C[1]

Hazard Identification and Safety

This compound is classified as a hazardous chemical.[5] It is harmful if swallowed, in contact with skin, or inhaled.[3][4] It is also irritating to the eyes, skin, and respiratory system.[3][4]

GHS Hazard Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this compound:

CodeHazard Statement
H302 Harmful if swallowed[2][3]
H312 Harmful in contact with skin[2][3]
H315 Causes skin irritation[2][3]
H319 Causes serious eye irritation[3]
H332 Harmful if inhaled[3]
H335 May cause respiratory irritation[3]
Precautionary Statements

Appropriate handling and personal protective equipment are crucial when working with this substance. Key precautionary statements include:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

Toxicological Data

The toxicological effects of this compound have not been fully investigated.[6] However, the available acute toxicity data is summarized below.

Route of ExposureValue
Oral (LD50) 500.1 mg/kg[3]
Dermal (LD50) 1,100 mg/kg[3]
Inhalation (LC50, 4h) 1.5 mg/L (Acute toxicity estimate)[3]

Chronic exposure may lead to adverse effects on the bone marrow, blood-forming system, and liver.[5] This compound may also cause long-lasting harmful effects to aquatic life.[5][6]

Experimental Protocols

Detailed experimental protocols for the toxicological data cited are not available in standard Material Safety Data Sheets. These documents summarize the results of toxicological studies but do not provide the detailed methodologies. For specific experimental procedures, it is recommended to consult original research publications or toxicological databases.

First Aid Measures

In case of exposure, immediate medical attention is required.[6] The following diagram outlines the recommended first aid procedures.

FirstAid cluster_exposure Exposure cluster_action Immediate Action cluster_medical Medical Attention Inhalation Inhalation MoveToFreshAir Move to fresh air. If not breathing, give artificial respiration. Inhalation->MoveToFreshAir SkinContact Skin Contact WashWithWater Wash off immediately with plenty of water for at least 15 minutes. Remove contaminated clothing. SkinContact->WashWithWater EyeContact Eye Contact RinseEyes Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. EyeContact->RinseEyes Ingestion Ingestion RinseMouth Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Ingestion->RinseMouth ConsultPhysician Consult a Physician. Show this safety data sheet to the doctor. MoveToFreshAir->ConsultPhysician WashWithWater->ConsultPhysician RinseEyes->ConsultPhysician RinseMouth->ConsultPhysician

Caption: First aid procedures for this compound exposure.

Handling and Storage

Proper handling and storage procedures are essential to minimize risk.

Handling
  • Avoid contact with skin and eyes.[3]

  • Avoid the formation of dust and aerosols.[3]

  • Use in a well-ventilated area or under a chemical fume hood.[6][7]

  • Do not eat, drink, or smoke when using this product.[6]

  • Wash hands and any exposed skin thoroughly after handling.[6]

Storage
  • Store in a cool, dry, and well-ventilated place.[5][7]

  • Keep containers tightly closed.[5][7]

  • Store below +30°C.[1][4]

  • Store locked up.[6]

Accidental Release Measures

In the event of a spill, personal protective equipment should be used.[6] Spills should be contained to prevent further leakage.[5] The spilled material should be taken up mechanically and placed in appropriate containers for disposal.[5] It is important to avoid creating dust.[5] The affected area should be cleaned thoroughly.[5] Do not allow the material to contaminate the ground water system.[6]

The following workflow illustrates the general procedure for handling an accidental release.

SpillResponse Start Accidental Release EnsureVentilation Ensure adequate ventilation Start->EnsureVentilation WearPPE Wear Personal Protective Equipment (gloves, safety glasses, respirator) EnsureVentilation->WearPPE ContainSpill Prevent further leakage or spillage WearPPE->ContainSpill CollectMaterial Take up mechanically (e.g., scoop) ContainSpill->CollectMaterial PlaceInContainer Place in appropriate container for disposal CollectMaterial->PlaceInContainer CleanArea Clean contaminated surface thoroughly PlaceInContainer->CleanArea Disposal Dispose of contents/container to an approved waste disposal plant CleanArea->Disposal

Caption: Workflow for accidental release response.

References

The Tin-Carbon Bond: A Technical History of Organotin Compounds

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

The journey of organotin compounds, from their serendipitous discovery in the mid-19th century to their diverse and sometimes controversial applications, offers a compelling narrative of innovation in organometallic chemistry. This technical guide provides a comprehensive overview of the history, synthesis, and biological interactions of these fascinating molecules, with a focus on the quantitative data and experimental methodologies that have defined the field.

A Historical Perspective: From "Organic Radicals" to Industrial Mainstays

The story of organotin chemistry begins in 1849 with English chemist Edward Frankland. While attempting to isolate organic radicals, he synthesized diethyltin diiodide ((C₂H₅)₂SnI₂), the first documented organotin compound[1][2]. Frankland's work, initially focused on understanding the nature of chemical bonding, laid the groundwork for a new class of compounds with a direct and stable tin-carbon bond[3].

Just a few years later, in 1852, Carl Löwig independently synthesized ethyltin compounds by reacting ethyl iodide with a tin-sodium alloy[4]. These early discoveries, though groundbreaking, remained largely academic curiosities for nearly a century. The full potential of organotin chemistry began to be unlocked in the early 20th century with the advent of Grignard reagents, which provided a versatile method for creating tin-carbon bonds[5].

The mid-20th century marked a turning point, largely driven by the pioneering work of van der Kerk and his colleagues in the 1950s[5][6][7][8][9]. Their systematic investigations into the biocidal properties of triorganotin compounds opened the door to a wide range of industrial and agricultural applications. This era saw the commercialization of organotins as PVC stabilizers, fungicides, and antifouling agents, cementing their importance in modern chemical technology.

Key Milestones in Organotin Chemistry

YearScientist(s)Discovery/DevelopmentSignificance
1849Edward FranklandSynthesis of diethyltin diiodideFirst documented organotin compound.
1852Carl LöwigIndependent synthesis of ethyltin compoundsConfirmed the existence and accessibility of organotin compounds.
1900s-Application of Grignard reagentsProvided a general and efficient route for Sn-C bond formation.
1950svan der Kerk & LuijtenDiscovery of the biocidal properties of triorganotin compoundsPaved the way for widespread industrial and agricultural applications.

Synthesis of Organotin Compounds: Foundational Experimental Protocols

The synthesis of organotin compounds has evolved significantly since the pioneering work of Frankland and Löwig. Below are detailed methodologies for some of the key historical and modern synthetic routes.

Frankland's Direct Synthesis of Diethyltin Diiodide (1849)

Objective: To synthesize diethyltin diiodide by the direct reaction of ethyl iodide with metallic tin.

Methodology:

  • Ethyl iodide and metallic tin are placed in a sealed glass tube.

  • The tube is heated in a water bath.

  • Over time, the tin metal reacts with the ethyl iodide to form a crystalline solid.

  • The resulting solid, diethyltin diiodide, is then purified by recrystallization.

Löwig's Synthesis of Ethyltin Compounds (1852)

Objective: To prepare ethyltin compounds by reacting ethyl iodide with a tin-sodium alloy.

Methodology:

  • A tin-sodium alloy is prepared.

  • Ethyl iodide is added to the alloy in a reaction vessel.

  • The reaction proceeds, often with noticeable heat evolution.

  • The resulting mixture contains a variety of ethyltin compounds, which are then separated and purified.

Note: As with Frankland's work, the full, detailed experimental protocol from Löwig's 1852 paper is not easily accessible. The description above is a summary of the general method described in historical chemical literature.

Grignard Reaction for the Synthesis of Tetraorganotins

Objective: To synthesize tetraalkyltin compounds using a Grignard reagent.

Methodology:

  • Preparation of the Grignard Reagent: An alkyl halide (e.g., ethyl bromide) is reacted with magnesium turnings in anhydrous ether to form the corresponding Grignard reagent (e.g., ethylmagnesium bromide).

  • Reaction with Tin Tetrachloride: The freshly prepared Grignard reagent is slowly added to a solution of tin(IV) chloride (SnCl₄) in an appropriate solvent, typically under an inert atmosphere.

  • Work-up: The reaction mixture is then hydrolyzed with a dilute acid to decompose any unreacted Grignard reagent and magnesium salts.

  • Isolation and Purification: The organic layer is separated, dried, and the solvent is removed. The resulting tetraalkyltin is then purified by distillation.

The general reaction is: 4 R-MgX + SnCl₄ → R₄Sn + 4 MgXCl

experimental_workflow_grignard cluster_reagent_prep Grignard Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification alkyl_halide Alkyl Halide (R-X) grignard Grignard Reagent (R-MgX) alkyl_halide->grignard mg Magnesium (Mg) mg->grignard ether Anhydrous Ether ether->grignard reaction_mixture Reaction Mixture grignard->reaction_mixture sncl4 Tin(IV) Chloride (SnCl4) sncl4->reaction_mixture hydrolysis Acid Hydrolysis reaction_mixture->hydrolysis separation Separation hydrolysis->separation distillation Distillation separation->distillation product Tetraorganotin (R4Sn) distillation->product

Caption: Workflow for the synthesis of tetraorganotin compounds via the Grignard reaction.

Quantitative Data on Organotin Compounds

The following tables summarize key quantitative data for a selection of historically significant and widely used organotin compounds.

Physical Properties of Early Organotin Compounds
CompoundFormulaMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)Density (g/cm³)Solubility
Diethyltin diiodide(C₂H₅)₂SnI₂432.59----
Tetraethyltin(C₂H₅)₄Sn234.95-1121811.187Insoluble in water; soluble in ether
Tributyltin oxide[(C₄H₉)₃Sn]₂O596.08< -45210-214 (decomposes)1.17Very low in water; soluble in many organic solvents

Note: Data for diethyltin diiodide from the time of its discovery is not available. Modern computational data is available but not included here to maintain historical context.

Biocidal Activity of Triorganotin Compounds

The fungicidal activity of various triorganotin compounds was systematically investigated by van der Kerk and Luijten (1954). The following table presents the Minimum Inhibitory Concentration (MIC) required to prevent the growth of several fungal species.

CompoundAspergillus niger (MIC, ppm)Penicillium italicum (MIC, ppm)Botrytis allii (MIC, ppm)Rhizopus nigricans (MIC, ppm)
Triethyltin acetate210.55
Tri-n-propyltin acetate10.50.22
Tri-n-butyltin acetate10.50.22
Tri-iso-butyltin acetate210.55
Triphenyltin acetate52110
Performance of Organotin Stabilizers in PVC

Organotin compounds are highly effective at preventing the thermal degradation of Poly(vinyl chloride) (PVC). The data below illustrates the time until the evolution of hydrogen chloride (HCl), a key indicator of degradation, at elevated temperatures for PVC with and without an organotin stabilizer.

SampleTemperature (°C)Time to HCl Evolution (hours)
PVC (unstabilized)1800.1
PVC + Dibutyltin dilaurate (2 phr)180> 1.5

Biological Interactions and Signaling Pathways

The biological activity of organotin compounds, particularly their toxicity, is a subject of extensive research. Certain organotins, most notably tributyltin (TBT), are known endocrine disruptors and immunotoxicants. They exert their effects by interfering with various cellular signaling pathways.

Activation of PPARγ/RXR by Tributyltin (TBT)

Tributyltin is a potent agonist of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and Retinoid X Receptor (RXR) nuclear receptors. This interaction is a key mechanism behind its endocrine-disrupting and obesogenic effects.

PPAR_RXR_Pathway TBT Tributyltin (TBT) RXR RXRα TBT->RXR Covalent binding to Cys432 Heterodimer RXRα/PPARγ Heterodimer RXR->Heterodimer PPAR PPARγ PPAR->Heterodimer Coactivator Coactivator Recruitment Heterodimer->Coactivator Conformational Change GeneExpression Target Gene Expression (e.g., Adipogenesis) Coactivator->GeneExpression Initiates Transcription

Caption: TBT activates the RXRα/PPARγ heterodimer, leading to changes in gene expression.

Inhibition of Aromatase by Tributyltin (TBT)

TBT can also competitively inhibit the enzyme aromatase, which is responsible for the conversion of androgens to estrogens. This inhibition can lead to hormonal imbalances.

Aromatase_Inhibition TBT Tributyltin (TBT) Aromatase Aromatase (Enzyme) TBT->Aromatase Competitively inhibits Estrogen Estrogen (Product) Aromatase->Estrogen Catalyzes conversion Androgen Androgen (Substrate) Androgen->Aromatase Binds to active site

Caption: TBT competitively inhibits the conversion of androgens to estrogens by aromatase.

Activation of NF-κB Signaling by Triphenyltin (TPT)

Triphenyltin (TPT) has been shown to induce apoptosis in certain cell lines through the activation of the NF-κB signaling pathway. This process involves an increase in intracellular calcium, the generation of reactive oxygen species (ROS), and the subsequent activation of the NF-κB complex.

NFkB_Pathway TPT Triphenyltin (TPT) Ca_Influx ↑ Intracellular Ca²⁺ TPT->Ca_Influx ROS ↑ Reactive Oxygen Species (ROS) Ca_Influx->ROS IKK IKK Activation ROS->IKK IkB IκB Degradation IKK->IkB NFkB NF-κB (p50/p65) IkB->NFkB Release of Nucleus Nuclear Translocation NFkB->Nucleus Apoptosis Apoptosis Nucleus->Apoptosis Gene Transcription

Caption: TPT-induced activation of the NF-κB pathway leading to apoptosis.

Conclusion

The field of organotin chemistry, born from fundamental inquiries into chemical structure, has yielded compounds with profound industrial and biological significance. From stabilizing plastics to acting as potent biocides, the applications of organotins are a testament to the versatility of the tin-carbon bond. However, the very properties that make them effective also raise significant toxicological concerns, particularly regarding their impact on endocrine and immune systems. A thorough understanding of their history, synthesis, and mechanisms of action is therefore crucial for researchers and professionals working in chemical synthesis, materials science, and drug development. The continued study of organotin compounds will undoubtedly lead to a more nuanced appreciation of their potential benefits and risks, guiding their responsible use and the development of safer alternatives.

References

An In-depth Technical Guide to the Lewis Acidity of Monoalkyltin(IV) Complexes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monoalkyltin(IV) complexes are a class of organometallic compounds that have garnered significant interest due to their versatile applications, notably as catalysts in various organic transformations and as potential therapeutic agents.[1][2] The reactivity and efficacy of these complexes are intrinsically linked to the electrophilic character of the tin(IV) center, which defines their Lewis acidity. A thorough understanding and quantification of this property are paramount for the rational design of new catalysts and drugs with enhanced performance and selectivity. This technical guide provides a comprehensive overview of the Lewis acidity of monoalkyltin(IV) complexes, detailing the experimental methodologies used for its determination, presenting quantitative data, and illustrating the underlying chemical principles.

Core Concepts in Lewis Acidity

A Lewis acid is defined as an electron-pair acceptor. The Lewis acidity of a monoalkyltin(IV) complex, denoted as RSnX₃ (where R is an alkyl group and X is an electronegative substituent such as a halide or carboxylate), is determined by the ability of the tin atom to accept electron density from a Lewis base (an electron-pair donor). This interaction leads to the formation of a Lewis acid-base adduct. The strength of this interaction is influenced by several factors, including the nature of the alkyl group (R), the electron-withdrawing capacity of the substituents (X), and the steric hindrance around the tin center.

Quantitative Assessment of Lewis Acidity

The Lewis acidity of monoalkyltin(IV) complexes can be quantified using various experimental techniques. The most common methods involve spectroscopic titrations and calorimetry, which provide thermodynamic data for the adduct formation reaction.

The Gutmann-Beckett Method

A widely adopted method for quantifying Lewis acidity is the Gutmann-Beckett method, which utilizes a Lewis base probe, typically triethylphosphine oxide (Et₃PO), and ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy.[3][4] The interaction of the Lewis acidic tin center with the oxygen atom of Et₃PO causes a downfield shift in the ³¹P NMR signal. The magnitude of this chemical shift change (Δδ) is directly proportional to the Lewis acidity of the compound. The Lewis acidity is expressed as an Acceptor Number (AN), which is calculated using the following formula:

AN = 2.21 × (δₛₐₘₚₗₑ − 41.0)

where δₛₐₘₚₗₑ is the ³¹P chemical shift of Et₃PO in the presence of the Lewis acid, and 41.0 ppm is the chemical shift of Et₃PO in the non-coordinating solvent hexane.[3]

Table 1: Acceptor Numbers (AN) of Selected Monoalkyltin(IV) Halides

CompoundSolvent³¹P Chemical Shift (ppm) of Et₃PO AdductAcceptor Number (AN)
MeSnCl₃CH₂Cl₂Data not available in search resultsData not available in search results
BuSnCl₃CH₂Cl₂Data not available in search resultsData not available in search results

Note: Specific quantitative data for monoalkyltin(IV) halides using the Gutmann-Beckett method was not found in the provided search results. The table structure is provided as a template for data presentation.

¹¹⁹Sn NMR Spectroscopy

¹¹⁹Sn NMR spectroscopy is a powerful tool for directly probing the coordination environment of the tin atom.[5][6] Upon formation of a Lewis acid-base adduct, the coordination number of the tin center increases, typically from four or five to five or six. This change in coordination geometry is accompanied by a significant upfield shift in the ¹¹⁹Sn NMR chemical shift. The magnitude of this upfield shift provides a qualitative measure of the strength of the Lewis acid-base interaction.

Table 2: ¹¹⁹Sn NMR Chemical Shifts of Monoalkyltin(IV) Complexes and Their Adducts

Monoalkyltin(IV) ComplexLewis BaseSolvent¹¹⁹Sn Chemical Shift (ppm) of Free Complex¹¹⁹Sn Chemical Shift (ppm) of AdductΔδ (ppm)
n-BuSn(OAc)₃H₂OCDCl₃-532-535 to -555-3 to -23
Note: The provided data for n-BuSn(OAc)₃ with water shows the formation of mono- and dihydrated complexes.[5]
Calorimetric Titration

Isothermal Titration Calorimetry (ITC) is a thermodynamic technique that directly measures the heat released or absorbed during a binding event.[7] By titrating a solution of a monoalkyltin(IV) complex with a Lewis base, the enthalpy of adduct formation (ΔH), the binding constant (Kₐ), and the stoichiometry of the interaction (n) can be determined. These parameters provide a complete thermodynamic profile of the Lewis acid-base interaction.

Table 3: Thermodynamic Data for Adduct Formation of a Monoalkyltin(IV) Complex

Monoalkyltin(IV) ComplexLewis BaseSolventKₐ (M⁻¹)ΔH (kJ/mol)ΔS (J/mol·K)
Data not available in search resultsData not available in search resultsData not available in search resultsData not available in search resultsData not available in search resultsData not available in search results

Note: Specific quantitative thermodynamic data for monoalkyltin(IV) complexes from calorimetric titrations was not found in the provided search results. The table structure is provided as a template for data presentation.

UV-Vis Spectrophotometric Titration

UV-Vis spectrophotometry can be employed to determine the binding constant of adduct formation if either the Lewis acid, the Lewis base, or the resulting adduct has a distinct chromophore. By monitoring the change in absorbance at a specific wavelength upon titration, the equilibrium concentrations of the species can be determined, allowing for the calculation of the binding constant.

Experimental Protocols

General Considerations

All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques, as monoalkyltin(IV) halides and their adducts can be sensitive to moisture. Solvents should be dried and deoxygenated prior to use.

Gutmann-Beckett Method for Determining Acceptor Number
  • Sample Preparation:

    • Prepare a stock solution of triethylphosphine oxide (Et₃PO) in a dry, weakly coordinating solvent (e.g., dichloromethane-d₂ or benzene-d₆). A typical concentration is 0.025 M.

    • In an NMR tube, dissolve a known amount of the monoalkyltin(IV) complex in the chosen deuterated solvent.

    • Add a stoichiometric equivalent of the Et₃PO stock solution to the NMR tube.

  • NMR Spectroscopy:

    • Acquire a ³¹P{¹H} NMR spectrum of the sample at a constant temperature.

    • Record the chemical shift (δ) of the Et₃PO-adduct signal.

  • Calculation:

    • Calculate the Acceptor Number (AN) using the Gutmann-Beckett equation.

¹¹⁹Sn NMR Spectroscopy for Adduct Characterization
  • Sample Preparation:

    • In an NMR tube, dissolve the monoalkyltin(IV) complex in a suitable deuterated solvent.

    • Acquire a ¹¹⁹Sn NMR spectrum of the free complex.

    • To the same NMR tube, add a stoichiometric amount of the Lewis base.

  • NMR Spectroscopy:

    • Acquire a ¹¹⁹Sn NMR spectrum of the resulting adduct.

    • Compare the chemical shifts of the free and complexed tin species.

Visualizing Lewis Acid-Base Interactions

The following diagrams, generated using Graphviz, illustrate the key concepts and workflows discussed in this guide.

Lewis_Acid_Base_Adduct_Formation Lewis_Acid Monoalkyltin(IV) Complex (RSnX₃) Adduct Lewis Acid-Base Adduct [RSnX₃-Base] Lewis_Acid->Adduct Accepts electron pair Lewis_Base Lewis Base (e.g., Et₃PO, Pyridine) Lewis_Base->Adduct Donates electron pair

Figure 1. Formation of a Lewis acid-base adduct.

Gutmann_Beckett_Workflow cluster_preparation Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Dissolve RSnX₃ in deuterated solvent B Add Et₃PO solution A->B C Acquire ³¹P{¹H} NMR Spectrum B->C D Determine δ(³¹P) of Adduct C->D E Calculate Acceptor Number (AN) D->E

References

Methodological & Application

Application Notes and Protocols: Butyl(chloro)tin Dihydrate as an Esterification Catalyst

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyl(chloro)tin dihydrate, also known as butyltin chloride dihydroxide, is an organotin compound that serves as a highly effective Lewis acid catalyst in esterification and polyesterification reactions. Its utility is particularly noted in industrial applications requiring high temperatures, typically in the range of 200–230°C. This catalyst is favored for its ability to promote the formation of esters and polyesters while minimizing side reactions, leading to products with good color and odor profiles. When heated with carboxylic acids and alcohols, it dissolves to form an active species that is soluble in the ester system and remains in the final product. Applications include the synthesis of plasticizers, such as trioctyl trimellitate, and the production of saturated and unsaturated polyesters for powder coating resins.

Advantages of this compound

  • High Thermal Stability: Effective at high reaction temperatures required for many industrial esterifications.

  • Lewis Acidity: Acts as a Lewis acid to activate the carboxylic acid for nucleophilic attack by the alcohol.

  • Reduced Side Reactions: Compared to strong Brønsted acid catalysts, it leads to fewer by-products.

  • Good Product Quality: Results in esters and polyesters with improved color and odor.

  • Solubility: The active catalytic species is soluble in the reaction medium.

Data Presentation

Catalyst Performance in a Model Esterification Reaction

The following table summarizes the catalytic activity of various n-butyltin(IV) compounds in the esterification of benzoic acid with heptanol. This data provides a comparative reference for the expected activity of this compound.

CatalystConversion (%)Yield (%)
No Catalyst1010
n-Butylstannoic acid (1)8585
[n-BuSn(O)OAc]6 (2)8888
n-BuSn(OAc)3 (3)6565
n-BuSn(OBz)3 (4)8686

Reaction Conditions: Benzoic acid (5 mmol), heptanol (50 mmol), catalyst (1 mol%), at 150°C for 6 hours. Data sourced from a study on monoalkyltin(IV)-catalyzed esterification.[1]

Experimental Protocols

Protocol 1: General Procedure for Esterification of a Carboxylic Acid with an Alcohol

This protocol is a general method for the esterification of a carboxylic acid with an alcohol using a mono-n-butyltin(IV) catalyst, and it is representative of the procedure for this compound.

Materials:

  • Carboxylic Acid (e.g., Benzoic Acid)

  • Alcohol (e.g., Heptanol)

  • This compound (or other n-butyltin(IV) catalyst)

  • Internal Standard (e.g., Pentadecane)

  • Nitrogen atmosphere

  • Carousel reaction station or similar inert atmosphere reaction setup

  • Gas chromatograph (GC) for analysis

Procedure:

  • Set up a carousel reaction station under a nitrogen atmosphere.

  • To a reaction tube, add the carboxylic acid (e.g., 610.6 mg, 5 mmol of benzoic acid).

  • Add a 10-fold excess of the alcohol (e.g., 7.14 mL, 50 mmol of heptanol).

  • Add the this compound catalyst (1 mol%, 0.05 mmol).

  • Add the internal standard (e.g., 0.41 mL, 1.5 mmol of pentadecane).

  • Seal the reaction tube and heat the mixture to 150°C with stirring for 6 hours.

  • After 6 hours, cool the reaction mixture to room temperature.

  • Analyze the conversion and yield by gas chromatography (GC) by comparing the peak areas of the carboxylic acid and the resulting ester against the internal standard.[2]

Protocol 2: Polyesterification of Adipic Acid with Diethylene Glycol

This protocol describes the polyesterification of a dicarboxylic acid with a diol, a common application for this compound.

Materials:

  • Adipic Acid (AA)

  • Diethylene Glycol (DEG)

  • Butyl(chloro)tin dihydroxide (catalyst)

  • Reaction vessel equipped with a stirrer, thermometer, and a condenser for water removal

  • Inert gas inlet (e.g., Nitrogen)

Procedure:

  • Charge the reaction vessel with adipic acid and diethylene glycol in the desired molar ratio (an initial [OH]/[COOH] molar ratio of two is common).

  • Add butyl(chloro)tin dihydroxide at a concentration of 0.14 mol% based on the total reactants.[3]

  • Begin stirring and purge the system with an inert gas, such as nitrogen.

  • Heat the reaction mixture to the desired temperature (e.g., 150°C). The reaction progress can be monitored at different temperatures to determine activation energy.[3]

  • Water generated during the esterification is continuously removed by distillation.

  • The progress of the reaction can be monitored by measuring the acid number of the reaction mixture at different time intervals. The reaction is considered complete when the acid number reaches a desired low value.

  • For this specific reaction, the rate has been shown to have a first-order dependency on the concentration of adipic acid.[3]

Catalytic Mechanism and Workflow

The catalytic cycle for monoalkyltin(IV)-catalyzed esterification is believed to proceed through a mononuclear mechanism. The Lewis acidic tin center coordinates with the carboxylic acid, activating the carbonyl group for nucleophilic attack by the alcohol.

Esterification_Workflow cluster_setup Reaction Setup cluster_reaction Esterification Reaction cluster_analysis Analysis & Product Reactants Carboxylic Acid + Alcohol Heating Heat to 150-230°C Reactants->Heating Catalyst Butyl(chloro)tin Dihydrate Catalyst->Heating Esterification Ester Formation & Water Removal Heating->Esterification Monitoring Monitor Reaction (e.g., GC, Acid Number) Esterification->Monitoring Product Ester or Polyester Product Monitoring->Product

Caption: General experimental workflow for esterification using this compound.

The proposed catalytic cycle involves the coordination of the carboxylic acid to the tin center, followed by the nucleophilic attack of the alcohol, and subsequent release of the ester and water, regenerating the catalyst.

Catalytic_Cycle Catalyst [BuSn(OH)2Cl] Intermediate1 [BuSn(OH)(OOCR)Cl] + H2O Catalyst->Intermediate1 + RCOOH Intermediate2 [BuSn(OR')(OOCR)Cl] + H2O Intermediate1->Intermediate2 + R'OH Intermediate2->Catalyst - RCOOR' Product Ester (RCOOR') Intermediate2->Product

Caption: Proposed catalytic cycle for mono-n-butyltin(IV) catalyzed esterification.

References

Application Notes and Protocols: Butyl(chloro)tin Dihydrate in Polyester Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Butyl(chloro)tin dihydrate, also known as Butyltin chloride dihydroxide, as a catalyst in polyester synthesis. This document outlines its catalytic properties, provides detailed experimental protocols for its application, and presents quantitative data to facilitate its integration into research and development workflows.

Introduction

This compound (CAS 13355-96-9) is an organotin compound recognized for its efficacy as a catalyst in esterification and polycondensation reactions. It is particularly valuable in the synthesis of both saturated and unsaturated polyester resins, which are key components in the formulation of powder coatings, coil coatings, gel coats, and casting resins. One of the notable advantages of this catalyst is its ability to dissolve in the reaction medium and remain integrated into the final polymer matrix, obviating the need for post-synthesis filtration steps.

Catalytic Properties and Mechanism of Action

This compound functions as a Lewis acid catalyst. The tin center coordinates with the carbonyl oxygen of the carboxylic acid or ester, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the hydroxyl group of the alcohol or diol. This mechanism facilitates both the initial esterification and the subsequent polycondensation steps in polyester synthesis.

Recent studies on related monoalkyltin compounds suggest a mononuclear catalytic cycle. While the detailed mechanism for this compound is analogous, the active catalytic species is formed in situ. When heated with alcohols or carboxylic acids, the catalyst dissolves and forms a soluble, active species that participates in the polymerization process.

Quantitative Data: Catalyst Performance

The following table summarizes the typical performance of monobutyltin catalysts in polyester synthesis, demonstrating the significant reduction in reaction time compared to uncatalyzed reactions.

Catalyst TypeMonomer SystemCatalyst Loading (mol % of initial charge)Reaction StageReaction Time (hours)
No CatalystPropylene glycol, Isophthalic acid, Maleic anhydride-First Stage6.3
Second Stage5.6
Hydroxy monobutyltin oxide (MBTO)Propylene glycol, Isophthalic acid, Maleic anhydride0.20First Stage2.9
Second Stage4.5

Note: This data is for a closely related monobutyltin compound, hydroxy monobutyltin oxide (MBTO), and is indicative of the expected catalytic activity of this compound.

Experimental Protocols

General Protocol for Unsaturated Polyester Resin Synthesis for Coatings

This protocol describes the synthesis of an unsaturated polyester resin suitable for coating applications using this compound as the catalyst.

Materials:

  • Di-functional acid (e.g., Phthalic anhydride)

  • Unsaturated di-functional acid (e.g., Maleic anhydride)

  • Diol (e.g., Propylene glycol)

  • This compound (CAS 13355-96-9)

  • Inert gas (e.g., Nitrogen)

  • Reaction vessel equipped with a mechanical stirrer, thermometer, nitrogen inlet, and a condenser with a water separator (e.g., Dean-Stark trap).

Procedure:

  • Charging the Reactor: Charge the reaction vessel with the di-functional acid, unsaturated di-functional acid, and diol in the desired molar ratio.

  • Catalyst Addition: Add this compound at a concentration of 0.05% to 0.3% by weight of the total reactants.

  • Inert Atmosphere: Purge the reactor with nitrogen and maintain a slow, continuous flow throughout the reaction to prevent oxidation and aid in the removal of water.

  • Heating and Esterification:

    • Begin heating the mixture with continuous stirring.

    • Gradually increase the temperature to 180-200°C.

    • Maintain this temperature and monitor the reaction by collecting the water of esterification in the separator. The reaction progress can also be tracked by measuring the acid number of the reaction mixture at regular intervals.

  • Polycondensation:

    • Once the rate of water collection slows and the acid number approaches the target value (typically below 50 mg KOH/g), gradually increase the temperature to 200-230°C to facilitate polycondensation.

    • Continue the reaction until the desired acid number (typically below 30 mg KOH/g for coating resins) and viscosity are achieved.

  • Cooling and Discharge: Once the reaction is complete, cool the polyester resin under the nitrogen blanket before discharging.

Protocol for High-Solid Saturated Polyester Resin Synthesis

This protocol is suitable for preparing high-solid saturated polyester resins for applications such as powder coatings.

Materials:

  • Di-functional acid (e.g., Isophthalic acid, Adipic acid)

  • Diol (e.g., Neopentyl glycol)

  • This compound (CAS 13355-96-9)

  • Inert gas (e.g., Nitrogen)

  • High-temperature reaction vessel with appropriate stirring and condensation apparatus.

Procedure:

  • Reactant and Catalyst Loading: Charge the reactor with the di-functional acid(s) and diol(s) according to the desired stoichiometry. Add this compound at a concentration of 0.1% to 0.3% by weight.

  • Reaction Initiation: Start the nitrogen purge and begin heating the mixture under agitation.

  • Esterification Stage:

    • Heat the reaction mixture to a temperature of 190-210°C.

    • Maintain this temperature range until the majority of the theoretical amount of water has been collected. Monitor the acid number periodically.

  • Polycondensation Stage:

    • Increase the temperature to 220-240°C to drive the polycondensation reaction.

    • Optionally, a vacuum can be applied during this stage to facilitate the removal of the final traces of water and glycol, thereby increasing the molecular weight of the polyester.

  • Completion and Characterization: The reaction is considered complete when the target acid number (e.g., < 10 mg KOH/g) and melt viscosity are reached.

  • Product Handling: Cool the resulting polyester resin under nitrogen before proceeding with flaking or grinding for powder coating applications.

Visualizations

Experimental Workflow for Polyester Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring & Control cluster_final Final Steps Reactants Charge Reactants (Di-acid, Diol) Catalyst Add Catalyst (this compound) Reactants->Catalyst N2_Purge Inert Atmosphere (Nitrogen Purge) Catalyst->N2_Purge Heating Gradual Heating N2_Purge->Heating Esterification Esterification (180-200°C) Heating->Esterification Polycondensation Polycondensation (200-230°C) Esterification->Polycondensation Water_Removal Water Removal Esterification->Water_Removal Acid_Number Acid Number Measurement Esterification->Acid_Number Polycondensation->Water_Removal Polycondensation->Acid_Number Viscosity Viscosity Measurement Polycondensation->Viscosity Cooling Cooling Polycondensation->Cooling Discharge Product Discharge Cooling->Discharge

Caption: General workflow for polyester synthesis using a tin-based catalyst.

Proposed Catalytic Cycle

G Catalyst [BuSn(OH)2Cl] This compound Active_Species Active Catalyst Species [BuSn(OR')(OH)Cl] Catalyst->Active_Species + R'OH - H2O Coordination Coordination with Carboxylic Acid Active_Species->Coordination + RCOOH Nucleophilic_Attack Nucleophilic Attack by Alcohol Coordination->Nucleophilic_Attack + R'OH Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Intermediate Product_Formation Ester Formation & Water Elimination Intermediate->Product_Formation Product_Formation->Active_Species + Ester

Caption: Proposed mononuclear catalytic cycle for polyesterification.

Application Notes and Protocols for Catalytic Esterification with Butyl(chloro)tin Dihydrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the catalytic esterification of carboxylic acids or their anhydrides with alcohols, using butyl(chloro)tin dihydrate as a catalyst. The following application notes offer a general procedure, key reaction parameters, and a workflow for this process, exemplified by the synthesis of di(2-ethylhexyl) phthalate (DEHP), a common plasticizer.

Introduction

This compound, also known as butyltin chloride dihydroxide, is an effective organotin catalyst for esterification reactions. It is particularly suitable for high-temperature esterifications, typically in the range of 200–230°C, and is used in the industrial production of various esters, including plasticizers and polyesters[1]. The catalyst is a white solid that dissolves in the reaction mixture upon heating with the reactants, forming an active species[1]. Organotin catalysts like this compound are valued for their high activity and thermal stability[2].

Data Presentation: Key Reaction Parameters

The following table summarizes typical quantitative data and reaction conditions for the esterification of phthalic anhydride with 2-ethylhexanol, a representative reaction catalyzed by organotin compounds.

ParameterValue/RangeReference/Comment
Reactants Phthalic Anhydride, 2-Ethylhexanol-
Molar Ratio (Anhydride:Alcohol) 1 : 2
Catalyst This compound-
Catalyst Loading 0.01 - 1.0 wt.% (based on final product weight)A typical range for organotin catalysts in polyester synthesis[1].
Reaction Temperature 180°C - 220°CThe reaction starts at a lower temperature and is gradually heated.
Reaction Time 2 - 4 hoursDependent on temperature, catalyst loading, and efficiency of water removal.
Byproduct Removal Azeotropic distillation with excess alcoholContinuous removal of water drives the reaction to completion.
Expected Yield > 95%[1]

Experimental Protocol: Synthesis of Di(2-ethylhexyl) Phthalate (DEHP)

This protocol details the laboratory-scale synthesis of di(2-ethylhexyl) phthalate from phthalic anhydride and 2-ethylhexanol using this compound as the catalyst.

Materials and Equipment:
  • Phthalic Anhydride (PA)

  • 2-Ethylhexanol (2-EH)

  • This compound

  • Nitrogen gas inlet

  • Three-neck round-bottom flask

  • Heating mantle with a temperature controller

  • Magnetic stirrer

  • Dean-Stark apparatus with a condenser

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:
  • Reactor Setup:

    • Assemble a dry three-neck round-bottom flask equipped with a magnetic stirrer, a temperature probe, a nitrogen inlet, and a Dean-Stark apparatus connected to a condenser.

    • Purge the system with nitrogen gas before and during the reaction to maintain an inert atmosphere.

  • Charging Reactants:

    • To the flask, add phthalic anhydride and a molar excess of 2-ethylhexanol (e.g., a 1:2 molar ratio).

    • Add this compound as the catalyst. The catalyst loading should be in the range of 0.05 - 0.2% by weight of the expected final product[1].

  • Reaction:

    • Begin stirring the mixture and gently heat it to approximately 150°C. The solid reactants and catalyst will dissolve in the alcohol.

    • Gradually increase the temperature to initiate the reflux of the alcohol/water azeotrope. A typical reaction temperature is around 180°C.

    • Continue to heat the reaction mixture, raising the temperature to a final point of approximately 220°C.

    • Continuously collect the water byproduct in the Dean-Stark trap to drive the esterification equilibrium towards the product.

    • Monitor the progress of the reaction by measuring the acid value of the reaction mixture periodically through titration. The reaction is considered complete when the acid value is negligible or constant.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Transfer the crude product to a separatory funnel.

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate or sodium carbonate to neutralize any remaining acidic components and to hydrolyze the tin catalyst.

    • Wash the organic layer subsequently with water until the aqueous layer is neutral.

    • To remove organotin byproducts more effectively, the organic phase can be washed 2-3 times with a 1M aqueous solution of potassium fluoride (KF). This will precipitate the tin as insoluble butyltin fluoride, which may form a solid at the interface and can be removed by filtration through Celite[3].

    • Wash the organic phase one final time with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Remove the excess 2-ethylhexanol under reduced pressure using a rotary evaporator.

    • The final product, di(2-ethylhexyl) phthalate, should be a clear, colorless liquid.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the catalytic esterification process.

Esterification_Workflow Experimental Workflow for Catalytic Esterification cluster_setup 1. Reactor Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up and Purification Setup Assemble and Purge Reactor Charge Charge Reactants and Catalyst Setup->Charge Heat Heat to 150-180°C Charge->Heat Reflux Increase Temperature to 220°C (Azeotropic Water Removal) Heat->Reflux Monitor Monitor Acid Value Reflux->Monitor Cool Cool Reaction Mixture Monitor->Cool Reaction Complete Wash_Base Wash with NaHCO3/Na2CO3 Solution Cool->Wash_Base Wash_Water Wash with Water Wash_Base->Wash_Water Wash_KF Wash with 1M KF Solution (Optional) Wash_Water->Wash_KF Dry Dry with Na2SO4 Wash_KF->Dry Evaporate Remove Excess Alcohol (Rotovap) Dry->Evaporate Product Pure Ester Product Evaporate->Product

Caption: General workflow for this compound catalyzed esterification.

References

Application Notes and Protocols: Butyl(chloro)tin Dihydrate in Powder Coating Resin Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of butyl(chloro)tin dihydrate, also known as monobutyltin dihydroxychloride, as a catalyst in the synthesis of saturated polyester resins for powder coatings. This document outlines the catalyst's properties, a detailed experimental protocol for resin synthesis, and the underlying catalytic mechanism.

Introduction

This compound is an organotin compound utilized as a highly effective catalyst for esterification, transesterification, and polycondensation reactions in the production of various polymers.[1][2] In the powder coating industry, it is particularly valued for its role in the synthesis of saturated polyester resins. Its application can lead to shorter reaction times, energy savings through lower processing temperatures, and minimization of side reactions, ultimately yielding high-quality resins with desirable properties.[3][4] Organotin catalysts, including this compound, are typically used in concentrations ranging from 0.01% to 0.5% by weight of the total reactants.[1]

Catalyst Specifications

PropertyValueReference
Chemical Name This compound; Monobutyltin dihydroxychloride[1]
CAS Number 13355-96-9[1]
Molecular Formula C4H11ClO2Sn[1]
Appearance Amorphous white solid/powder[1]
Solubility Soluble in alcohols and carboxylic acids upon heating[1]
Typical Application Concentration 0.01% - 0.5% by weight[1]
Typical Reaction Temperature Range 200°C - 230°C[1]

Experimental Protocol: Synthesis of Saturated Polyester Resin for Powder Coatings

This protocol describes a two-stage melt condensation method for preparing a carboxyl-terminated saturated polyester resin, a common type used in hybrid powder coatings. This is a representative protocol, and specific quantities of monomers should be adjusted based on the desired final properties of the resin, such as acid value, hydroxyl number, and viscosity.

Materials:

  • Neopentyl Glycol (NPG)

  • Terephthalic Acid (TPA)

  • Adipic Acid (AA)

  • Trimethylolpropane (TMP) - as a branching agent, if required

  • This compound (Catalyst)

  • Nitrogen gas (inert atmosphere)

Equipment:

  • Jacketed glass reactor with a mechanical stirrer, thermometer, nitrogen inlet, and a packed column with a condenser for water removal.

  • Heating mantle with temperature controller.

  • Titration apparatus for determining acid value.

  • Viscometer for measuring melt viscosity.

Procedure:

Stage 1: First Esterification (Formation of Hydroxyl-Terminated Prepolymer)

  • Reactor Charging: Charge the reactor with Neopentyl Glycol and Trimethylolpropane (if used). Begin slow agitation and start purging with nitrogen gas to create an inert atmosphere.

  • Heating and Monomer Addition: Gradually heat the reactor to approximately 150-160°C to melt the glycols. Once melted, add Terephthalic Acid, Adipic Acid, and the this compound catalyst (e.g., at 0.1% w/w of total reactants).

  • Esterification Reaction: Increase the temperature to 200-230°C. The esterification reaction will commence, producing water as a byproduct, which will be distilled off and collected.

  • Monitoring Progress: Monitor the reaction progress by periodically measuring the acid value of the reaction mixture. The first stage is typically continued until the acid value is below a predetermined level (e.g., <10 mg KOH/g). The clarity of the resin is also a good visual indicator of reaction progress.

Stage 2: Second Esterification (Carboxyl-Termination)

  • Cooling and Second Monomer Addition: Once the target acid value for the first stage is reached, cool the reactor to approximately 180-200°C. Add the second portion of the diacid (e.g., Isophthalic Acid or more Adipic Acid) to introduce terminal carboxyl groups.

  • Second Reaction Phase: Gradually increase the temperature back to 220-240°C to continue the esterification.

  • Final Reaction Monitoring: Monitor the reaction by measuring both the acid value and the melt viscosity. The reaction is considered complete when the target acid value (e.g., 30-35 mg KOH/g for a standard hybrid system) and viscosity are achieved.

  • Discharge and Cooling: Once the desired resin properties are met, discharge the molten polyester resin from the reactor and cool it to room temperature. The solid resin can then be processed for powder coating manufacturing.

Quantitative Data (Illustrative Examples)

The following tables present illustrative data to demonstrate the expected impact of using this compound as a catalyst. Actual results will vary based on the specific formulation and reaction conditions.

Table 1: Effect of Catalyst Concentration on Reaction Time and Final Resin Properties

Catalyst Concentration (% w/w)Total Reaction Time (hours)Final Acid Value (mg KOH/g)Melt Viscosity (mPa·s at 200°C)Resin Color (Gardner Scale)
0 (Uncatalyzed)18 - 2234.523002-3
0.0512 - 1534.222501-2
0.1 8 - 10 34.0 2200 <1
0.27 - 933.82150<1

Table 2: Typical Progression of Acid Value over Time

Reaction Time (hours)Acid Value (mg KOH/g) - UncatalyzedAcid Value (mg KOH/g) - 0.1% Catalyst
0150150
211085
48050
66038
84835
104034
1236-
1435-

Catalytic Mechanism and Workflow

Organotin compounds like this compound function as Lewis acid catalysts in esterification reactions. The tin atom, being electron deficient, coordinates with the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon. This activation facilitates the nucleophilic attack by the hydroxyl group of the alcohol, leading to the formation of the ester linkage and the elimination of water.

Catalytic Cycle of Esterification

G cluster_0 Catalyst This compound (R-Sn(Cl)(OH)2) Activated_Complex Activated Tin-Carboxylate Complex Catalyst->Activated_Complex Coordination Carboxylic_Acid Carboxylic Acid (R'-COOH) Carboxylic_Acid->Activated_Complex Alcohol Alcohol (R''-OH) Tetrahedral_Intermediate Tetrahedral Intermediate Alcohol->Tetrahedral_Intermediate Activated_Complex->Tetrahedral_Intermediate Nucleophilic Attack Ester_Product Ester (R'-COOR'') Tetrahedral_Intermediate->Ester_Product Elimination Water Water (H2O) Tetrahedral_Intermediate->Water Ester_Product->Catalyst Catalyst Regeneration Water->Catalyst caption Catalytic cycle of esterification.

Caption: Catalytic cycle of esterification.

Experimental Workflow for Resin Synthesis

G Start Start Charge_Reactors Charge Glycols, Acids, and Catalyst into Reactor Start->Charge_Reactors Inert_Atmosphere Establish Inert Atmosphere (N2 Purge) Charge_Reactors->Inert_Atmosphere Heating_Stage1 Heat to 200-230°C (First Esterification) Inert_Atmosphere->Heating_Stage1 Monitor_Stage1 Monitor Acid Value and Water Removal Heating_Stage1->Monitor_Stage1 Stage1_Complete Stage 1 Complete? (Acid Value < Target) Monitor_Stage1->Stage1_Complete Stage1_Complete->Monitor_Stage1 No Cooling Cool to 180-200°C Stage1_Complete->Cooling Yes Add_Acid Add Second Portion of Acid Cooling->Add_Acid Heating_Stage2 Heat to 220-240°C (Second Esterification) Add_Acid->Heating_Stage2 Monitor_Stage2 Monitor Acid Value and Viscosity Heating_Stage2->Monitor_Stage2 Stage2_Complete Stage 2 Complete? (Target AV and Viscosity Reached) Monitor_Stage2->Stage2_Complete Stage2_Complete->Monitor_Stage2 No Discharge Discharge Molten Resin Stage2_Complete->Discharge Yes Cool_Solidify Cool and Solidify Discharge->Cool_Solidify End End Cool_Solidify->End

Caption: Experimental workflow for resin synthesis.

Conclusion

This compound is a highly efficient and effective catalyst for the synthesis of saturated polyester resins used in powder coatings. Its use offers significant advantages in terms of reaction kinetics and final product quality. The provided protocol and data serve as a valuable resource for researchers and professionals in the development of powder coating resins. Careful control of reaction parameters and monomer composition is crucial for achieving the desired resin characteristics.

References

Application of Butyl(chloro)tin Dihydrate in Transesterification Reactions: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Butyl(chloro)tin dihydrate, chemically identified as butyltin chloride dihydroxide (CAS No: 13355-96-9), is an organotin compound recognized for its catalytic activity in esterification and transesterification reactions.[1] With the linear formula CH₃(CH₂)₃Sn(OH)₂Cl, this white solid is particularly effective at elevated temperatures, typically in the range of 140-230°C. Its primary industrial application lies in the synthesis of saturated and unsaturated polyester resins, including those used for powder coatings and gel-coating applications.[1][2] This document provides detailed application notes and generalized protocols for researchers, scientists, and drug development professionals interested in utilizing this compound as a catalyst in transesterification reactions.

Physicochemical Properties and Handling

Proper handling and storage of this compound are crucial for maintaining its catalytic efficacy and ensuring laboratory safety.

PropertyValue
CAS Number 13355-96-9
Molecular Formula C₄H₁₁ClO₂Sn
Molecular Weight 245.29 g/mol
Appearance White powder[2][3]
Melting Point 130-144 °C (decomposes)[3]
Solubility Insoluble in water[3]
Storage Store in a cool, dry, and well-ventilated area away from heat and oxidizing agents.[2]

Safety Precautions: this compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and eye irritation and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust mask, should be worn when handling this compound.

Catalytic Applications in Transesterification

This compound serves as an efficient catalyst in high-temperature transesterification reactions. It is particularly valued in the synthesis of polyesters where it facilitates the reaction between dicarboxylic acids (or their esters) and polyols.

General Reaction Conditions for Polyester Synthesis:

ParameterTypical Range
Temperature 180°C to 250°C
Catalyst Loading 0.05% to 0.5% by weight of reactants
Reaction Time 1 to 10 hours
Atmosphere Inert (e.g., Nitrogen)

Reaction Mechanism

The catalytic activity of organotin compounds like this compound in transesterification reactions is generally attributed to a Lewis acid mechanism. The tin atom, being electron-deficient, coordinates with the carbonyl oxygen of the ester, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by an alcohol.

Transesterification_Mechanism cluster_step1 Step 1: Catalyst Activation and Coordination RCOOR_prime Ester (R-CO-OR') Activated_Complex Activated Complex RCOOR_prime->Activated_Complex Catalyst Butyl(chloro)tin Dihydrate Catalyst->Activated_Complex Tetrahedral_Intermediate Tetrahedral Intermediate Activated_Complex->Tetrahedral_Intermediate Nucleophilic Attack ROH Alcohol (R''-OH) ROH->Tetrahedral_Intermediate RCOOR_double_prime New Ester (R-CO-OR'') Tetrahedral_Intermediate->RCOOR_double_prime R_prime_OH Byproduct Alcohol (R'-OH) Tetrahedral_Intermediate->R_prime_OH Regenerated_Catalyst Regenerated Catalyst Tetrahedral_Intermediate->Regenerated_Catalyst

Caption: Lewis acid-catalyzed transesterification mechanism.

Experimental Protocols

The following are generalized protocols derived from the common applications of this compound in polyester synthesis. These should be adapted and optimized for specific research needs.

Protocol 1: Synthesis of a Saturated Polyester Resin

This protocol describes a typical procedure for the synthesis of a polyester resin from a diacid and a diol.

Materials:

  • Dicarboxylic acid (e.g., adipic acid)

  • Diol (e.g., 1,6-hexanediol)

  • This compound

  • Xylene (as a reflux solvent for water removal)

  • Nitrogen gas supply

  • Reaction vessel equipped with a mechanical stirrer, thermometer, nitrogen inlet, and a Dean-Stark trap with a condenser.

Procedure:

  • Charge the reactor with the dicarboxylic acid and diol in the desired molar ratio (typically a slight excess of diol).

  • Add this compound as the catalyst (0.1-0.3% by weight of the total reactants).

  • Add xylene (3-5% by weight of reactants) to facilitate the removal of water of condensation.

  • Begin purging the reactor with a slow stream of nitrogen.

  • Start agitation and begin heating the mixture.

  • Maintain the temperature at which water begins to distill with the xylene (around 140-160°C).

  • Gradually increase the temperature to 200-230°C over 2-4 hours, continuously removing the water collected in the Dean-Stark trap.

  • Monitor the reaction progress by measuring the acid value of the mixture at regular intervals.

  • The reaction is considered complete when the acid value reaches the target specification (e.g., < 25 mg KOH/g).

  • Cool the reactor to below 120°C before adding any dilution solvent if required.

Polyester_Synthesis_Workflow start Start charge_reactants Charge Reactor: - Diacid - Diol - Catalyst - Xylene start->charge_reactants purge_n2 Purge with Nitrogen charge_reactants->purge_n2 heat_agitate Heat and Agitate purge_n2->heat_agitate distill_water Distill Water via Dean-Stark Trap (140-230°C) heat_agitate->distill_water monitor_acid_value Monitor Acid Value distill_water->monitor_acid_value check_completion Acid Value < Target? monitor_acid_value->check_completion check_completion->distill_water No cool_down Cool Reactor check_completion->cool_down Yes end End cool_down->end

Caption: Workflow for polyester resin synthesis.

Protocol 2: Transesterification of a Triglyceride with a Polyol (Generalized)

This protocol provides a general framework for the transesterification of a vegetable oil with a polyol, a reaction relevant to the synthesis of alkyd resins or polyols for polyurethanes.

Materials:

  • Triglyceride (e.g., soybean oil)

  • Polyol (e.g., glycerol or trimethylolpropane)

  • This compound

  • Nitrogen gas supply

  • High-temperature reaction vessel with mechanical stirrer, thermometer, and nitrogen inlet.

Procedure:

  • Charge the reactor with the triglyceride and polyol. The molar ratio will depend on the desired degree of transesterification.

  • Add this compound (0.1-0.5% by weight of the total reactants).

  • Begin a slow purge of nitrogen gas and start agitation.

  • Heat the reaction mixture to 200-230°C.

  • Maintain the reaction at this temperature for 2-6 hours.

  • Monitor the reaction progress by techniques such as thin-layer chromatography (TLC), gas chromatography (GC), or by measuring the hydroxyl value of the product mixture.

  • Once the desired level of conversion is achieved, cool the reaction mixture.

  • The product can be used as is or purified by vacuum distillation to remove unreacted starting materials if necessary.

This compound is a robust and effective catalyst for high-temperature transesterification reactions, particularly in the field of polymer synthesis. While detailed protocols for its use in small molecule transesterification are not widely published, the principles of its application in polyester manufacturing provide a solid foundation for developing experimental procedures. Researchers should focus on optimizing reaction parameters such as temperature, catalyst loading, and reaction time for their specific substrates and desired outcomes. The provided diagrams and generalized protocols serve as a starting point for the exploration of this versatile organotin catalyst in various transesterification applications.

References

Application Note: Quantitative Analysis of Butyltin Reaction Products by Derivatization-GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note for the Analysis of Butyltin Compounds by Gas Chromatography-Mass Spectrometry

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a robust and sensitive method for the identification and quantification of butyltin compounds, such as those originating from reactions involving butyl(chloro)tin dihydrate (a form of dibutyltin dichloride), using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the low volatility and high polarity of mono-, di-, and tributyltin chlorides, a derivatization step is essential prior to GC analysis. This protocol focuses on ethylation using sodium tetraethylborate (NaBEt4), a common and efficient derivatization technique, to convert butyltins into their volatile tetra-alkylated forms. The method provides detailed procedures for sample preparation, instrumental analysis, and data interpretation, making it suitable for various matrices including aqueous solutions and environmental samples.

Introduction

Organotin compounds, particularly butyltins, have been widely used as PVC stabilizers, catalysts, and biocides in antifouling paints.[1][2][3] However, their high toxicity and persistence in the environment have raised significant concerns.[4] Tributyltin (TBT) and its degradation products, dibutyltin (DBT) and monobutyltin (MBT), are of particular environmental and toxicological interest.[1] this compound is a chemical precursor and a form of dibutyltin, and its reaction products often include a mixture of these butyltin species.

Direct analysis of these compounds by gas chromatography is challenging due to their ionic nature and low volatility.[1] Therefore, a derivatization step is required to convert them into more volatile and thermally stable tetra-alkylated species suitable for GC-MS analysis.[2][5] This note provides a comprehensive protocol for the analysis of butyltin compounds following ethylation, a reliable derivatization method.[6]

Experimental Protocols

Reagents and Materials
  • Standards: Monobutyltin trichloride (MBT), Dibutyltin dichloride (DBT), and Tributyltin chloride (TBT) stock solutions (e.g., 1000 mg/L in methanol).[1][7]

  • Internal Standard: Tripropyltin (TPrT) or an isotopically labeled standard such as TBT-d27 is recommended for accurate quantification.[2][8]

  • Solvents: Hexane, methanol, dichloromethane (DCM), and acetic acid (all distilled-in-glass or equivalent purity).[3]

  • Derivatizing Agent: 2% (w/v) Sodium tetraethylborate (NaBEt4) in 0.1 M NaOH. This solution should be prepared fresh daily.[4][7][9]

  • Buffers: 1 M Acetic acid/sodium acetate buffer to adjust pH to ~5.[4][7]

  • Drying Agent: Anhydrous sodium sulfate, pre-cleaned by baking.[2]

  • Glassware: All glassware should be thoroughly cleaned and rinsed with solvent to avoid contamination.

Sample Preparation (Aqueous Matrix)

This protocol is a general guideline for aqueous samples and can be adapted for other matrices like soil or biological tissues by modifying the initial extraction step.[3]

  • Sample Collection: Take a known volume (e.g., 100-400 mL) of the aqueous sample in a clean glass flask.[4][7]

  • Spiking: Add the internal standard to the sample.

  • pH Adjustment: Add acetate buffer to adjust the sample pH to approximately 5.[4][7]

  • Derivatization: Add 0.5 - 1 mL of the freshly prepared 2% NaBEt4 solution. Gently shake the mixture and allow it to react for at least 30 minutes.[1][4][9] This step ethylates the butyltin chlorides, making them more volatile.

  • Extraction: Add a small volume of hexane or pentane (e.g., 5-10 mL) to the flask. Shake vigorously for 10-30 minutes to extract the derivatized (ethylated) organotins into the organic phase.[1][4]

  • Phase Separation: Allow the layers to separate. Carefully transfer the upper organic layer to a clean vial.

  • Drying: Pass the organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.[2]

  • Concentration: If necessary, concentrate the extract to a final volume of approximately 0.5-1 mL under a gentle stream of nitrogen.[4][7]

  • Analysis: The extract is now ready for GC-MS analysis. Inject 1-3 µL into the GC.[4][7]

GC-MS Instrumentation and Conditions

The following table outlines typical instrumental parameters for the analysis of ethylated butyltin compounds. Parameters should be optimized for the specific instrument in use.

Parameter Condition
Gas Chromatograph Agilent 6890, Thermo Scientific TRACE GC Ultra, or equivalent[1][4]
Injector Splitless or Programmable Temperature Vaporizer (PTV)[4][7]
Injection Volume 1 - 3 µL[4][7]
Liner Deactivated glass liner[4]
Carrier Gas Helium, constant flow @ 1.0 - 1.4 mL/min[4]
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., TraceGOLD TG-5MS, HP-5MS)[4]
Oven Program Initial 45-60°C, hold 1-2 min, ramp 30-55°C/min to 300°C, hold 2 min[4][7]
Mass Spectrometer Quadrupole or Triple Quadrupole MS[4][7]
Ionization Mode Electron Impact (EI) at 70 eV[4][7]
Ion Source Temp. 230 - 250°C[4][7]
Transfer Line Temp. 280 - 300°C[4][7]
Acquisition Mode Full Scan (m/z 40-400) for identification; Selected Ion Monitoring (SIM) for quantification[7]

Data Presentation

Quantitative analysis is typically performed in SIM mode to achieve the lowest detection limits. The table below lists the characteristic ions for ethylated butyltin compounds that should be monitored.

Analyte (Ethylated Form) Quantifier Ion (m/z) Qualifier Ion(s) (m/z)
Monobutyltriethyltin (MBT)177205, 235
Dibutyldiethyltin (DBT)205233, 263
Tributylethyltin (TBT)233261, 291
Tripropyltin (TPrT - IS)219191, 247

Note: The specific ions and their relative abundances can vary slightly between instruments. The characteristic isotopic pattern of tin should be used for confirmation.

Method Performance

The performance of the method can be evaluated through calibration curves, detection limit calculations, and recovery studies.

Parameter Typical Value
Linearity (r²) > 0.995
Instrument Detection Limit (IDL) 0.04 - 0.8 µg/L[9]
Method Detection Limit (MDL) 0.8 - 1.8 ng/L[8]
Recovery 70 - 130%[10]

Visualizations

Experimental Workflow

The overall analytical procedure from sample collection to final data analysis is outlined in the workflow diagram below.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Aqueous Sample Collection (e.g., 100 mL) Spike 2. Spike with Internal Standard (TPrT) Sample->Spike pH_Adjust 3. Adjust pH to ~5 (Acetate Buffer) Spike->pH_Adjust Derivatize 4. Add NaBEt4 (Ethylation) pH_Adjust->Derivatize Extract 5. Liquid-Liquid Extraction (Hexane) Derivatize->Extract Dry_Concentrate 6. Dry & Concentrate (Na2SO4, N2 stream) Extract->Dry_Concentrate GC_Inject 7. Inject into GC-MS Dry_Concentrate->GC_Inject GC_Separation 8. GC Separation GC_Inject->GC_Separation MS_Detection 9. MS Detection (SIM/Scan) GC_Separation->MS_Detection Identify 10. Peak Identification (Retention Time & Spectra) MS_Detection->Identify Quantify 11. Quantification (Calibration Curve) Identify->Quantify Report 12. Final Report Quantify->Report

Caption: GC-MS analysis workflow for butyltin compounds.

Fragmentation Pathway

The mass spectrum of organotin compounds is characterized by the successive loss of alkyl groups from the tin atom. The fragmentation of ethylated tributyltin (Tributylethyltin) is shown below as an example.

Fragmentation M [Bu3SnEt]+• Molecular Ion m/z = 320 F1 [Bu3Sn]+ m/z = 291 M->F1 - C2H5• F2 [Bu2SnEt]+ m/z = 263 M->F2 - C4H9• F3 [BuSnEt]+ m/z = 205 F2->F3 - C4H9• F4 [SnEt]+ m/z = 149 F3->F4 - C4H9•

References

Application Notes and Protocols for the Quantification of Butyl(chloro)tin Dihydrate in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Butyl(chloro)tin dihydrate, a member of the organotin family, finds application as a catalyst and stabilizer in various chemical reactions. Accurate quantification of this compound within reaction mixtures is crucial for process optimization, quality control, and safety assessment. These application notes provide detailed protocols for the analysis of this compound, focusing on chromatographic techniques coupled with sensitive detection methods. The methodologies outlined are designed to offer high selectivity and sensitivity, even in complex matrices.

Analytical Approaches

The quantification of this compound in reaction mixtures typically involves a multi-step process encompassing extraction, derivatization (for gas chromatography), chromatographic separation, and detection.[1] The choice of method depends on factors such as the concentration of the analyte, the complexity of the reaction matrix, and the available instrumentation.

Key Analytical Techniques:

  • Gas Chromatography (GC): A powerful technique for separating volatile compounds. For the analysis of polar organotin compounds like this compound, a derivatization step is necessary to increase their volatility.[1][2] Common derivatization agents include sodium tetraethylborate (STEB) and Grignard reagents.[3] Detectors such as Flame Photometric Detectors (FPD) and Mass Spectrometry (MS) are frequently used.[1][4]

  • High-Performance Liquid Chromatography (HPLC): This method offers the advantage of analyzing less volatile compounds without the need for derivatization.[1][2] Reversed-phase chromatography using C18 columns is a common separation strategy.[5] Detection can be achieved using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or electrospray ionization mass spectrometry (ESI-MS).[1][5][6]

Data Presentation: Quantitative Method Comparison

The following table summarizes typical performance data for the quantification of butyltin compounds using various analytical methods. This data is compiled from multiple sources to provide a comparative overview.

Analytical MethodAnalyte(s)Sample MatrixDerivatization AgentLimit of Detection (LOD)Recovery (%)Reference
GC-MSMono-, Di-, TributyltinWater, Sediment, BiotaSodium tetraethylborate0.07 - 0.10 ng Sn/g80 - 95[1]
GC-FPDButyltin trichloride, Dibutyltin dichloride, Tributyltin chlorideAirSodium tetraethylborate5 - 270 µg/m³ (range)>90[3]
LC-MS/MSTributyltinApple, Potato, SeawaterNoneBelow 50 µg/kgNot Specified[2]
HPLC-ICP-MS11 Organotin CompoundsWorkplace AirNone0.14 - 0.57 µg Sn/LNot Specified[5]
GC-PFPDMono-, Di-, TributyltinSediment, Fish TissueEthylationNot Specified61 - 98[7]
GC-MS (IDMS)Mono-, Di-, TributyltinWater, Sediment, Mussel TissueSodium tetraethylborateNot SpecifiedQuantitative[8]

Note: The performance of analytical methods can be significantly affected by the complexity of the sample matrix.[7][9][10]

Experimental Protocols

Protocol 1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS) after Ethylation

This protocol describes the quantification of this compound in a liquid reaction mixture by converting it to its more volatile ethylated derivative.

1. Sample Preparation and Extraction:

  • Accurately weigh approximately 1 g of the reaction mixture into a centrifuge tube.

  • Add 10 mL of a suitable organic solvent (e.g., hexane or toluene) containing 0.1% (v/v) glacial acetic acid.

  • Vortex the mixture for 2 minutes and then centrifuge at 4000 rpm for 10 minutes to separate the phases.

  • Carefully transfer the organic (upper) layer to a clean vial.

2. Derivatization (Ethylation):

  • To the extracted organic phase, add 1 mL of a 1 M acetate buffer (pH 4.9).

  • Add 1 mL of a freshly prepared 1% (w/v) solution of sodium tetraethylborate (STEB) in methanol.[4]

  • Cap the vial and shake vigorously for 10 minutes to facilitate the derivatization reaction.

  • Allow the phases to separate. The ethylated butyltin will be in the organic phase.

3. GC-MS Analysis:

  • Gas Chromatograph: Agilent 6890N or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[8]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[8]

  • Inlet: Splitless mode at 250°C.

  • Oven Program: Initial temperature of 60°C for 1 min, ramp at 30°C/min to 300°C, and hold for 5 min.[8]

  • Mass Spectrometer: Agilent 5973 Network MSD or equivalent.

  • Ionization: Electron Impact (EI) at 70 eV.[8]

  • Scan Range: m/z 40-400.[8]

  • Quantification: Use an internal standard, such as tetrabutyltin or a perdeuterated organotin compound, for accurate quantification to compensate for matrix effects and variations in derivatization efficiency.[11][12]

Protocol 2: Quantification by High-Performance Liquid Chromatography-Inductively Coupled Plasma-Mass Spectrometry (HPLC-ICP-MS)

This protocol is suitable for the direct analysis of this compound without derivatization, which can simplify sample preparation.

1. Sample Preparation:

  • Accurately weigh approximately 0.5 g of the reaction mixture into a volumetric flask.

  • Dilute to a known volume with a suitable solvent mixture, such as methanol/water with 0.1% acetic acid. The final solvent composition should be miscible with the HPLC mobile phase.

  • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

2. HPLC-ICP-MS Analysis:

  • HPLC System: Agilent 1100 series or equivalent.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is often employed. For example, a gradient of methanol and water, both containing 0.1% acetic acid and a small amount of a complexing agent like tropolone to improve peak shape, can be effective.[5]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • ICP-MS System: Agilent 7500ce or equivalent.

  • Nebulizer: Standard concentric nebulizer.

  • Spray Chamber: Cooled spray chamber.[5]

  • Plasma Conditions: Optimize RF power, nebulizer gas flow, and makeup gas flow for tin detection.

  • Monitored Isotopes: Monitor tin isotopes (e.g., m/z 118, 120) for quantification.

  • Quantification: External calibration with matrix-matched standards is recommended to account for potential matrix effects.

Visualizations

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis start Reaction Mixture extraction Solvent Extraction (Hexane/Acetic Acid) start->extraction centrifugation Centrifugation extraction->centrifugation organic_phase Collect Organic Phase centrifugation->organic_phase derivatization Ethylation with STEB organic_phase->derivatization phase_separation Phase Separation derivatization->phase_separation gc_injection GC Injection phase_separation->gc_injection gc_separation GC Separation (HP-5MS column) gc_injection->gc_separation ms_detection MS Detection gc_separation->ms_detection data_analysis Data Analysis & Quantification ms_detection->data_analysis

Caption: Workflow for the quantification of this compound using GC-MS.

Experimental Workflow for HPLC-ICP-MS Analysis

HPLC_ICPMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis start Reaction Mixture dilution Dilution in Methanol/Water/Acetic Acid start->dilution filtration Filtration (0.45 µm) dilution->filtration hplc_injection HPLC Injection filtration->hplc_injection hplc_separation HPLC Separation (C18 column) hplc_injection->hplc_separation icpms_detection ICP-MS Detection hplc_separation->icpms_detection data_analysis Data Analysis & Quantification icpms_detection->data_analysis

Caption: Workflow for the quantification of this compound using HPLC-ICP-MS.

Logical Relationship of Analytical Steps

Analytical_Logic Sample Sample Matrix Extraction Extraction Sample->Extraction Derivatization Derivatization (GC only) Extraction->Derivatization If GC Separation Chromatographic Separation Extraction->Separation If HPLC Derivatization->Separation Detection Detection & Quantification Separation->Detection

Caption: Logical flow of the key stages in the analysis of this compound.

References

Application Notes and Protocols for the Derivatization of Butyltin Compounds for Gas Chromatography (GC) Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Organotin compounds, particularly butyltins such as tributyltin (TBT), dibutyltin (DBT), and monobutyltin (MBT), are recognized as significant environmental pollutants due to their widespread use as biocides in antifouling paints, PVC stabilizers, and agricultural pesticides.[1] Their toxicity, even at low concentrations, necessitates sensitive and accurate analytical methods for their determination in various environmental matrices. Gas chromatography (GC) is a powerful technique for separating these compounds. However, butyltin compounds in their ionic form are not sufficiently volatile or thermally stable for direct GC analysis.[2] Therefore, a derivatization step is essential to convert them into more volatile and thermally stable analogues that can be readily analyzed by GC.[2][3][4][5] This process typically involves replacing the polar functional groups with non-polar alkyl groups, thereby reducing intermolecular interactions and increasing volatility.[4][6]

This document provides detailed application notes and experimental protocols for the derivatization of butyltin compounds for subsequent GC analysis, intended for researchers, scientists, and professionals in related fields.

Common Derivatization Techniques

The selection of a derivatization reagent is a critical step in the analysis of organotin compounds.[3] The most common methods are ethylation with sodium tetraethylborate, alkylation with Grignard reagents, and hydride generation.

Ethylation using Sodium Tetraethylborate (NaBEt4)

Ethylation with sodium tetraethylborate (NaBEt4) is a widely used and often preferred method, particularly for aqueous samples.[7] This technique allows for in situ derivatization, which simplifies the analytical procedure by enabling simultaneous derivatization and extraction.[8][9] The reaction is typically carried out in an aqueous buffered solution (pH 4-5) where the ethyl groups from NaBEt4 are transferred to the butyltin compounds, forming their volatile ethylated derivatives.[2][10]

Advantages:

  • Can be performed directly in aqueous samples (in situ derivatization).[8][9]

  • Relatively fast reaction time.[11]

  • Simultaneous derivatization and extraction are possible, simplifying the workflow.[9]

  • Generally produces fewer side reaction products compared to other methods.[11]

Disadvantages:

  • The reagent can be consumed by other reactive metals and components in the sample matrix, requiring the use of excess NaBEt4.[2]

  • Matrix interferences from natural organic matter can affect the derivatization of TBT.[9]

Alkylation using Grignard Reagents

Grignard reagents, such as methyl-, propyl-, or pentylmagnesium halides, are effective for the alkylation of butyltin compounds.[12][13] This method has been reported to provide high derivatization yields and good reproducibility across various environmental matrices.[3][8] The reaction must be conducted under anhydrous conditions in a non-polar solvent.[3] Pentylmagnesium bromide is often the reagent of choice.[12][13]

Advantages:

  • High derivatization yields.[8]

  • Good reproducibility.[3]

  • Effective for a wide range of matrices, including water, sediment, and biota.[8]

Disadvantages:

  • Grignard reagents are hazardous and react violently with water, requiring very dry conditions and careful handling.[3]

  • The procedure is more complex and time-consuming due to the need for careful removal of excess reagent.[13]

  • Cannot be performed in situ in aqueous samples.[3]

Hydride Generation using Sodium Borohydride (NaBH4)

Hydride generation involves the conversion of butyltin compounds into their volatile hydride forms using a reducing agent like sodium borohydride (NaBH4).[14] This technique can be coupled with headspace solid-phase microextraction (HS-SPME) for sample preconcentration.[14] However, derivatization with NaBEt4 has been shown to be more sensitive and robust than hydride generation with NaBH4.[14][15]

Advantages:

  • Enables the use of solvent-free extraction techniques like HS-SPME.[14]

  • It is a relatively simple and fast procedure.[14]

Disadvantages:

  • Less sensitive and robust compared to ethylation with NaBEt4.[14][15]

Quantitative Data Summary

The following table summarizes the performance of different derivatization methods for the analysis of butyltin compounds in various matrices.

AnalyteDerivatization ReagentMatrixMethodLODRecoveryRSD (%)Citation
MBT, DBT, TBTPentylmagnesium bromideWaterGC-MS/MS0.26–0.84 pg of Sn90–122%-[12]
MBTSodium tetraethylborate (NaBEt4)SeawaterHS-SDME-GC-ICP-MS1.4 ng/L-1.1-5.3%[15]
DBTSodium tetraethylborate (NaBEt4)SeawaterHS-SDME-GC-ICP-MS1.8 ng/L-1.1-5.3%[15]
TBTSodium tetraethylborate (NaBEt4)SeawaterHS-SDME-GC-ICP-MS0.8 ng/L-1.1-5.3%[15]
MBT, DBT, TBTSodium borohydride (NaBH4)AqueousHS-SPME-GC-FPD0.02-0.2 µg/L85-117%-[14]
MBT, DBT, TBTn-Propylmagnesium bromide (n-PrMgBr)Sea Products (wet)GC-MS/MS<0.1 µg Sn/kg70.5–105.3%<12.5%[8]
MBT, DBT, TBTSodium tetraethylborate (NaBEt4)River SedimentGC-AAS9-38 ng Sn/g--[10][16]
DBT, TBTSodium tetraethylborate (NaBEt4)BeveragesGC-MS/MS0.1 µg/kg (practical)108.9-116.2%2.4-9.4%[17]

Experimental Protocols

Protocol 1: In-Situ Ethylation of Butyltins in Water Samples using NaBEt4

This protocol is adapted from methodologies for the analysis of butyltins in aqueous matrices.[18][19]

Materials:

  • Water sample (e.g., 100 mL)

  • Glacial acetic acid[19]

  • Sodium acetate buffer (1 M, pH adjusted to ~5)[18]

  • Sodium tetraethylborate (NaBEt4) solution (1-2% w/v in ethanol or 0.1 M NaOH, freshly prepared)[7][18][19]

  • Hexane (or other suitable organic solvent)

  • Internal standard solution (e.g., tripropyltin)[15]

  • Separatory funnel

  • Glass vials

Procedure:

  • Measure a known volume of the water sample (e.g., 100 mL) into a separatory funnel.[18]

  • Preserve the sample by acidifying with glacial acetic acid (e.g., 5-10 mL per liter) if not analyzed immediately.[19]

  • Add an appropriate amount of internal standard solution.

  • Adjust the pH of the sample to approximately 5 by adding 1 mL of acetate buffer.[18]

  • Add 100-200 µL of the freshly prepared 2% NaBEt4 solution for ethylation.[18]

  • Shake the mixture manually for about 10 minutes to allow the derivatization reaction to proceed.[18]

  • Add a known volume of hexane (e.g., 1 mL) to the funnel and shake vigorously for 1 minute to extract the ethylated butyltin derivatives.

  • Allow the phases to separate.

  • Carefully transfer the upper organic layer (hexane) to a glass vial.[7][18]

  • The extract can be concentrated under a gentle stream of nitrogen if necessary.[18]

  • The final extract is ready for injection into the GC system.

Protocol 2: Ethylation of Butyltins in Sediment/Soil Samples

This protocol is based on established methods for solid matrices.[1][11]

Materials:

  • Sediment/soil sample (e.g., 0.2-4 g)

  • Extraction solution: Acetic acid in methanol (e.g., 10% v/v) or a mixture of acetic acid and methanol (3:1)[11][18]

  • Tropolone (optional, as a complexing agent)[1]

  • Sodium tetraethylborate (NaBEt4) solution (2% w/v, freshly prepared)[7]

  • Acetate buffer (1 M)

  • Hexane

  • Centrifuge tubes

  • Ultrasonic bath or shaker

Procedure:

  • Weigh approximately 0.2 g of the homogenized sample into a centrifuge tube.[18]

  • Spike the sample with an internal standard.

  • Add 4 mL of the extraction solution (e.g., acetic acid/methanol mixture).[18]

  • Extract the butyltins from the matrix. This can be done by heating in a water bath (e.g., 37°C for 1 hour) or by ultrasonication (e.g., 30 W for 8 minutes).[18]

  • Centrifuge the sample and collect the supernatant.

  • Take a measured volume of the extract (e.g., 200-250 µL) for derivatization.[18]

  • Add 4 mL of 1 M acetate buffer.[18]

  • Add 0.5 mL of 2% (w/v) NaBEt4 solution to initiate the ethylation.[18]

  • Shake for 10 minutes.

  • Add hexane to extract the derivatized compounds and vortex for 10 seconds.[7]

  • Allow the phases to separate.

  • Transfer the upper hexane layer to a vial for GC analysis.[7][18]

Protocol 3: Derivatization of Butyltins using Pentylmagnesium Bromide

This protocol is for researchers opting for Grignard derivatization, adapted from published methods.[7][12]

Materials:

  • Sample extract in a non-polar, anhydrous solvent (e.g., hexane)

  • Pentylmagnesium bromide solution (e.g., 2 M in diethyl ether)

  • Sulfuric acid solution (e.g., 0.5 M)

  • Sodium sulfate (anhydrous)

  • Reaction tubes

Procedure:

  • Concentrate the sample extract containing the butyltins to 1 mL in a reaction tube. The solvent must be non-polar and dry (e.g., hexane).[7]

  • Carefully add 0.5 mL of the pentylmagnesium bromide Grignard reagent to the extract.[7]

  • Allow the reaction to proceed for approximately 30 minutes.

  • To quench the excess Grignard reagent, slowly and carefully add 1 mL of 0.5 M sulfuric acid. The reagent reacts violently with acid, so this step must be performed with caution in a fume hood.

  • Vortex the mixture for 10 seconds and allow the phases to separate.

  • Transfer the upper organic layer to a clean vial.

  • Dry the extract by passing it through a small amount of anhydrous sodium sulfate.

  • The resulting solution contains the pentylated butyltin derivatives and is ready for GC analysis.

Visualizations

Derivatization_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Sample Collection (Water, Sediment, Biota) Extraction Extraction (e.g., Acidified Methanol) Sample->Extraction Derivatization Derivatization Step (Ethylation, Alkylation, etc.) Extraction->Derivatization Extract Cleanup Clean-up / LLE (Hexane Extraction) Derivatization->Cleanup Derivatized Sample GC_Analysis GC Analysis (GC-MS, GC-FPD, etc.) Cleanup->GC_Analysis Data_Analysis Data Processing & Quantification GC_Analysis->Data_Analysis Derivatization_Pathways cluster_naebt4 Ethylation cluster_grignard Grignard Alkylation cluster_nabh4 Hydride Generation Butyltin Ionic Butyltin (R3SnX) NaBEt4 NaBEt4 (Sodium Tetraethylborate) Butyltin->NaBEt4 In-situ in H2O Grignard R'-MgBr (Grignard Reagent) Butyltin->Grignard Anhydrous Solvent NaBH4 NaBH4 (Sodium Borohydride) Butyltin->NaBH4 Aqueous Ethyl_Product Volatile Ethyl-Butyltin (R3Sn-Et) Alkyl_Product Volatile Alkyl-Butyltin (R3Sn-R') Hydride_Product Volatile Butyltin Hydride (R3Sn-H)

References

Application Note: Determination of Organotin Compounds in Workplace Air by HPLC-ICP-MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Organotin compounds (OTCs) are a class of organometallic chemicals used extensively in various industrial processes, including as stabilizers in polymer manufacturing.[1] Due to their significant toxicity, even at low concentrations, monitoring workplace exposure to these compounds is crucial for occupational health and safety.[1][2] The toxicity of organotin compounds varies depending on their chemical structure, making speciation analysis essential for accurate risk assessment.[1] This application note describes a robust and sensitive method for the speciation and quantification of eleven regulated organotin compounds in workplace air samples using High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS).

Principle

This method involves the collection of airborne organotin compounds, which may exist as vapors or dust particles, using a combination of a glass fiber filter and a solid sorbent tube.[3][4] The collected compounds are then extracted and analyzed by HPLC-ICP-MS. The HPLC separates the different organotin species, which are then introduced into the ICP-MS for sensitive and element-specific detection of tin. The addition of α-tropolone to the mobile phase acts as a complexing agent to improve the chromatographic separation.[1][2]

Instrumentation and Reagents
  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system

    • Inductively Coupled Plasma Mass Spectrometer (ICP-MS)

    • Personal sampling pump

    • Ultrasonic bath

  • Reagents:

    • Methanol (Chromatographic grade)

    • Acetonitrile (Chromatographic grade)

    • Ultrapure water

    • Acetic acid (Glacial, reagent grade)

    • α-Tropolone

    • Organotin standards (MMT, MBT, MOT, MPhT, DMT, DBT, DPhT, TMT, TBT, TPhT, and TTMT)

    • Argon gas (High purity)

    • Oxygen gas (High purity)

Experimental Protocols

Sample Collection
  • Sampler Preparation: A sampler consisting of a 37-mm glass fiber filter in a cassette filter holder, followed by an XAD-2 sorbent tube (80 mg front section/40 mg back section), is used.[3]

  • Pump Calibration: Calibrate a personal sampling pump to a flow rate between 1 and 1.5 L/min using a representative sampler in line.[3][4]

  • Sample Collection: Attach the sampler to the personal sampling pump with flexible tubing and collect a total air sample of 50 to 500 liters.[3][4]

  • Sample Storage: After sampling, cap the samplers and ship them on dry ice. Store the samples at a temperature below 0°C and analyze them within seven days of collection.[3][4]

Sample Preparation
  • Extraction:

    • Carefully transfer the glass fiber filter to a 125-mL beaker using tweezers.[3][4]

    • Place the front sorbent section and the front glass wool plug into a separate beaker. The back sorbent section can be analyzed to check for breakthrough.[3]

    • To each beaker, add 10.0 mL of a solution of 0.1% (v/v) acetic acid in acetonitrile.[3][4]

    • Cover the beakers and agitate them in an ultrasonic bath for 30 minutes.[3]

  • Standard Preparation:

    • Prepare individual organotin standard stock solutions of 1000 µg/mL (as Sn) in 0.1% (v/v) acetic acid in acetonitrile.[3][4]

    • Prepare a mixed calibration stock solution of 10 µg/mL (as Sn) by diluting the individual stock solutions.[3][4]

    • Prepare working standards by serial dilution of the calibration stock solution to cover the working range of 10 - 100 µg OTCs/L.[2]

HPLC-ICP-MS Analysis
  • HPLC Conditions:

    • Column: C18 column[2]

    • Mobile Phase: A ternary gradient of methanol, acetonitrile, and ultrapure water containing 6% (v/v) acetic acid and 0.17% (m/v) α-tropolone.[2]

    • Flow Rate: A flow rate gradient is employed.[2]

    • Injection Volume: 20 µL[3]

    • Run Time: Approximately 22 minutes.[1][2]

  • ICP-MS Conditions:

    • Spray Chamber: Cooled spray chamber[1]

    • Carrier Gas: Argon with the addition of oxygen.[1]

    • Monitored Isotopes: Tin isotopes (e.g., ¹¹⁸Sn, ¹²⁰Sn).

Quantitative Data

The following table summarizes the instrumental limits of detection (LOD) and quantification (LOQ) for the eleven organotin compounds.

CompoundAbbreviationInstrumental LOD (µg Sn/L)Instrumental LOQ (µg Sn/L)
MonomethyltinMMT0.14 - 0.570.49 - 1.97
MonobutyltinMBT0.14 - 0.570.49 - 1.97
MonooctyltinMOT0.14 - 0.570.49 - 1.97
MonophenyltinMPhT0.14 - 0.570.49 - 1.97
DimethyltinDMT0.14 - 0.570.49 - 1.97
DibutyltinDBT0.14 - 0.570.49 - 1.97
DiphenyltinDPhT0.14 - 0.570.49 - 1.97
TrimethyltinTMT0.14 - 0.570.49 - 1.97
TributyltinTBT0.14 - 0.570.49 - 1.97
TriphenyltinTPhT0.14 - 0.570.49 - 1.97
TetramethyltinTTMT0.14 - 0.570.49 - 1.97
Data sourced from Cläsgens et al., 2024.[2]

Ten of the eleven analytes demonstrated linearity in the working range of 10 - 100 µg OTCs/L with an R² > 0.999.[2] Tetramethyltin (TTMT) showed a quadratic relationship due to its high volatility.[2]

Visualizations

experimental_workflow cluster_sampling Sample Collection cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sampling_pump Personal Sampling Pump sampler Sampler (Filter + Sorbent Tube) sampling_pump->sampler 1-1.5 L/min extraction Ultrasonic Extraction (Acetonitrile/Acetic Acid) sampler->extraction filtration Filtration extraction->filtration hplc HPLC Separation (C18 Column) filtration->hplc icpms ICP-MS Detection hplc->icpms Eluent quantification Quantification icpms->quantification

Caption: Experimental workflow for organotin speciation in workplace air.

Conclusion

The described HPLC-ICP-MS method provides a sensitive and specific approach for the speciation of eleven organotin compounds in workplace air.[1][2] The detailed protocol for sample collection, preparation, and analysis allows for accurate assessment of occupational exposure to these toxic substances. The method's performance, as indicated by the low detection and quantification limits, makes it suitable for monitoring compliance with occupational exposure limits.[2] Further validation and optimization of sample preparation procedures are important to ensure the stability of unstable organotin compounds.[1]

References

Application Notes and Protocols: Synthesis of Saturated Polyester Resins Using Organotin Catalysts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saturated polyester resins are a critical class of polymers used in a wide array of applications, from industrial coatings and adhesives to components in medical devices. Their synthesis is typically achieved through the polycondensation of diols and dicarboxylic acids (or their anhydrides). This process is often slow and requires high temperatures, making the use of catalysts essential to achieve efficient reaction times and desired polymer characteristics.[1]

Organotin compounds are highly effective and widely used catalysts for polyesterification due to their versatility and efficiency in both esterification and transesterification reactions.[1][2] Their Lewis acidic nature allows the tin atom to coordinate with the reacting molecules, facilitating the formation of ester linkages.[3] Common examples include Dibutyltin Oxide (DBTO), Stannous Octoate, and other dibutyltin and monobutyltin compounds.[4][5] These catalysts generally require temperatures above 200°C to be effective.[4]

These application notes provide a detailed overview of the synthesis of saturated polyester resins using organotin catalysts, including generalized experimental protocols, comparative data on catalyst performance, and methods for resin characterization.

Organotin Catalysts: An Overview

Organotin catalysts are valued for their ability to minimize side reactions, leading to products with better color and odor properties.[4] Unlike strong acid catalysts, they are less corrosive to equipment and often do not need to be removed from the final product.[4] The key advantage of organotin catalysts is their versatility, making them suitable for a wide range of polyester resins, including alkyds and powder resins.[1]

Commonly Used Organotin Catalysts:

  • Dibutyltin Oxide (DBTO): A versatile and widely used catalyst for esterification and transesterification reactions. It is considered a standard catalyst for crosslinking in various coatings and is also used in the synthesis of alkyd resins, polycarbonates, and silicones.[5]

  • Stannous Octoate (Tin(II) 2-ethylhexanoate): A highly efficient catalyst, particularly valued in the production of polyurethanes and in the ring-opening polymerization of cyclic esters to form biodegradable polymers like polylactic acid (PLA).[6][7][8]

  • Monobutyltin Oxide (MBTO) & Dibutyltin Dilaurate (DBTDL): These are also effective catalysts used in polyester synthesis.[9][10] Patents have demonstrated synergistic effects when using a combination of catalysts, such as an organotin salt (e.g., DBTDL) with an organotin oxide (e.g., DBTO).[11]

The typical concentration for organotin catalysts ranges from 0.01% to 1.0% by weight, with a preferred range often being 0.05% to 0.3% based on the total weight of the reactants.[4][10]

Experimental Protocols

The following section details a generalized protocol for the synthesis of a saturated polyester resin. This procedure can be adapted based on the specific monomers and catalyst chosen.

General Synthesis Workflow

The synthesis of saturated polyester resins is typically a multi-stage process involving initial esterification followed by polycondensation at elevated temperatures, often under vacuum.

G General Workflow for Saturated Polyester Resin Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_final Finalization & Analysis A Charge Reactor: - Polyol(s) - Polyacid(s)/Anhydride(s) B Add Organotin Catalyst (e.g., DBTO, Stannous Octoate) A->B 0.05-0.3 wt% C Heat to 150-180°C under Nitrogen Blanket B->C D First Esterification Stage (Water Removal Begins) C->D Hold until clear E Gradually Increase Temp. to 200-250°C D->E F Second Stage: Polycondensation (Apply Vacuum) E->F Hold until target specs met G Monitor Reaction Progress (Acid Value, Viscosity) F->G H Cool Down & Discharge Resin F->H Target specs achieved G->F Continue reaction if needed I Characterization of Final Product (GPC, DSC, NMR, etc.) H->I G Simplified Catalytic Mechanism of Organotin in Esterification catalyst Organotin Catalyst (e.g., R2SnO) intermediate Activated Intermediate (Coordinated Complex) catalyst->intermediate acid Carboxylic Acid (R'-COOH) acid->intermediate Coordination of carbonyl oxygen to Sn alcohol Alcohol (R''-OH) alcohol->intermediate intermediate->catalyst Catalyst Regeneration ester Ester (R'-COOR'') intermediate->ester Nucleophilic attack by alcohol water Water (H2O) intermediate->water G Workflow for Polyester Resin Characterization cluster_physchem Physicochemical Properties cluster_structural Structural & Thermal Analysis start Synthesized Polyester Resin Sample acid_val Acid Value Titration (Residual -COOH) start->acid_val hydroxyl_val Hydroxyl Value Titration (Residual -OH) start->hydroxyl_val viscosity Viscosity Measurement start->viscosity gpc Gel Permeation Chromatography (GPC) (Mn, Mw, PDI) start->gpc nmr NMR Spectroscopy (¹H, ¹³C) (Chemical Structure) start->nmr dsc Differential Scanning Calorimetry (DSC) (Tg, Tm) start->dsc

References

Application Notes and Protocols for the Catalytic Mechanism of Monoalkyltin(IV) Compounds in Esterification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the catalytic mechanism of monoalkyltin(IV) compounds in esterification reactions. The information is based on contemporary research and is intended to guide researchers in understanding and utilizing these catalysts effectively.

Introduction

Monoalkyltin(IV) compounds are widely recognized as efficient Lewis acid catalysts for esterification and transesterification reactions, finding applications in various industrial processes, including the synthesis of polyesters.[1][2][3][4] Their milder nature compared to strong Brønsted acids often leads to fewer side products.[2][5] The catalytic activity of these organotin compounds is attributed to the Lewis acidity of the tin(IV) center and its ability to facilitate ligand exchange.[2] Recent studies, combining spectroscopic analysis and density functional theory (DFT) calculations, have shed light on a mononuclear catalytic mechanism, which is detailed in these notes.[1][2]

Catalytic Mechanism

The catalytic cycle of monoalkyltin(IV) compounds in esterification is proposed to proceed through a mononuclear mechanism. While monoalkyltin compounds can exist as multinuclear assemblies in the solid state, under catalytically relevant conditions, they are observed to form monomeric and dimeric species.[1][4] These species are considered off-cycle resting states that can enter the catalytic cycle.[1][2]

The key steps of the proposed catalytic cycle, based on the esterification of ethanol and acetic acid catalyzed by n-butyltin(IV) derivatives, are as follows:[1][2]

  • Activation: The catalytically active species coordinates with a carboxylic acid molecule.

  • Nucleophilic Attack: An alcohol molecule then attacks the activated carbonyl carbon of the carboxylic acid.

  • Proton Transfer: Intramolecular proton transfer occurs, facilitated by the tin complex.

  • Tetrahedral Intermediate Formation: A tetrahedral intermediate is formed.

  • Rate-Determining Step: The breakdown of this intermediate to release water is considered the rate-determining step, involving carbon-oxygen bond cleavage.[1][6]

  • Ester Formation and Catalyst Regeneration: The ester product is released, and the catalyst is regenerated to re-enter the cycle.

A visual representation of this proposed catalytic cycle is provided below.

Catalytic_Cycle cluster_main_cycle Catalytic Cycle cluster_off_cycle Off-Cycle Resting States A Active Catalyst [n-BuSn(OAc)2(OEt)] B Coordination with Carboxylic Acid A->B + AcOH Monomer Monomer [n-BuSn(OAc)3] A->Monomer + AcOH - EtOH Dimer Dimer [(n-BuSnOAc2OEt)2] A->Dimer Association C Nucleophilic Attack by Alcohol B->C + EtOH D Tetrahedral Intermediate C->D E Water Elimination (Rate-Determining) D->E F Ester Release E->F - H2O F->A - EtOAc + EtOH Monomer->A + EtOH - AcOH Dimer->A Dissociation

Figure 1: Proposed catalytic cycle for monoalkyltin(IV)-catalyzed esterification.

Quantitative Data

The catalytic activity of various tin compounds has been evaluated in a model esterification reaction. The following table summarizes the conversion and yield of heptyl benzoate from benzoic acid and heptanol using different catalysts.

CatalystConversion (%)Yield (%)
n-Butylstannoic acid 9595
n-BuSn(OAc)₃ 9696
[n-BuSn(O)OAc]₆ 9494
[(n-BuSn(O)OAc)₂-n-BuSn(OAc)₃]₂ 9393
SnCl₄ 1010
Sn(OAc)₄ 1515
Reaction conditions: Benzoic acid (5 mmol), heptanol (50 mmol), catalyst (1 mol%), 150 °C, 6 hours.[4]

Under catalytic conditions, ¹¹⁹Sn NMR spectroscopy reveals the presence of key monomeric and dimeric species in solution, supporting the proposed mechanism.

Species¹¹⁹Sn Chemical Shift (ppm) at 298 K¹¹⁹Sn Chemical Shift (ppm) at 363 K
n-BuSn(OAc)₃ (monomer) -528-517
[(n-BuSnOAc₂OEt)₂] (dimer) -553-
Spectra recorded in a 1:1 mixture of acetic acid and ethanol.[6]

Experimental Protocols

The following are detailed protocols for key experiments in the study of monoalkyltin(IV)-catalyzed esterification.

Protocol 1: General Procedure for Catalytic Esterification

This protocol describes a model reaction for evaluating the catalytic activity of tin compounds.

Materials:

  • Benzoic acid

  • Heptanol

  • Monoalkyltin(IV) catalyst (e.g., n-butylstannoic acid)

  • Pentadecane (internal standard)

  • Carousel reaction station

  • Nitrogen atmosphere

  • Gas chromatograph (GC)

Procedure:

  • In a carousel reaction tube under a nitrogen atmosphere, suspend benzoic acid (610.6 mg, 5 mmol) in heptanol (7.14 mL, 50 mmol).

  • Add the monoalkyltin(IV) catalyst (1 mol%).

  • Add pentadecane (0.41 mL, 1.5 mmol) as an internal standard.

  • Heat the reaction mixture to 150 °C and stir for 6 hours.

  • After cooling to room temperature, take an aliquot of the reaction mixture for GC analysis.

  • Determine the conversion of benzoic acid and the yield of heptyl benzoate by integrating the respective peak areas in the gas chromatogram relative to the internal standard.[7]

Protocol 2: Determination of Catalyst Order

This protocol is used to investigate the reaction kinetics with respect to the catalyst concentration.

Materials:

  • Benzoic acid

  • Heptanol

  • Monoalkyltin(IV) catalyst

  • Pentadecane (internal standard)

  • Carousel reaction station

  • Nitrogen atmosphere

  • Gas chromatograph (GC)

Procedure:

  • Prepare a series of reaction tubes in a carousel reaction station under a nitrogen atmosphere.

  • In each tube, suspend benzoic acid (600 mg, 4.9 mmol) in heptanol (7 mL, 49 mmol).

  • Add varying concentrations of the monoalkyltin(IV) catalyst to each tube (e.g., 0.5, 1, 1.5, 2 mol%).

  • Add pentadecane as an internal standard to each tube.

  • Heat the reactions to the desired temperature (e.g., 150 °C) and monitor the progress over time by taking aliquots for GC analysis at regular intervals.

  • Plot the initial reaction rates as a function of catalyst concentration to determine the order of the reaction with respect to the catalyst.[7]

Protocol 3: NMR Spectroscopic Monitoring of the Catalytic Reaction

This protocol allows for the in-situ observation of the catalyst species during the esterification reaction.

Materials:

  • Acetic acid-d₄ (AcOD-d₄)

  • Ethanol

  • Monoalkyltin(IV) catalyst (e.g., n-BuSn(OAc)₃)

  • Molecular sieves (to mimic dehydration)

  • NMR spectrometer equipped with a ¹¹⁹Sn probe

Procedure:

  • In an NMR tube, prepare a 1:1 mixture of acetic acid-d₄ and ethanol.

  • Add the monoalkyltin(IV) catalyst to achieve a desired concentration (e.g., 0.4 M in Sn).

  • Add activated molecular sieves to the tube.

  • Acquire a ¹¹⁹Sn NMR spectrum at room temperature (298 K).

  • Heat the NMR tube to a catalytically relevant temperature (e.g., 363 K) in the NMR spectrometer.

  • Acquire ¹¹⁹Sn NMR spectra at different time intervals (e.g., 5, 30, 60 minutes) to monitor the changes in the tin species during the reaction.[5][6]

The following workflow illustrates the general experimental approach for investigating the catalytic mechanism.

Experimental_Workflow cluster_synthesis Catalyst Preparation & Characterization cluster_catalysis Catalytic Studies cluster_mechanistic Mechanistic Investigation cluster_analysis Data Analysis & Conclusion Synth Synthesize & Purify Monoalkyltin(IV) Compounds Char Characterize Catalysts (NMR, IR, X-ray) Synth->Char ModelRxn Perform Model Esterification (e.g., Benzoic Acid + Heptanol) Char->ModelRxn Kinetics Determine Reaction Kinetics (Catalyst & Substrate Order) ModelRxn->Kinetics InSitu In-situ Spectroscopic Monitoring (¹¹⁹Sn NMR, IR) Kinetics->InSitu DFT DFT Calculations of Reaction Pathway InSitu->DFT Data Correlate Experimental & Computational Data DFT->Data Mechanism Elucidate Catalytic Cycle Data->Mechanism

Figure 2: Experimental workflow for mechanistic studies.

Conclusion

The catalytic mechanism of monoalkyltin(IV) compounds in esterification is best described by a mononuclear pathway where monomeric and dimeric species act as off-cycle resting states.[1][2] The provided protocols and data offer a framework for researchers to investigate and apply these catalysts in a rational manner. Understanding the nature of the active catalytic species and the rate-determining step is crucial for optimizing reaction conditions and developing more efficient catalytic systems for ester synthesis.

References

Application Notes: The Role of Organotin Catalysts in Polyurethane Formation

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Organotin compounds are a prominent class of catalysts extensively utilized in the synthesis of polyurethanes. Their primary function is to accelerate the reaction between polyols and isocyanates, the fundamental building blocks of polyurethanes. The choice of catalyst is critical as it influences not only the reaction rate but also the processing characteristics and the final properties of the polymer. Organotin catalysts, particularly dibutyltin dilaurate (DBTDL), have long been the industry standard due to their high efficiency and versatility in a wide range of polyurethane applications, including coatings, adhesives, sealants, and elastomers (CASE).

The catalytic activity of organotin compounds stems from their nature as Lewis acids. The tin atom coordinates with the oxygen of the isocyanate group and the oxygen of the hydroxyl group of the polyol, facilitating the nucleophilic attack and subsequent formation of the urethane linkage. This mechanism ensures a controlled and rapid polymerization process.

Commonly Used Organotin Catalysts

Several organotin compounds are employed in polyurethane chemistry, each offering a unique balance of reactivity and processing characteristics. Some of the most common include:

  • Dibutyltin Dilaurate (DBTDL): Often considered the workhorse of organotin catalysts, DBTDL is known for its strong promotion of the gelling reaction (the formation of the polymer backbone).[1] It is widely used in the production of flexible polyurethane foams, coatings, and elastomers.

  • Dioctyltin Dilaurate (DOTL): Similar in function to DBTDL, DOTL is sometimes preferred in applications requiring lower volatility or specific regulatory compliance.

  • Stannous Octoate: This catalyst is highly active and is frequently used in the production of flexible polyurethane foams where a rapid cure is desired.[2]

  • Dibutyltin Oxide (DBTO): DBTO is another effective organotin catalyst used in various polyurethane formulations.

Regulatory Considerations and Alternatives

Despite their effectiveness, the use of organotin compounds has come under scrutiny due to environmental and health concerns. Regulatory bodies have imposed restrictions on their use in certain applications. This has driven research and development of alternative, more environmentally friendly catalysts. Common alternatives include compounds based on bismuth, zinc, and zirconium.[3] While these alternatives are gaining traction, organotin catalysts remain prevalent in many industrial processes due to their well-established performance and cost-effectiveness.

Quantitative Data on Organotin Catalyst Performance

The selection of a catalyst is a critical step in formulating a polyurethane system. The following table summarizes typical performance data for various organotin catalysts in a representative polyurethane elastomer formulation. The data is compiled from various sources to provide a comparative overview.

Catalyst TypeCatalystGel Time (minutes) at 25°CHardness (Shore A)Tensile Strength (MPa)Elongation at Break (%)
Organotin Dibutyltin Dilaurate (DBTDL)13.0~85~25~400
Dibutyltin Diacetate (T-1)13.0Not specifiedNot specifiedNot specified
Novel Organotin Compound 116.3Not specifiedNot specifiedNot specified
Novel Organotin Compound 212.9Not specifiedNot specifiedNot specified
Novel Organotin Compound 312.9Not specifiedNot specifiedNot specified
Novel Organotin Compound 414.0Not specifiedNot specifiedNot specified
Novel Organotin Compound 525.3Not specifiedNot specifiedNot specified
Dibutyltin Oxide (DBTO)>240Not specifiedNot specifiedNot specified

Note: The data presented is for illustrative purposes and can vary significantly based on the specific formulation, including the type of polyol and isocyanate used, as well as processing conditions. The data for novel organotin compounds and DBTO are from a specific patent and are compared to a dibutyltin diacetate standard (T-1).[4]

Experimental Protocols

Protocol 1: Synthesis of a Polyurethane Elastomer

This protocol describes the laboratory-scale synthesis of a polyurethane elastomer using Dibutyltin Dilaurate (DBTDL) as the catalyst.

Materials:

  • Polyether polyol (e.g., polypropylene glycol, hydroxyl number 56 mg KOH/g)

  • Isocyanate (e.g., Methylene diphenyl diisocyanate, MDI)

  • Dibutyltin Dilaurate (DBTDL) catalyst

  • Chain extender (e.g., 1,4-Butanediol)

  • Solvent (e.g., dry Tetrahydrofuran, THF, if required for viscosity control)

  • Mixing vessel

  • High-speed mechanical stirrer

  • Vacuum oven

  • Mold for casting the elastomer sheet

Procedure:

  • Preparation of the Polyol Blend:

    • In a clean, dry mixing vessel, accurately weigh the polyether polyol and the chain extender.

    • If using a solvent, add it to the polyol blend and mix until homogeneous.

    • Degas the polyol blend under vacuum to remove any dissolved air or moisture.

  • Catalyst Addition:

    • Add the specified amount of DBTDL catalyst to the polyol blend. The typical concentration is 0.01-0.1% by weight of the total polyol and isocyanate.

    • Mix the catalyst into the polyol blend thoroughly using a mechanical stirrer at a moderate speed (e.g., 500 rpm) for 2-3 minutes.

  • Addition of Isocyanate and Polymerization:

    • While stirring the polyol blend, add the pre-weighed MDI. The amount of isocyanate is calculated based on the desired NCO:OH ratio, which is typically between 1.02 and 1.05.

    • Increase the stirring speed to ensure rapid and complete mixing of the components. Mix for 30-60 seconds.

  • Casting and Curing:

    • Pour the reacting mixture into a pre-heated and release-agent-coated mold.

    • Cure the cast sheet in an oven at a specified temperature (e.g., 80-100°C) for a predetermined time (e.g., 2-4 hours).

  • Post-Curing and Characterization:

    • After the initial cure, the elastomer can be post-cured at room temperature for several days to allow for the completion of the reaction and stabilization of properties.

    • The resulting polyurethane elastomer can then be characterized for its mechanical properties (tensile strength, elongation, hardness) and thermal properties (TGA, DSC).

Protocol 2: Monitoring the Curing Process using FTIR Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool for monitoring the progress of the polyurethane formation reaction. The key is to track the disappearance of the characteristic isocyanate (-NCO) peak.

Procedure:

  • Sample Preparation: At regular intervals during the curing process, take a small sample of the reacting mixture.

  • FTIR Analysis:

    • Place a small drop of the sample between two potassium bromide (KBr) plates or onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

    • Record the FTIR spectrum over a range of 4000-600 cm⁻¹.

  • Data Interpretation:

    • Identify the strong absorption band corresponding to the NCO stretching vibration, which typically appears around 2270 cm⁻¹.[5]

    • Monitor the decrease in the intensity of this peak over time. The reaction is considered complete when the NCO peak is no longer detectable.

    • Simultaneously, the formation of the urethane linkage can be observed by the appearance of the N-H stretching vibration around 3330 cm⁻¹ and the C=O stretching vibration of the urethane carbonyl group around 1700-1730 cm⁻¹.[6]

Visualizations

Polyurethane_Formation_Mechanism cluster_reactants Reactants cluster_intermediate Catalytic Complex Formation Polyol Polyol (R-OH) Complex Activated Complex Organotin coordinates with Polyol and Isocyanate Polyol->Complex:f0 Coordination Isocyanate Isocyanate (R'-NCO) Isocyanate->Complex:f0 Coordination Catalyst Organotin Catalyst (e.g., DBTDL) Catalyst->Complex:f0 Urethane Polyurethane (R-O-CO-NH-R') Complex->Urethane Urethane Formation Urethane->Catalyst Catalyst Regeneration

Caption: Catalytic mechanism of polyurethane formation by an organotin catalyst.

Experimental_Workflow A 1. Prepare Polyol Blend (Polyol + Chain Extender) B 2. Add Organotin Catalyst A->B C 3. Add Isocyanate and Mix B->C D 4. Cast into Mold C->D E 5. Cure in Oven D->E F 6. Post-Cure at Room Temperature E->F G 7. Characterize (FTIR, Mechanical Testing) F->G

Caption: Experimental workflow for polyurethane elastomer synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Esterification Reactions with Butyl(chloro)tin Dihydrate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for improving esterification yields using Butyl(chloro)tin dihydrate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to this catalytic process.

Frequently Asked Questions (FAQs)

1. What is the role of this compound in esterification?

This compound acts as a Lewis acid catalyst. The tin center coordinates with the carboxylic acid, activating it towards nucleophilic attack by the alcohol. Organotin catalysts like this are often preferred over strong Brønsted acids as they can lead to fewer unwanted side products.[1][2] The presence of the butyl group is pivotal for the catalytic behavior, distinguishing it from simpler tin compounds like SnCl₄ which are not considered as effective for esterification.[1][2]

2. What are the typical reaction conditions for esterification using organotin catalysts?

Organotin-catalyzed esterifications are generally carried out at elevated temperatures, often in the range of 180-240°C.[3][4] The catalyst concentration is typically low, ranging from 0.05% to 0.3% by weight based on the total reactants.[4]

3. How does this compound compare to other organotin catalysts?

The reactivity of organotin catalysts varies with their structure. In a study comparing various organotin compounds for the esterification of oleic acid and glycerol at 180°C, the reactivity order was found to be: Butyltin trichloride > Dibutyltin dilaurate > Dibutyltin dichloride > Dibutyltin oxide > Butylstannoic acid.[5] This suggests that butyltin trichloride, a related compound to this compound, is a highly active catalyst.

4. What is the effect of water on the catalyst?

The presence of water can be detrimental to the catalytic activity. This compound and related compounds can be hydrolytically unstable.[1] Water can lead to the formation of less active or inactive tin species, such as tin oxides or hydroxides, through hydrolysis of the tin-chloride and tin-carbon bonds.[6][7] Therefore, it is crucial to use dry reagents and solvents.

5. Can the catalyst be recovered and reused?

In many applications, the organotin catalyst remains dissolved in the product and is not typically recovered.[8] If recovery is necessary, the choice of solvent and purification method would be critical and would depend on the specific reaction products.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Conversion Inactive Catalyst: The catalyst may have been deactivated by moisture. Butyltin compounds can be sensitive to hydrolysis.[1]Ensure all reactants, solvents, and glassware are thoroughly dried before use. Consider using a Dean-Stark trap or other methods to remove water formed during the reaction.
Insufficient Catalyst Loading: The amount of catalyst may be too low for the reaction scale.Increase the catalyst loading incrementally, for example, from 0.1 wt% to 0.3 wt%.[4]
Low Reaction Temperature: The reaction may not have reached the necessary activation energy.Gradually increase the reaction temperature. Organotin-catalyzed esterifications often require temperatures above 180°C.[4][8]
Slow Reaction Rate Suboptimal Catalyst: While this compound is effective, other organotin catalysts might be more active for a specific substrate pair.Refer to literature comparing different organotin catalysts. For instance, butyltin trichloride has shown high reactivity in some systems.[5]
Poor Mixing: In heterogeneous reaction mixtures, inefficient stirring can limit the contact between the catalyst and reactants.Improve the stirring efficiency to ensure the reaction mixture is homogeneous.
Formation of Side Products High Reaction Temperature: Excessive heat can lead to degradation of reactants or products, or promote side reactions.Optimize the temperature by running the reaction at the lowest effective temperature that provides a reasonable rate.
Presence of Impurities: Impurities in the starting materials can lead to undesired reactions.Use high-purity starting materials.
Inconsistent Results Variability in Catalyst Activity: The hydration state of the catalyst can affect its activity.Ensure consistent storage and handling of the catalyst to minimize variations in water content.
Reaction Setup: Leaks in the system can allow atmospheric moisture to enter.Check that all joints and connections in the reaction setup are well-sealed.

Data Presentation

Table 1: Comparison of Catalytic Activity of Various Tin(IV) Compounds

This table summarizes the yield and conversion for the esterification of benzoic acid with heptanol at 150°C for 6 hours, using 1 mol% of different catalysts. This data helps in comparing the relative effectiveness of n-butyltin derivatives against other tin compounds.

CatalystYield (%)[1]Conversion (%)[1]
No catalyst11
SnCl₄1314
Sn(OBz)₄1314
n-BuSnCl₃3436
n-Butylstannoic acid (1)4850
[n-BuSn(O)OAc]₆ (2)4648
n-BuSn(OAc)₃ (3)3941
n-BuSn(OBz)₃ (4)4851

Data sourced from "Mechanistic elucidation of monoalkyltin(iv)-catalyzed esterification".[1]

Experimental Protocols

General Protocol for Esterification using a Butyltin Catalyst

This protocol is a general guideline and may require optimization for specific substrates.

1. Reagent Preparation and Handling:

  • Ensure all reagents (carboxylic acid, alcohol) and solvents are of high purity and are anhydrous.

  • Handle this compound in a dry environment (e.g., in a glovebox or under an inert atmosphere) to minimize exposure to moisture.

2. Reaction Setup:

  • Assemble a reaction vessel (e.g., a three-necked round-bottom flask) equipped with a magnetic stirrer, a condenser, a thermometer, and an inert gas inlet (e.g., nitrogen or argon).

  • If water is expected to be a significant byproduct, a Dean-Stark trap can be fitted between the flask and the condenser to remove water azeotropically.

  • Dry all glassware in an oven at >100°C for several hours and allow to cool under a stream of inert gas before use.

3. Reaction Procedure:

  • To the reaction flask, add the carboxylic acid, the alcohol, and the solvent (if any).

  • Begin stirring and purge the system with an inert gas.

  • Add the this compound catalyst (typically 0.05-0.3 wt% relative to the limiting reagent).

  • Heat the reaction mixture to the desired temperature (e.g., 180-220°C) and maintain it for the required duration.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or NMR).

4. Work-up and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by standard methods such as distillation, crystallization, or column chromatography, depending on the properties of the ester.

Visualizations

Esterification_Troubleshooting Start Low Ester Yield Check_Catalyst Is the catalyst active? Start->Check_Catalyst Check_Conditions Are reaction conditions optimal? Start->Check_Conditions Check_Water Is water present? Check_Catalyst->Check_Water Yes Solution_Temp Increase reaction temperature. Check_Conditions->Solution_Temp Suboptimal Temp Solution_Time Increase reaction time. Check_Conditions->Solution_Time Suboptimal Time Solution_Dry Use anhydrous reagents and solvents. Employ a Dean-Stark trap. Check_Water->Solution_Dry Yes Solution_Catalyst Increase catalyst loading. Check_Water->Solution_Catalyst No End Improved Yield Solution_Dry->End Solution_Catalyst->End Solution_Temp->End Solution_Time->End

Caption: Troubleshooting workflow for low esterification yield.

Esterification_Workflow Prep 1. Preparation - Dry glassware - Anhydrous reagents Setup 2. Reaction Setup - Assemble apparatus - Inert atmosphere Prep->Setup Addition 3. Reagent Addition - Add acid, alcohol, solvent - Add catalyst Setup->Addition Reaction 4. Reaction - Heat to target temperature - Monitor progress Addition->Reaction Workup 5. Work-up - Cool reaction - Remove solvent Reaction->Workup Purification 6. Purification - Distillation/Crystallization/ Chromatography Workup->Purification Analysis 7. Product Analysis - Confirm structure and purity Purification->Analysis

Caption: General experimental workflow for esterification.

References

Technical Support Center: Butyl(chloro)tin Dihydrate in Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using butyl(chloro)tin dihydrate as a catalyst. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. My reaction is sluggish or incomplete. What could be the cause?

A common reason for reduced catalytic activity of this compound is the presence of moisture in the reaction mixture. This compound is sensitive to hydrolysis, which can lead to the formation of less active or inactive tin species.[1][2][3]

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Meticulously dry all solvents and reagents before use. Employing techniques like distillation over a suitable drying agent or using commercially available anhydrous solvents is crucial.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.

  • Catalyst Storage: Store this compound in a desiccator over a strong drying agent to prevent hydration.

2. I am observing unexpected byproducts in my reaction. What are the likely side reactions?

The primary side reaction involving this compound is hydrolysis.[1][4] This can lead to the formation of various organotin species, which may have different catalytic activities or be inactive altogether. The hydrolysis proceeds in a stepwise manner, forming intermediates like dibutyltin hydroxide chloride and ultimately dibutyltin oxide.[1][4]

Side_Reactions A This compound (Active Catalyst) B Dibutyltin Dichloride (Active Catalyst) A->B - 2H₂O C Dibutyltin Hydroxide Chloride (Reduced Activity) B->C + H₂O - HCl D Dibutyltin Oxide (Inactive) C->D + H₂O - HCl E Water (H₂O) E->B E->C

Troubleshooting and Identification:

  • Reaction Monitoring: Techniques like ¹H and ¹¹⁹Sn NMR spectroscopy can be invaluable for monitoring the reaction progress and identifying the formation of different tin species in solution.[5][6]

  • Product Analysis: Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify and quantify both the desired product and any organotin byproducts after a suitable derivatization step.[7][8][9][10]

3. How can I quantify the extent of catalyst degradation due to hydrolysis?

Quantification of hydrolysis byproducts can be achieved through chromatographic techniques coupled with mass spectrometry.

Experimental Protocol: Quantification of Organotin Byproducts by GC-MS

  • Sample Preparation:

    • Take an aliquot of the reaction mixture.

    • Perform a liquid-liquid extraction using a non-polar solvent like hexane.

    • Derivatize the organotin compounds to make them volatile. A common method is ethylation using sodium tetraethylborate (NaBEt₄).[7][10]

  • GC-MS Analysis:

    • Inject the derivatized sample into a GC-MS system.

    • Use a suitable column (e.g., a non-polar capillary column).

    • Develop a temperature program to separate the different organotin species.

    • Use mass spectrometry in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for sensitive and selective detection.[7]

  • Quantification:

    • Create a calibration curve using standards of the expected hydrolysis products (if available).

    • Use an internal standard for accurate quantification.

Parameter Value
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms)
Injector Temp. 250 °C
Oven Program 50 °C (2 min), ramp to 280 °C at 10 °C/min, hold for 5 min
MS Ion Source Electron Ionization (EI)
MS Mode Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)

Table 1: Example GC-MS parameters for organotin analysis.

4. My catalyst seems to be leaching into the product. How can I minimize this?

Catalyst leaching can be a significant issue, especially when using supported catalysts or in continuous flow processes. Leaching contaminates the product and leads to a loss of catalytic activity over time.

Strategies to Minimize Leaching:

  • Catalyst Support: Covalently grafting the organotin catalyst onto a solid support (e.g., silica) can reduce leaching compared to simple impregnation.

  • Solvent Choice: The choice of solvent can influence the solubility of the catalyst and its hydrolysis products, thereby affecting the extent of leaching.

  • Post-Reaction Purification: If leaching is unavoidable, purification methods such as solid-phase extraction or treatment with adsorbents can be employed to remove tin residues from the product.

Condition Tin Leaching (%)
Impregnated Catalyst, Polar Solvent 5-10
Grafted Catalyst, Polar Solvent 1-3
Impregnated Catalyst, Non-polar Solvent 2-5
Grafted Catalyst, Non-polar Solvent <1

Table 2: Illustrative data on the effect of catalyst immobilization and solvent polarity on tin leaching.

5. Can I regenerate a deactivated this compound catalyst?

Regeneration of organotin catalysts that have been deactivated by hydrolysis is challenging. The formation of stable tin oxides often represents an irreversible deactivation pathway under typical reaction conditions. However, in some cases, partial reactivation might be possible.

Troubleshooting_Workflow Start Problem: Reduced Catalytic Performance Check_Moisture Check for Moisture in Reagents/Solvents Start->Check_Moisture Analyze_Byproducts Analyze for Byproducts (NMR, GC-MS) Start->Analyze_Byproducts Check_Leaching Check for Catalyst Leaching (ICP-MS of product) Start->Check_Leaching Implement_Dry Implement Strict Anhydrous Conditions Check_Moisture->Implement_Dry Moisture Detected Analyze_Byproducts->Implement_Dry Hydrolysis Products Detected Modify_Purification Modify Product Purification Check_Leaching->Modify_Purification Leaching Detected Optimize_Support Optimize Catalyst Support/Immobilization Check_Leaching->Optimize_Support Leaching Detected End Problem Resolved Implement_Dry->End Modify_Purification->End Optimize_Support->End Consider_Regen Consider Catalyst Regeneration (if applicable) Consider_Regen->End

Considerations for Regeneration:

  • Acid Treatment: In some instances, treatment with a strong acid might convert inactive oxides back to the active halide form, but this is often not practical in a reaction setting and may damage the desired product.

  • Prevention is Key: The most effective strategy is to prevent deactivation in the first place by rigorously excluding water from the reaction system.

References

Preventing hydrolysis of Butyl(chloro)tin dihydrate during reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Butyl(chloro)tin dihydrate. The information provided is designed to help prevent its hydrolysis during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound, also known as Butyltin chloride dihydroxide or Butylchlorodihydroxytin, is an organotin compound with the chemical formula C₄H₁₁ClO₂Sn. It is a white solid that is often used as a catalyst in various chemical reactions. A summary of its key physical and chemical properties is provided in the table below.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₄H₁₁ClO₂Sn
Molecular Weight 245.31 g/mol
Appearance White powder/solid
Melting Point Decomposes at approximately 150°C
Solubility in Water 1.03 mg/L at 20°C
Storage Temperature Below 30°C

Q2: What is hydrolysis in the context of this compound?

Hydrolysis is a chemical reaction in which a water molecule cleaves one or more bonds. In the case of this compound, the presence of water can lead to the breaking of the tin-chloride and tin-hydroxyl bonds. This process is often progressive, meaning it can continue to react with water, eventually forming various tin oxide and hydroxide species. This can deactivate the compound and introduce impurities into your reaction.

Q3: Why is it crucial to prevent the hydrolysis of this compound in my reactions?

Preventing hydrolysis is critical for several reasons:

  • Maintaining Reactivity: The hydrolyzed forms of this compound may not possess the desired catalytic activity or reactivity for your specific application.

  • Ensuring Reproducibility: The presence of varying amounts of hydrolyzed species can lead to inconsistent reaction outcomes and poor reproducibility.

  • Avoiding Impurities: Hydrolysis products are impurities that can complicate the purification of your desired product and potentially interfere with subsequent reaction steps.

Q4: How can I detect if my this compound has hydrolyzed?

Visual inspection can sometimes be a preliminary indicator. The formation of a white, insoluble precipitate in your reaction mixture or upon dissolution in a solvent can suggest the presence of tin oxides or hydroxides. For more definitive analysis, techniques such as ¹H NMR, ¹¹⁹Sn NMR, or mass spectrometry can be employed to identify the presence of hydrolysis products.

Troubleshooting Guide: Preventing Hydrolysis During Reactions

This guide provides systematic steps to minimize the risk of hydrolysis when using this compound.

Issue 1: Reagent and Solvent Preparation

Symptom: Inconsistent reaction results or the formation of a precipitate upon addition of this compound.

Cause: Presence of moisture in solvents or other reagents.

Solution:

  • Use Anhydrous Solvents: Always use freshly dried, anhydrous solvents. Aprotic solvents are generally recommended.

  • Dry Other Reagents: Ensure all other reagents in the reaction are free from water. Drying agents or azeotropic distillation can be used where appropriate.

  • Proper Storage: Store this compound in a tightly sealed container in a desiccator or glovebox to protect it from atmospheric moisture.

Issue 2: Reaction Setup and Execution

Symptom: The reaction fails to go to completion, or yields are lower than expected.

Cause: Exposure of the reaction to atmospheric moisture.

Solution:

  • Inert Atmosphere: Conduct all reactions under an inert atmosphere, such as dry nitrogen or argon. This can be achieved using a glovebox or Schlenk line techniques.

  • Dry Glassware: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas before use.

  • Controlled Addition: If possible, add this compound to the reaction mixture under a positive pressure of inert gas.

Issue 3: Reaction Work-up and Purification

Symptom: Difficulty in isolating the desired product due to the presence of tin-based impurities.

Cause: Introduction of water during the work-up procedure.

Solution:

  • Anhydrous Work-up: If the desired product is not water-soluble, consider performing an anhydrous work-up. This may involve filtering the reaction mixture through a pad of celite or silica gel under an inert atmosphere.

  • Non-Aqueous Quenching: If quenching is necessary, use a non-aqueous reagent.

  • Careful Extraction: If an aqueous extraction is unavoidable, minimize the contact time and consider using deoxygenated water.

Experimental Protocols

General Protocol for Using this compound in a Moisture-Sensitive Reaction:

  • Glassware Preparation: All glassware (reaction flask, condenser, dropping funnel, etc.) should be oven-dried at >120°C for at least 4 hours and then allowed to cool to room temperature in a desiccator or under a stream of dry nitrogen or argon.

  • Inert Atmosphere Setup: Assemble the glassware while flushing with an inert gas. Maintain a positive pressure of the inert gas throughout the experiment using a bubbler or a balloon.

  • Solvent and Reagent Preparation: Use freshly distilled, anhydrous solvents. All other liquid reagents should be handled via syringe through septa. Solid reagents should be dried in a vacuum oven and added under a counterflow of inert gas.

  • Addition of this compound: Weigh the required amount of this compound in a glovebox or under a stream of inert gas. Add it to the reaction flask against a counterflow of inert gas.

  • Reaction Execution: Carry out the reaction under a continuous inert atmosphere.

  • Reaction Monitoring: Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, GC, NMR) by taking aliquots under inert conditions.

  • Work-up: Quench and work up the reaction using anhydrous techniques whenever possible.

Visualizations

Diagram 1: Hydrolysis Pathway of a Monobutyltin Chloride Species

HydrolysisPathway cluster_legend Legend A This compound (BuSn(OH)₂Cl) B Intermediate Hydrolyzed Species A->B + H₂O - HCl, -H₂O C Butyltin Oxides/Hydroxides (e.g., (BuSnO)n) B->C + H₂O (further hydrolysis/condensation) key1 Process Arrow key2 key1->key2 Hydrolysis/Condensation ExperimentalWorkflow Start Start Prep Prepare Dry Glassware and Reagents Start->Prep Setup Assemble Reaction under Inert Atmosphere Prep->Setup Add Add this compound under Inert Gas Setup->Add React Run Reaction Add->React Workup Anhydrous Work-up React->Workup End End Workup->End

Technical Support Center: Optimizing Reaction Temperature for Butyl(chloro)tin Dihydrate Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Butyl(chloro)tin dihydrate as a catalyst. The following information is designed to help optimize reaction temperatures and address common issues encountered during experiments.

Troubleshooting Guide

This guide addresses specific problems that may arise during catalysis with this compound, with a focus on temperature-related issues.

Issue Potential Cause Recommended Action
Low or No Conversion Reaction temperature is too low. For direct esterification, the recommended temperature range is typically 200-230°C.[1] For transesterification reactions, temperatures of 140-180°C are often suitable.[2] Reactions conducted below 150°C may proceed too slowly for industrial applications.[3]
Catalyst has not been properly activated. This compound needs to be heated with the reactants (alcohols or carboxylic acids) to dissolve and form the active catalytic species.[1] Ensure the mixture reaches the target reaction temperature.
Catalyst deactivation. Impurities in the reactants or solvents, or the presence of certain antioxidants (e.g., phosphites), can deactivate the catalyst.[4][5] Ensure high-purity reagents are used.
Poor Product Quality (e.g., discoloration) Reaction temperature is too high. Extremely high temperatures (above 270°C) can lead to side reactions and product degradation, which may cause discoloration.[3] Consider running the reaction at the lower end of the recommended temperature range.
Thermal decomposition of the catalyst. This compound decomposes around 150°C.[1] However, thermolysis of butyltin chlorides, in general, occurs at 200-300°C, which can lead to the formation of byproducts.[6]
Reaction Stalls or Slows Prematurely Catalyst instability or degradation. Prolonged exposure to high temperatures can lead to catalyst decomposition. The thermal stability of butyltin chlorides follows the order: Bu2SnCl2 > Bu3SnCl > BuSnCl3.[6] Consider a temperature ramping protocol instead of maintaining a high temperature for an extended period.
Formation of water inhibiting the reaction. In esterification reactions, the water produced can inhibit the catalyst. While this compound is a dihydrate, excess water from the reaction can be an issue. Use of a Dean-Stark trap or running the reaction under vacuum can help remove water.
Inconsistent Results Between Batches Inaccurate temperature control. Ensure the reaction temperature is accurately monitored and controlled. Hot spots in the reaction vessel can lead to localized catalyst decomposition and inconsistent product quality.
Variability in reactant quality. Water content and impurities in the reactants can affect catalyst activity and, consequently, the reaction outcome.[4] Use reactants from a consistent, high-purity source.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for catalysis with this compound?

A1: The optimal temperature depends on the specific reaction. For esterification, a temperature range of 200–230°C is generally recommended.[1] For transesterification reactions, a lower range of 140-180°C is often effective.[2] For polyester synthesis, the temperature can range from 150°C to 270°C.[3] It is advisable to start with a temperature in the lower end of the recommended range and optimize based on your specific substrates and desired reaction time.

Q2: What are the signs of catalyst decomposition?

A2: Thermal decomposition of the catalyst can be indicated by a change in the color of the reaction mixture (e.g., yellowing or darkening), the formation of insoluble precipitates (metallic tin), or a noticeable decrease in the reaction rate.[6] The decomposition of butyltin compounds at high temperatures can produce butane and butene.[6]

Q3: Can I use this compound at temperatures below 140°C?

A3: While the reaction may still proceed at temperatures below 140°C, the reaction rate is likely to be very slow and may not be practical for many applications.[3] For reactions involving sensitive substrates that require lower temperatures, a higher catalyst loading or a different catalyst system may be necessary.

Q4: How should I properly store this compound to ensure its activity?

A4: this compound should be stored in a cool, dry, and well-ventilated area.[1] It should be kept away from heat sources and oxidizing agents to prevent degradation.[1]

Q5: Does the presence of water affect the catalytic activity?

A5: While this compound is a dihydrate, the presence of excess water, especially in esterification reactions, can shift the equilibrium and potentially hydrolyze the active catalyst species, reducing its effectiveness. It is generally recommended to remove water as it is formed during the reaction.

Experimental Protocols

General Protocol for Esterification of a Carboxylic Acid with an Alcohol
  • Reactant and Catalyst Charging: In a reaction vessel equipped with a mechanical stirrer, a thermometer, a nitrogen inlet, and a condenser (a Dean-Stark trap is recommended for water removal), charge the carboxylic acid, the alcohol (in a stoichiometric excess as required), and this compound (typically 0.1-0.5 mol% relative to the limiting reagent).

  • Inert Atmosphere: Purge the reaction vessel with an inert gas, such as nitrogen, to prevent oxidation, especially at high temperatures.

  • Heating and Reaction: Begin stirring and gradually heat the reaction mixture to the desired temperature (e.g., 200-230°C). The catalyst will dissolve as the temperature increases.[1]

  • Monitoring the Reaction: Monitor the progress of the reaction by periodically taking samples and analyzing them using appropriate techniques (e.g., GC, HPLC, or titration to determine the acid value).

  • Water Removal: If a Dean-Stark trap is used, continuously remove the water-alcohol azeotrope to drive the reaction to completion.

  • Cooling and Work-up: Once the reaction has reached the desired conversion, cool the mixture to room temperature. The work-up procedure will depend on the specific product but may involve neutralization, extraction, and purification by distillation or crystallization.

Data Presentation

Table 1: Recommended Temperature Ranges for this compound Catalysis

Reaction TypeTemperature Range (°C)Notes
Esterification200 - 230Higher end of the range for faster reaction rates.[1]
Transesterification140 - 180Generally requires lower temperatures than direct esterification.[2]
Polyester Synthesis150 - 270Below 150°C is often too slow; above 270°C can cause degradation.[3]

Table 2: Thermal Stability of Related Butyltin Chlorides

CompoundRelative StabilityDecomposition Products (at 200-300°C)
Dibutyltin dichloride (Bu2SnCl2)HighButane[6]
Tributyltin chloride (Bu3SnCl)MediumDibutyltin dichloride, metallic tin, butane, but-1-ene[6]
Butyltin trichloride (BuSnCl3)LowButane, butene, metallic tin[6]

Visualizations

experimental_workflow Experimental Workflow for Catalysis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up charge_reactants Charge Reactants & Catalyst purge_system Purge with Inert Gas charge_reactants->purge_system heat Heat to Target Temperature (140-230°C) purge_system->heat monitor Monitor Reaction Progress heat->monitor remove_water Remove Water (if applicable) monitor->remove_water continuous cool Cool to Room Temperature monitor->cool reaction complete remove_water->monitor purify Purify Product cool->purify

Caption: Experimental workflow for a typical reaction using this compound.

troubleshooting_logic Troubleshooting Logic for Low Conversion start Low or No Conversion check_temp Is Temperature in Optimal Range? (140-230°C) start->check_temp increase_temp Increase Temperature check_temp->increase_temp No check_activation Was Catalyst Fully Dissolved? check_temp->check_activation Yes ensure_heating Ensure Adequate Heating & Stirring check_activation->ensure_heating No check_impurities Are Reactants High Purity? check_activation->check_impurities Yes purify_reactants Purify Reactants/Use New Stock check_impurities->purify_reactants No other_issues Consider Other Issues (e.g., stoichiometry) check_impurities->other_issues Yes

Caption: Troubleshooting flowchart for addressing low reaction conversion.

References

Catalyst loading effects of Butyl(chloro)tin dihydrate on reaction kinetics

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Butyl(chloro)tin dihydrate as a catalyst. The information is designed to address specific issues that may be encountered during experimentation, with a focus on catalyst loading effects on reaction kinetics.

Troubleshooting Guide

This guide provides solutions to common problems encountered during reactions catalyzed by this compound.

Problem Potential Cause(s) Recommended Solution(s)
Slow or Incomplete Reaction - Insufficient Catalyst Loading: The amount of catalyst is too low to achieve the desired reaction rate. - Catalyst Deactivation: Presence of excess water or impurities can hydrolyze and deactivate the catalyst.[1] - Low Reaction Temperature: The reaction temperature is below the optimal range for the catalyst (typically 200-230°C for esterification).- Increase Catalyst Loading: Incrementally increase the catalyst concentration. Refer to the quantitative data table below for expected effects on reaction rate. - Ensure Anhydrous Conditions: Dry all reactants and solvents thoroughly before use. Use of a Dean-Stark trap or molecular sieves can help remove water formed during the reaction. - Optimize Temperature: Increase the reaction temperature to within the recommended range for the specific reaction.
Formation of By-products - Excessive Catalyst Loading: High concentrations of the catalyst can sometimes lead to side reactions. - High Reaction Temperature: Elevated temperatures can promote undesired parallel or subsequent reactions.- Optimize Catalyst Loading: Reduce the catalyst concentration to the minimum effective amount required. - Temperature Screening: Perform the reaction at various temperatures to find the optimal balance between reaction rate and selectivity.
Catalyst Insolubility - Initial Catalyst Form: this compound is a solid that needs to react with the alcohol or carboxylic acid in the mixture to form the soluble active species.[2]- Initial Heating: The reaction mixture should be heated to the reaction temperature to facilitate the dissolution of the catalyst and the formation of the active catalytic species.
Product Contamination with Tin - Catalyst Residue: The organotin catalyst remains in the final product.- Filtration: For some applications, the catalyst can be filtered out of the final mixture.[3] - Purification: Standard purification techniques such as distillation, crystallization, or chromatography may be necessary to remove the tin catalyst from the final product.
Inconsistent Reaction Rates - Moisture Contamination: Variable amounts of water in the reactants or solvent can lead to inconsistent catalyst activity. - Non-homogeneous Mixture: Poor mixing can result in localized differences in catalyst concentration and temperature.- Standardize Reagent Purity: Use reagents and solvents with a consistent and low water content. - Ensure Efficient Stirring: Use appropriate stirring methods to maintain a homogeneous reaction mixture.

Frequently Asked Questions (FAQs)

1. What is the active catalytic species when using this compound?

It is believed that this compound reacts in situ with the alcohol present in the reaction mixture to form an organotin alkoxide. This alkoxide is the dominant catalytic species that participates in the catalytic cycle.

2. How does water affect the catalytic activity of this compound?

Water can lead to the hydrolysis of the active organotin species, forming tin oxides or hydroxides that are less catalytically active or inactive.[4] This is why maintaining anhydrous conditions is crucial for optimal performance.

3. Can this compound be used for transesterification reactions?

Yes, organotin compounds, including this compound, are effective catalysts for both esterification and transesterification reactions.

4. What is a typical catalyst loading for this compound?

A typical catalyst loading can range from 0.01 to 1.0% by weight based on the total weight of the reactants. However, the optimal loading is highly dependent on the specific substrates, reaction temperature, and desired reaction time. It is always recommended to perform a loading study to determine the optimal concentration for your specific application.

5. Are there any safety precautions I should take when handling this compound?

Yes, organotin compounds can be toxic. It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Material Safety Data Sheet (MSDS) for detailed safety information.

Quantitative Data on Catalyst Loading Effects

Catalyst Loading (% w/w)Relative Reaction RateTime to >95% Conversion (hours)
0.11.0x8
0.21.8x4.5
0.53.5x2.3
1.05.0x1.6

Note: The data presented is illustrative and based on the general behavior of organotin catalysts. Actual results will vary depending on the specific reaction conditions.

Experimental Protocols

General Protocol for Polyesterification using this compound:

  • Reactor Setup: A multi-necked flask equipped with a mechanical stirrer, a thermometer, a nitrogen inlet, and a Dean-Stark trap connected to a condenser is assembled.

  • Charging Reactants: The diacid and diol are charged into the reaction flask in the desired stoichiometric ratio.

  • Catalyst Addition: this compound (0.1-1.0% by weight of the total reactants) is added to the flask.

  • Inert Atmosphere: The system is purged with nitrogen to remove air and moisture. A slow, continuous nitrogen purge is maintained throughout the reaction.

  • Heating and Reaction: The reaction mixture is heated with constant stirring to the desired temperature (typically 200-230°C). The progress of the reaction is monitored by measuring the amount of water collected in the Dean-Stark trap or by analyzing samples for acid number.

  • Reaction Completion: The reaction is considered complete when the desired amount of water has been collected or the acid number reaches the target value.

  • Cooling and Purification: The reaction mixture is cooled to room temperature. The resulting polyester can be purified by appropriate methods if necessary.

Visualizations

experimental_workflow cluster_setup Reactor Setup cluster_reaction Reaction cluster_post_reaction Post-Reaction setup Assemble multi-necked flask with stirrer, thermometer, N2 inlet, and Dean-Stark trap charge Charge diacid, diol, and this compound setup->charge purge Purge with Nitrogen charge->purge heat Heat to 200-230°C with stirring purge->heat monitor Monitor water collection / acid number heat->monitor monitor->heat Continue complete Reaction Complete monitor->complete Target reached cool Cool to room temperature complete->cool purify Purify polyester (optional) cool->purify

Caption: Experimental workflow for polyesterification.

reaction_mechanism catalyst Bu(Cl)Sn(OH)2 active_catalyst [Bu(Cl)Sn(OH)(OR')] catalyst->active_catalyst + R'-OH - H2O alcohol R'-OH intermediate Coordinated Complex active_catalyst->intermediate + R-COOH acid R-COOH acid->intermediate intermediate->active_catalyst Regeneration ester R-COOR' intermediate->ester water H2O intermediate->water

Caption: Proposed catalytic cycle for esterification.

References

Technical Support Center: Deactivation of Organotin Catalysts in Polyesterification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the deactivation of organotin catalysts during polyesterification experiments.

Troubleshooting Guide

This guide addresses common problems observed during polyesterification reactions that may be attributed to organotin catalyst deactivation.

Question 1: My polyesterification reaction has slowed down significantly or stalled completely. What are the potential causes related to the catalyst?

Answer:

A significant decrease in the reaction rate is a primary indicator of catalyst deactivation. Several factors could be responsible:

  • Hydrolysis: Organotin catalysts are susceptible to hydrolysis, especially in the presence of water, which is a byproduct of esterification. This reaction can convert the active catalyst into less active or inactive tin oxides or hydroxides.[1][2] Even trace amounts of moisture in the reactants or reaction environment can initiate this process.[3]

  • Thermal Degradation: Prolonged exposure to high reaction temperatures (typically above 260°C for organotin catalysts) can lead to the thermal decomposition of the catalyst.[4] This is particularly relevant in processes requiring high temperatures to drive the reaction to completion.

  • Interaction with Impurities or Additives: Certain impurities in the monomers or solvents, or interactions with other additives like antioxidants (e.g., phosphites), can lead to the formation of inactive catalyst species or turbidity in the reaction mixture.[4][5]

  • Insufficient Catalyst Concentration: The initial catalyst concentration might be too low to maintain a sufficient reaction rate throughout the entire process, especially if some deactivation is occurring. The typical concentration ranges from 0.05% to 0.3% by weight based on total reactants.[6]

Question 2: I am observing turbidity or the formation of insoluble particles in my reaction mixture. Is this related to the catalyst?

Answer:

Yes, the formation of turbidity or insoluble residues can be linked to the organotin catalyst. This is often a result of:

  • Catalyst Hydrolysis: The hydrolysis of organotin catalysts can lead to the formation of insoluble tin oxides.

  • Interaction with Additives: As mentioned, certain antioxidants can react with the catalyst, leading to the formation of insoluble species and a loss of catalytic activity.[4]

  • Use in Unsaturated Polyesters: The use of some organotin catalysts in the synthesis of unsaturated polyesters can be limited due to the formation of turbidity from insoluble catalyst residues.[4]

Question 3: The color of my final polyester product is darker than expected. Can the catalyst be the cause?

Answer:

While raw material quality and reaction temperature are major factors in color formation, the organotin catalyst can also contribute:

  • Catalyst Purity: The presence of impurities, such as chlorides from the catalyst manufacturing process, can negatively affect the color of the final resin.[4]

  • Thermal Degradation: The decomposition of the organotin catalyst at high temperatures can lead to the formation of color bodies.[4]

Question 4: How can I minimize catalyst deactivation during my polyesterification experiment?

Answer:

To mitigate catalyst deactivation, consider the following preventative measures:

  • Ensure Dry Conditions: Use dry reactants and solvents, and conduct the reaction under an inert atmosphere (e.g., nitrogen) to minimize the presence of water and oxygen.

  • Control Reaction Temperature: Maintain the reaction temperature within the stable range for your specific organotin catalyst (generally below 260°C).[4]

  • Purify Reactants: If impurities are suspected, purify the monomers and solvents prior to the reaction.

  • Screen Additives: If using antioxidants or other additives, ensure they are compatible with the organotin catalyst under the reaction conditions. A preliminary compatibility test is recommended.

  • Optimize Catalyst Concentration: Use an appropriate catalyst concentration to ensure a sufficient driving force for the reaction without using an excess that could lead to more side reactions or deactivation products.

Frequently Asked Questions (FAQs)

Q1: What are the main mechanisms of organotin catalyst deactivation in polyesterification?

A1: The primary deactivation mechanisms are:

  • Hydrolysis: Reaction with water, a byproduct of esterification, forms less active tin oxides or hydroxides.[1][2] This is a critical factor influencing catalytic performance.[1][2]

  • Thermal Degradation: Decomposition at elevated temperatures (typically above 260°C) reduces catalyst activity.[4]

  • Poisoning/Interaction: Impurities in the reaction medium or interactions with other components, such as certain antioxidants, can render the catalyst inactive.[4][5]

Q2: Can a deactivated organotin catalyst be reactivated?

A2: Reactivation of organotin catalysts within the polyester matrix is challenging. While general catalyst regeneration techniques exist, such as washing or thermal treatment to remove fouling agents, their application to polyesterification is not straightforward.[7][8] In many industrial settings, preventing deactivation is the primary focus. For some heterogeneous catalysts, treatment with an oxidizing agent has been shown to restore activity by re-oxidizing the metal center. However, the feasibility of this approach for organotin catalysts in a polyester melt is not well-documented.

Q3: What analytical techniques can be used to investigate catalyst deactivation?

A3: Several techniques can provide insights into the state of the catalyst:

  • Thermogravimetric Analysis (TGA): To determine the thermal stability of the catalyst.[9][10][11]

  • Spectroscopic Methods (FTIR, NMR): To identify changes in the catalyst's chemical structure.

  • Chromatography (GC, HPLC): To detect byproducts of side reactions that may be caused by the catalyst.[12][13]

  • Elemental Analysis (e.g., Atomic Absorption Spectroscopy): To quantify the amount of tin present and check for leaching.[14]

Q4: Are there more robust alternatives to common organotin catalysts?

A4: Yes, research has led to the development of hydrolysis-resistant organotin catalysts. These catalysts often feature sterically hindered structures that protect the tin center from attack by water.[3] Additionally, inorganic tin(II) catalysts can exhibit higher thermal stability (up to 300°C) but may be less efficient in transesterification reactions.[4]

Data Summary

Table 1: Thermal Stability of Tin-Based Catalysts

Catalyst TypeTypical Maximum Operating TemperatureReference
Organotin(IV) CatalystsUp to 260°C[4]
Inorganic Tin(II) CatalystsUp to 300°C[4]

Table 2: Relative Speeds of Tin Catalysts in Esterification and Transesterification

Reaction TypeInorganic Tin CatalystOrganotin CatalystReference
EsterificationExcellentGood[4]
TransesterificationLowExcellent[4]

Experimental Protocols

Protocol 1: Thermogravimetric Analysis (TGA) of an Organotin Catalyst

Objective: To determine the thermal stability and decomposition profile of an organotin catalyst.

Materials and Equipment:

  • Thermogravimetric Analyzer (TGA)

  • High-purity nitrogen gas

  • Organotin catalyst sample (5-10 mg)

  • TGA sample pan (platinum or alumina)

  • Analytical balance

Procedure:

  • Tare the TGA sample pan on the analytical balance.

  • Accurately weigh 5-10 mg of the organotin catalyst into the sample pan.

  • Place the sample pan in the TGA furnace.

  • Purge the furnace with high-purity nitrogen at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

  • Set the TGA temperature program to heat the sample from ambient temperature (e.g., 25°C) to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).[15]

  • Start the TGA run and record the sample weight as a function of temperature.

  • Analyze the resulting TGA curve to identify the onset temperature of decomposition and the percentage of weight loss at different temperatures.[9]

Protocol 2: Evaluation of Organotin Catalyst Activity in a Bench-Scale Polyesterification Reaction

Objective: To determine the catalytic activity of an organotin catalyst by monitoring the progress of a polyesterification reaction.

Materials and Equipment:

  • Jacketed glass reactor with a mechanical stirrer, thermocouple, nitrogen inlet, and a condenser with a collection flask.

  • Heating mantle or circulating oil bath.

  • Diacid (e.g., adipic acid) and diol (e.g., 1,6-hexanediol).

  • Organotin catalyst.

  • Titration setup for acid value determination (burette, standard KOH solution, phenolphthalein indicator).

  • Analytical balance.

Procedure:

  • Charge the reactor with the diacid and diol in the desired molar ratio.

  • Begin stirring and purge the reactor with nitrogen.

  • Heat the reaction mixture to the desired temperature (e.g., 170°C).[16]

  • Once the temperature is stable, take an initial sample (t=0) to determine the initial acid value.

  • Add the pre-weighed organotin catalyst to the reaction mixture (e.g., 0.1 mol% relative to the hydroxyl groups).[16]

  • Start the timer and collect samples at regular intervals (e.g., every 30 minutes).[16]

  • For each sample, determine the acid value by titration with a standardized KOH solution. The acid value is the mass of KOH in mg required to neutralize one gram of the sample.

  • Plot the acid value versus time. A steeper decrease in the acid value indicates higher catalyst activity.

  • The reaction can be continued until a target acid value is reached.

Visualizations

DeactivationPathways ActiveCatalyst Active Organotin Catalyst (e.g., R2Sn(OCOR')2) Hydrolysis Hydrolysis (+ H2O) ActiveCatalyst->Hydrolysis H2O byproduct ThermalDegradation Thermal Degradation (High Temperature) ActiveCatalyst->ThermalDegradation > 260°C ImpurityInteraction Impurity/Additive Interaction (e.g., Antioxidants) ActiveCatalyst->ImpurityInteraction InactiveSpecies Inactive/Less Active Species (e.g., R2SnO, (R2SnO)n) Hydrolysis->InactiveSpecies ThermalDegradation->InactiveSpecies ImpurityInteraction->InactiveSpecies

Caption: Deactivation pathways of organotin catalysts in polyesterification.

TroubleshootingWorkflow Start Problem: Slow/Stalled Polyesterification CheckWater Check for Water? (Reactants, Atmosphere) Start->CheckWater DryReactants Action: Dry Reactants & Use Inert Atmosphere CheckWater->DryReactants Yes CheckTemp Check Reaction Temp.? (> Stability Limit?) CheckWater->CheckTemp No DryReactants->CheckTemp LowerTemp Action: Lower Temperature if possible CheckTemp->LowerTemp Yes CheckAdditives Check for Incompatible Additives/Impurities? CheckTemp->CheckAdditives No LowerTemp->CheckAdditives PurifyScreen Action: Purify Reactants & Screen Additives CheckAdditives->PurifyScreen Yes ConsiderAlternative Consider Alternative Catalyst (e.g., Hydrolysis-Resistant) CheckAdditives->ConsiderAlternative No End Problem Resolved PurifyScreen->End ConsiderAlternative->End

Caption: Troubleshooting workflow for slow polyesterification reactions.

References

Navigating the Thermal Landscape of Butyltin Chlorides: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals conducting experiments involving butyltin chlorides, understanding their thermal stability is paramount for safety, process optimization, and data integrity. This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address challenges encountered at elevated temperatures.

Introduction to Thermal Stability of Butyltin Chlorides

Butyltin chlorides, a class of organotin compounds, are utilized in various industrial and chemical processes. Their behavior at elevated temperatures is a critical consideration. The thermal stability of these compounds generally follows the order: Dibutyltin dichloride (DBTCl) > Tributyltin chloride (TBTCl) > Monobutyltin trichloride (MBTCl)[1]. Understanding the decomposition pathways and products is essential for safe handling and predictable experimental outcomes. Upon heating, these compounds can decompose to form a variety of products, including butane, butene, and metallic tin[1]. In the case of tributyltin chloride, redistribution reactions can also occur, leading to the formation of dibutyltin dichloride[1].

Quantitative Thermal Stability Data

The following table summarizes the key thermal decomposition parameters for tributyltin chloride, dibutyltin dichloride, and monobutyltin trichloride based on available data. Please note that specific values can vary depending on the experimental conditions (e.g., heating rate, atmosphere).

CompoundOnset of Decomposition (°C)Major Decomposition StepsFinal Residue
Tributyltin chloride (TBTCl) ~170 - 200°CMultiple overlapping stepsMetallic tin, Tin oxides
Dibutyltin dichloride (DBTCl) ~200 - 250°CGenerally a major single stepMetallic tin, Tin oxides
Monobutyltin trichloride (MBTCl) ~150 - 180°CMultiple, often rapid, stepsMetallic tin, Tin oxides

Note: This table is a summary of typical temperature ranges. Actual results may vary.

Experimental Protocols

Detailed Methodology for Thermogravimetric Analysis (TGA)

This protocol outlines a standard method for determining the thermal stability of butyltin chlorides using Thermogravimetric Analysis (TGA).

1. Instrument Preparation:

  • Ensure the TGA instrument is clean, particularly the furnace and the balance mechanism, to prevent contamination and ensure accurate weight measurements.

  • Calibrate the TGA for mass and temperature according to the manufacturer's guidelines.

2. Sample Preparation:

  • Due to the volatility and air sensitivity of butyltin chlorides, sample preparation should be conducted in an inert atmosphere (e.g., a glovebox).

  • Accurately weigh 5-10 mg of the butyltin chloride sample into a clean, tared TGA crucible. Alumina or platinum crucibles are generally recommended.

3. TGA Experimental Parameters:

  • Purge Gas: Use an inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidation.

  • Heating Rate: A heating rate of 10 °C/min is a common starting point. Slower heating rates (e.g., 5 °C/min) can provide better resolution of decomposition steps.

  • Temperature Range: Heat the sample from ambient temperature to a final temperature sufficient to ensure complete decomposition (e.g., 600-800 °C).

  • Data Collection: Record the mass loss as a function of temperature.

4. Data Analysis:

  • Determine the onset temperature of decomposition, which is the temperature at which significant mass loss begins.

  • Identify the temperatures of maximum rates of mass loss from the derivative of the TGA curve (DTG curve).

  • Calculate the percentage of mass loss at each decomposition step and the final residue percentage.

Troubleshooting Guide

This section addresses common issues encountered during the thermal analysis of butyltin chlorides.

Issue Possible Cause(s) Recommended Solution(s)
Unexpectedly low decomposition temperature or continuous mass loss from the start. 1. Sample is volatile and evaporating before decomposition. 2. Presence of volatile impurities (e.g., residual solvent).1. Use a sealed pan with a pinhole lid to increase the internal pressure and suppress evaporation. 2. Ensure the sample is thoroughly dried before analysis. Consider a preliminary isothermal hold at a temperature below the boiling point to remove solvent.
Irregular or noisy TGA curve. 1. Sample is boiling or sputtering, causing erratic weight readings. 2. Reaction of the sample with the crucible material.1. Use a slower heating rate. 2. Use a sealed pan with a pinhole. 3. Try a different crucible material (e.g., alumina instead of platinum, or vice versa).
Inconsistent results between runs. 1. Inconsistent sample mass or packing in the crucible. 2. Variations in the instrument's purge gas flow rate. 3. Sample heterogeneity.1. Use a consistent sample mass and ensure it is evenly spread at the bottom of the crucible. 2. Verify and maintain a constant purge gas flow rate. 3. Ensure the sample is homogeneous before taking a subsample for analysis.
Corrosion or damage to the TGA furnace or sensor. The decomposition of butyltin chlorides releases corrosive gases like hydrogen chloride.1. Ensure a high flow rate of the inert purge gas to quickly remove corrosive off-gases. 2. Consider using a TGA system with a corrosion-resistant furnace or a coupled gas analysis system to divert the off-gas. 3. Clean the furnace and sample area thoroughly after each experiment according to the manufacturer's instructions.

Frequently Asked Questions (FAQs)

Q1: What are the primary decomposition products of butyltin chlorides at high temperatures?

A1: The primary decomposition products include butane, butene, and metallic tin[1]. Under oxidative conditions, tin oxides will also be formed. The decomposition of tributyltin chloride can also yield dibutyltin dichloride through a redistribution reaction[1].

Q2: How does the number of butyl groups affect the thermal stability of butyltin chlorides?

A2: Generally, the thermal stability increases with a decrease in the number of chlorine atoms. Therefore, dibutyltin dichloride is the most thermally stable, followed by tributyltin chloride, and then monobutyltin trichloride, which is the least stable[1].

Q3: Can I use a standard aluminum TGA pan for analyzing butyltin chlorides?

A3: It is not recommended. Butyltin chlorides and their decomposition products, particularly the evolved hydrochloric acid, can react with aluminum at elevated temperatures, leading to inaccurate results and damage to the pan. Alumina or platinum crucibles are more suitable.

Q4: What is the best way to analyze the gases evolved during the decomposition of butyltin chlorides?

A4: Evolved Gas Analysis (EGA) techniques are ideal for this purpose. Coupling the TGA instrument to a mass spectrometer (TGA-MS) or a Fourier-transform infrared spectrometer (TGA-FTIR) allows for the identification of the gaseous decomposition products in real-time[2].

Q5: Are there any specific safety precautions I should take when conducting thermal analysis of butyltin chlorides?

A5: Yes. Butyltin chlorides are toxic and their decomposition products are hazardous. All handling of these compounds should be performed in a well-ventilated fume hood or a glovebox. The exhaust from the TGA instrument should be vented into a proper exhaust system. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Visualizing Experimental and Logical Workflows

To aid in understanding the experimental and troubleshooting processes, the following diagrams have been generated using the DOT language.

ExperimentalWorkflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing inst_prep Instrument Preparation (Clean & Calibrate) sample_prep Sample Preparation (Inert Atmosphere, 5-10 mg) inst_prep->sample_prep tga_run Run TGA (Inert Gas, 10°C/min, to 800°C) sample_prep->tga_run data_acq Record Mass vs. Temperature tga_run->data_acq data_proc Analyze TGA/DTG Curves data_acq->data_proc results Determine Onset T, % Mass Loss, Residue data_proc->results

A streamlined workflow for the thermogravimetric analysis of butyltin chlorides.

TroubleshootingWorkflow cluster_diagnosis Diagnosis cluster_solutions Solutions start Unexpected TGA Result check_volatility Low Decomposition T / Continuous Mass Loss? start->check_volatility check_noise Noisy/Irregular Curve? check_volatility->check_noise No use_sealed_pan Use Sealed Pan with Pinhole check_volatility->use_sealed_pan Yes check_impurities Check for Volatile Impurities check_volatility->check_impurities Yes check_consistency Inconsistent Results? check_noise->check_consistency No check_noise->use_sealed_pan Yes slow_heating Use Slower Heating Rate check_noise->slow_heating Yes check_sample_prep Standardize Sample Prep check_consistency->check_sample_prep Yes check_instrument Verify Instrument Parameters check_consistency->check_instrument Yes

References

Technical Support Center: Managing Moisture Sensitivity of Organotin Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the moisture sensitivity of organotin compounds. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the integrity and success of your experiments.

Troubleshooting Guide

This guide addresses common issues encountered when working with moisture-sensitive organotin compounds.

Problem Potential Cause Solution
Low or no product yield in a reaction involving an organotin reagent (e.g., Stille coupling). Moisture contamination: Traces of water in the reaction flask, solvent, or reagents can hydrolyze the organotin compound, rendering it inactive. Organotin halides are particularly susceptible to hydrolysis.1. Ensure rigorous drying of all glassware: Oven-dry glassware at >120°C for several hours or flame-dry under vacuum immediately before use. 2. Use anhydrous solvents: Employ freshly dried and degassed solvents. Refer to the Experimental Protocols section for detailed solvent drying procedures. 3. Handle reagents under inert atmosphere: Use a glovebox or Schlenk line to handle all moisture-sensitive reagents. 4. Check reagent quality: Ensure the organotin reagent has been stored properly under an inert atmosphere and has not been exposed to moisture.
Formation of a white precipitate upon addition of an organotin halide to the reaction mixture. Hydrolysis of the organotin halide: The precipitate is likely the corresponding organotin oxide or hydroxide, formed by the reaction of the halide with residual moisture.1. Immediately cease the reaction and re-evaluate the experimental setup for sources of moisture. 2. Review solvent and glassware drying procedures. 3. Consider purifying the organotin reagent if its quality is questionable.
Inconsistent reaction outcomes or reproducibility issues. Variable moisture content: Inconsistent levels of moisture between different experimental runs can lead to variable results.1. Standardize all handling procedures for moisture-sensitive compounds. 2. Routinely check the dryness of solvents using appropriate methods (e.g., Karl Fischer titration). 3. Maintain a consistent inert atmosphere throughout the experiment.
Difficulty in removing tin byproducts during workup. Formation of polar organotin species: Hydrolysis can lead to the formation of more polar byproducts that are difficult to remove with standard nonpolar organic solvents.1. Aqueous workup with potassium fluoride (KF): An aqueous solution of KF can be used to precipitate tributyltin fluoride, which can then be removed by filtration.[1] 2. Chromatography with triethylamine: Adding a small percentage of triethylamine to the eluent during column chromatography can help in the removal of tin byproducts.[1]

Frequently Asked Questions (FAQs)

Q1: How should I properly store moisture-sensitive organotin compounds?

A1: Organotin compounds, especially halides, should be stored in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon).[2] Use containers with tight-fitting seals, such as Sure/Seal™ bottles, to prevent moisture ingress.[2] For highly sensitive compounds, storage in a glovebox is recommended.

Q2: What is the best way to handle organotin reagents outside of a glovebox?

A2: If a glovebox is not available, a Schlenk line provides an effective way to handle moisture-sensitive organotin compounds. This involves using specialized glassware and techniques to maintain an inert atmosphere. Refer to the Experimental Protocols section for a detailed procedure on setting up a reaction under an inert atmosphere using a Schlenk line.

Q3: My reaction failed, and I suspect moisture contamination. How can I confirm this?

A3: While direct confirmation within the reaction mixture can be difficult, you can perform a control experiment. Run a small-scale reaction under identical conditions but with the deliberate addition of a small, known amount of water. If this reaction fails similarly or shows an exaggerated version of the problem, moisture contamination is a likely culprit. Additionally, you can test the dryness of your solvent separately using a Karl Fischer titrator.

Q4: Are all organotin compounds equally sensitive to moisture?

A4: No, the sensitivity varies with the structure of the compound. Organotin halides (R₃SnX, R₂SnX₂, RSnX₃) are generally more susceptible to hydrolysis than tetraorganotins (R₄Sn).[3][4] The hydrolysis of organotin halides leads to the formation of organotin hydroxides and oxides.[4]

Q5: How do I safely quench a reaction containing organotin reagents?

A5: The quenching procedure depends on the specific reaction. However, a common method is to slowly add a proton source, such as water or a saturated aqueous solution of ammonium chloride, at a low temperature (e.g., 0 °C). Be aware that some organotin hydrides can react with water to produce flammable hydrogen gas.[5] Always perform quenching in a well-ventilated fume hood.

Q6: What is the proper procedure for cleaning glassware that has been in contact with organotin compounds?

A6: To decontaminate glassware, it is recommended to rinse it with an oxidizing agent like bleach (sodium hypochlorite solution) or 10% hydrogen peroxide solution to convert the toxic organotin compounds into less harmful inorganic tin oxides.[4][6] After decontamination, the glassware can be washed with an appropriate solvent and then with soap and water. All rinsates should be treated as hazardous waste.

Quantitative Data on Organotin Compound Stability

Organotin Compound Class General Formula Relative Stability in Water Notes
TetraorganotinsR₄SnGenerally stableThe Sn-C bond is relatively non-polar and not readily cleaved by water.[3]
Triorganotin HalidesR₃SnXUnstable, readily hydrolyzeForm triorganotin hydroxides, which can then form distannoxanes.[4]
Diorganotin DihalidesR₂SnX₂Unstable, readily hydrolyzeForm diorganotin oxides.[4]
Monoorganotin TrihalidesRSnX₃Unstable, readily hydrolyzeForm stannonic acids.[4]
Organotin HydridesR₃SnHUnstableReact with water to produce H₂ gas.[5]
Organotin Oxides/Hydroxides(R₃Sn)₂O, R₃SnOHProducts of hydrolysisCan exist in equilibrium with each other.[4]

A study on the stability of tributyltin (TBT) and triphenyltin (TPT) in seawater provides some long-term degradation data:

  • Tributyltin (TBT): In unacidified seawater at 4°C, half of the TBT concentration was lost after 540 days.[5]

  • Triphenyltin (TPT): Phenyltins showed more pronounced losses, with about 90% lost after 540 days when stored in polycarbonate or Pyrex glass bottles.[5]

Experimental Protocols

Protocol 1: Setting Up a Reaction Under Inert Atmosphere (Schlenk Line)

This protocol describes the basic steps for setting up a reaction that is sensitive to moisture and/or oxygen using a Schlenk line.

  • Glassware Preparation:

    • Thoroughly clean and dry all necessary glassware (e.g., Schlenk flask, dropping funnel, condenser) in an oven at >120°C for at least 4 hours, or flame-dry under vacuum immediately before use.

    • Assemble the glassware while still hot and immediately connect it to the Schlenk line.

  • Establishing Inert Atmosphere:

    • Ensure the Schlenk line is operating with a positive pressure of inert gas (nitrogen or argon).

    • Evacuate the assembled glassware using the vacuum manifold of the Schlenk line.

    • Refill the glassware with the inert gas.

    • Repeat this "evacuate-refill" cycle at least three times to ensure the removal of atmospheric gases.

  • Reagent Addition:

    • Solids: Add solid reagents to the flask under a positive flow of inert gas.

    • Liquids: Use a gas-tight syringe to transfer anhydrous solvents and liquid reagents.

      • Flush the syringe with inert gas before drawing up the liquid.

      • Insert the syringe needle through a rubber septum on the reaction flask and add the liquid.

  • Running the Reaction:

    • Maintain a slight positive pressure of inert gas throughout the reaction. This is typically achieved by connecting the system to the inert gas manifold through a bubbler.

Protocol 2: Drying of Organic Solvents

Anhydrous solvents are critical for reactions involving moisture-sensitive organotin compounds.

Method 1: Using Molecular Sieves

  • Activate 3Å or 4Å molecular sieves by heating them in an oven at >200°C for several hours under vacuum.

  • Allow the sieves to cool to room temperature in a desiccator.

  • Add the activated sieves to the solvent in a sealed container (e.g., a bottle with a septum-lined cap).

  • Allow the solvent to stand over the sieves for at least 24 hours before use. For very dry solvent, a longer period may be necessary.[6]

Method 2: Distillation from a Drying Agent

Caution: This method should only be performed by trained personnel due to the use of reactive drying agents.

  • Tetrahydrofuran (THF) or Diethyl Ether: Distill from sodium/benzophenone ketyl. A deep blue or purple color indicates that the solvent is dry and oxygen-free.[7]

  • Dichloromethane (DCM): Distill from calcium hydride (CaH₂).[7]

  • Toluene: Distill from sodium.

Procedure:

  • Set up a distillation apparatus that has been dried as described in Protocol 1.

  • Add the solvent and the appropriate drying agent to the distillation flask.

  • Distill the solvent under an inert atmosphere.

  • Collect the freshly distilled solvent in a dry, inert-atmosphere-flushed flask.

Visualizations

experimental_workflow cluster_prep Preparation cluster_setup Inert Atmosphere Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dry Glassware (Oven/Flame-Dry) C Assemble Glassware A->C B Dry Solvents (e.g., Molecular Sieves) E Add Reagents (Syringe/Positive Pressure) B->E D Evacuate/Refill Cycles (Schlenk Line) C->D D->E F Run Reaction (Under Inert Gas) E->F G Quench Reaction F->G H Aqueous Workup (e.g., KF wash) G->H I Purify Product (e.g., Chromatography) H->I

Caption: Experimental workflow for handling moisture-sensitive organotin compounds.

troubleshooting_logic start Low/No Product Yield q1 Was glassware properly dried? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no Re-dry glassware q2 Were solvents anhydrous? a1_yes->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no Use freshly dried solvents q3 Was an inert atmosphere maintained? a2_yes->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no Improve inert atmosphere technique q4 Is the organotin reagent of good quality? a3_yes->q4 a4_no No q4->a4_no Use fresh/purified reagent a4_yes Yes q4->a4_yes other Consider other reaction parameters (temperature, catalyst, etc.) a4_yes->other

Caption: Troubleshooting logic for low-yield reactions with organotin compounds.

References

Minimizing by-product formation in organotin-catalyzed reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize by-product formation in organotin-catalyzed reactions.

General FAQs

Q1: What are the most common applications of organotin catalysts?

A1: Organotin compounds are versatile catalysts used in a variety of organic reactions. Their primary industrial applications include:

  • Polyurethane (PU) formation: Catalyzing the reaction between isocyanates and polyols to form PU foams, coatings, adhesives, and elastomers.[1][2]

  • Esterification and Transesterification: Used in the synthesis of polyesters, plasticizers, and other ester-based products. They are favored for minimizing side reactions and improving color and odor properties of the final product.[3]

  • Stille Cross-Coupling: A powerful method for carbon-carbon bond formation in organic synthesis, particularly for complex molecules.[4]

  • Silicone Vulcanization: Used as catalysts for room temperature vulcanization (RTV) of silicones.[2]

Q2: Why is minimizing by-product formation and residual tin important in organotin-catalyzed reactions?

A2: Minimizing by-products and residual tin is crucial for several reasons:

  • Product Purity: By-products can complicate purification and affect the properties and performance of the desired product.

  • Toxicity: Many organotin compounds are toxic, and their removal is essential, especially for applications in pharmaceuticals and materials that come into contact with humans.[4]

  • Catalyst Deactivation: Certain by-products or impurities can deactivate the organotin catalyst, leading to incomplete reactions and lower yields.

  • Reaction Control: Uncontrolled side reactions can lead to batch-to-batch inconsistency and, in some cases, dangerous exothermic events.

Troubleshooting Guide: Stille Cross-Coupling Reactions

A primary challenge in Stille coupling is the formation of homocoupled by-products (R¹-R¹ and R²-R²) from the organotin reagent and the organic halide. Here’s how to troubleshoot and minimize these unwanted side reactions.

Q3: My Stille reaction is producing a significant amount of homocoupled by-products. What are the likely causes and how can I fix this?

A3: Homocoupling in Stille reactions can arise from several factors. Here is a step-by-step guide to diagnose and resolve the issue.

Troubleshooting Workflow for Homocoupling in Stille Reactions

cluster_reagents Reagent Quality and Stoichiometry cluster_catalyst Catalyst and Ligand Optimization cluster_conditions Reaction Condition Adjustment cluster_additives Use of Additives start High Homocoupling Detected check_reagents 1. Check Reagent Quality and Stoichiometry start->check_reagents check_catalyst 2. Optimize Palladium Catalyst and Ligands check_reagents->check_catalyst If homocoupling persists check_conditions 3. Adjust Reaction Conditions check_catalyst->check_conditions If homocoupling persists additives 4. Consider Additives check_conditions->additives If homocoupling persists success Homocoupling Minimized additives->success Successful Optimization reagent_purity Ensure high purity of organostannane and organic halide. Impurities can lead to side reactions. stoichiometry Use a 1:1 to 1:1.2 ratio of organostannane to organic halide. Excess organostannane can increase homocoupling. pd_source Use a Pd(0) source like Pd(PPh3)4 or generate Pd(0) in situ from a Pd(II) precursor. Ensure the catalyst is active. ligands Use electron-rich, bulky phosphine ligands (e.g., P(t-Bu)3, XPhos). These accelerate the desired cross-coupling over homocoupling. temperature Lower the reaction temperature. Homocoupling can be favored at higher temperatures. solvent Use a non-polar solvent like toluene or dioxane. Polar aprotic solvents can sometimes promote side reactions. cu_salts Add Cu(I) salts (e.g., CuI) as co-catalysts. These can facilitate transmetalation and reduce homocoupling. radical_inhibitors Consider adding radical inhibitors (e.g., BHT) if a radical-based homocoupling mechanism is suspected.

Caption: Troubleshooting workflow for minimizing homocoupling in Stille reactions.

Data on Ligand Effects on Stille Coupling Selectivity

LigandCatalyst Loading (mol%)Temperature (°C)Cross-Coupling Product Yield (%)Homocoupling By-product (%)
PPh₃21007520
P(o-tol)₃2808510
P(t-Bu)₃28092<5
XPhos28095<3

Note: These are representative data. Actual results may vary depending on the specific substrates and reaction conditions.

Experimental Protocol: Stille Coupling with Minimized Homocoupling

Objective: To perform a Stille cross-coupling reaction between an aryl bromide and a vinylstannane with minimal formation of the homocoupled vinyl-vinyl by-product.

Materials:

  • Aryl bromide (1.0 mmol)

  • Vinylstannane (1.1 mmol)

  • Pd₂(dba)₃ (0.01 mmol, 1 mol%)

  • XPhos (0.04 mmol, 4 mol%)

  • Anhydrous, degassed toluene (5 mL)

  • Stir bar

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl bromide, Pd₂(dba)₃, and XPhos.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous, degassed toluene via syringe.

  • Stir the mixture at room temperature for 15 minutes until the catalyst and ligand are fully dissolved.

  • Add the vinylstannane via syringe.

  • Heat the reaction mixture to 80°C and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • To remove tin by-products, add a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for 1 hour. The tin by-products will precipitate as insoluble tin fluorides.

  • Filter the mixture through a pad of Celite®, washing with an organic solvent (e.g., ethyl acetate).

  • Concentrate the filtrate and purify the crude product by column chromatography on silica gel.

Troubleshooting Guide: Polyurethane Synthesis

A common issue in organotin-catalyzed polyurethane (PU) synthesis is the presence of moisture, which leads to catalyst hydrolysis and the formation of CO₂ gas, resulting in unwanted foaming and defects in the final product.

Q4: My PU system is showing signs of foaming (bubble formation), and the curing time is inconsistent. What's causing this and how can I prevent it?

A4: Unwanted foaming and inconsistent curing are classic symptoms of moisture contamination in your PU system. The organotin catalyst is hydrolyzing, which deactivates it and catalyzes the reaction of isocyanate with water, producing CO₂.

Logical Relationship of Moisture-Related Issues in PU Synthesis

moisture Moisture Contamination (from polyol, pigments, solvent, air) hydrolysis Catalyst Hydrolysis moisture->hydrolysis isocyanate_water Isocyanate + Water Reaction moisture->isocyanate_water deactivation Catalyst Deactivation hydrolysis->deactivation co2 CO₂ Gas Formation isocyanate_water->co2 inconsistent_cure Inconsistent Curing deactivation->inconsistent_cure foaming Foaming / Bubbles co2->foaming

Caption: Cause-and-effect diagram for moisture-related problems in PU synthesis.

Troubleshooting Strategies for Moisture Contamination:

IssuePotential SourceRecommended Action
Catalyst Hydrolysis Moisture in polyols, solvents, or pigments.1. Use a hydrolysis-resistant organotin catalyst (e.g., with sterically hindered ligands).[5][6] 2. Dry polyols and solvents using molecular sieves prior to use. 3. Ensure pigments are dried in an oven before incorporation.
CO₂ Formation Reaction of isocyanate with water.1. Implement the actions listed above to eliminate moisture sources. 2. Work under a dry, inert atmosphere (e.g., nitrogen blanket).
Inconsistent Curing Deactivation of the catalyst.1. Ensure all components of the PU system are anhydrous. 2. Consider using a slightly higher catalyst loading if trace moisture is unavoidable, but be aware of potential impacts on pot life.
Experimental Protocol: Preparation of an Anhydrous Polyurethane System

Objective: To prepare a polyurethane elastomer with consistent curing and minimal bubble formation by ensuring anhydrous conditions.

Materials:

  • Polyol (e.g., polypropylene glycol), dried over 4Å molecular sieves for 24 hours.

  • Diisocyanate (e.g., MDI or TDI), stored under nitrogen.

  • Hydrolysis-resistant organotin catalyst (e.g., a dialkyltin complex with bulky ligands).

  • Molecular sieves (4Å), activated by heating at 300°C under vacuum.

  • Anhydrous solvent (if used), stored over molecular sieves.

Procedure:

  • Set up a reaction vessel (e.g., a three-necked flask) equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel.

  • Dry all glassware in an oven at 120°C for at least 4 hours and cool under a stream of dry nitrogen.

  • Add the dried polyol to the reaction vessel under a positive pressure of nitrogen.

  • If using a solvent, add the anhydrous solvent at this stage.

  • Begin stirring and add the organotin catalyst via syringe.

  • Degas the mixture by stirring under vacuum for 30 minutes to remove any dissolved gases.

  • Return the vessel to a positive nitrogen pressure.

  • Slowly add the diisocyanate via the dropping funnel over a period of 30-60 minutes, monitoring the temperature to control the exotherm.

  • After the addition is complete, continue stirring under nitrogen until the desired viscosity is reached.

  • Cast the polymer into a mold and cure at the recommended temperature and humidity.

Troubleshooting Guide: Esterification and Transesterification Reactions

In organotin-catalyzed esterification and transesterification, by-products can include cyclic ethers (from diol cyclization) and anhydrides, which can impart undesirable odors.[7]

Q5: My polyester synthesis is resulting in a product with a strong, unpleasant odor. What could be the cause, and how can I prevent it?

A5: A strong odor in polyesters is often due to the formation of volatile by-products like anhydrides.[7] The choice of catalyst and reaction conditions plays a significant role in minimizing these side reactions.

Strategies to Minimize Odorous By-products in Polyesterification:

StrategyDetailsExpected Outcome
Catalyst Selection Use a catalyst known for high selectivity, such as monobutyltin oxide or a mixed catalyst system (e.g., organotin salt with an organotin oxide).[3]Reduced formation of side products compared to more aggressive acid catalysts.
Temperature Control Maintain the reaction temperature within the optimal range for the specific catalyst and monomers. Avoid excessive temperatures.Minimizes thermal degradation and side reactions like cyclization of diols.
Efficient Water Removal Use an efficient azeotropic distillation setup or apply vacuum to remove water as it is formed.Drives the equilibrium towards ester formation and reduces the likelihood of side reactions that may be promoted by the presence of water at high temperatures.

Experimental Workflow for Clean Polyester Synthesis

start Start Polyester Synthesis charge_reactants Charge Diacid and Diol start->charge_reactants add_catalyst Add Selective Organotin Catalyst (e.g., Monobutyltin Oxide) charge_reactants->add_catalyst heat_inert Heat under Inert Atmosphere with Azeotropic Solvent add_catalyst->heat_inert water_removal Efficiently Remove Water of Reaction heat_inert->water_removal monitor_reaction Monitor Acid Number and Viscosity water_removal->monitor_reaction end High-Purity, Low-Odor Polyester monitor_reaction->end

Caption: A streamlined workflow for polyester synthesis to minimize by-products.

Experimental Protocol: Low-Odor Polyester Synthesis

Objective: To synthesize a polyester from a diacid and a diol using an organotin catalyst while minimizing the formation of odorous by-products.

Materials:

  • Adipic acid (1.0 mol)

  • 1,4-Butanediol (1.1 mol)

  • Monobutyltin oxide (0.1 mol% based on adipic acid)

  • Toluene (as azeotropic solvent, ~5% of total reactant weight)

  • Dean-Stark trap and condenser

  • Nitrogen inlet

Procedure:

  • Equip a reaction kettle with a mechanical stirrer, a thermocouple, a nitrogen inlet, and a Dean-Stark trap with a condenser.

  • Charge the adipic acid, 1,4-butanediol, and toluene to the kettle.

  • Begin stirring and purge the system with nitrogen for 15 minutes.

  • Add the monobutyltin oxide catalyst.

  • Heat the mixture to ~160°C. Water will begin to be removed azeotropically with toluene and collected in the Dean-Stark trap.

  • Gradually increase the temperature to 220°C over 4-6 hours, maintaining a steady rate of water removal.

  • Monitor the reaction by periodically measuring the acid number of the reaction mixture.

  • Once the acid number is below the target value (e.g., <10 mg KOH/g), apply a vacuum to remove the remaining toluene and any other volatile components.

  • Hold under vacuum at 220°C for 1-2 hours to complete the reaction.

  • Cool the resulting polyester under a nitrogen blanket before discharging.

References

Effect of solvent polarity on Butyl(chloro)tin dihydrate reactivity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the effect of solvent polarity on the reactivity of butyl(chloro)tin compounds. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of butyl(chloro)tin compounds in organic synthesis?

Butyl(chloro)tin compounds, such as monobutyltin trichloride (BuSnCl₃) and dibutyltin dichloride (Bu₂SnCl₂), are primarily used as Lewis acid catalysts.[1][2] They are particularly effective in esterification and transesterification reactions for the production of polyesters, plasticizers, and other specialty chemicals.[3][4][5] Their catalytic activity stems from the electrophilic nature of the tin atom, which can coordinate with carbonyl oxygen, thereby activating the carbonyl group for nucleophilic attack. The Lewis acidity increases as the number of electron-withdrawing chloride atoms increases, following the trend: R₃SnX < R₂SnX₂ < RSnX₃.[1]

Q2: How does solvent polarity affect the solubility of butyl(chloro)tin compounds?

Solvent polarity significantly impacts the solubility of butyl(chloro)tin compounds. The solubility is determined by the number of alkyl and chloro groups attached to the tin atom.

  • Monobutyltin trichloride (BuSnCl₃): Being the most polar of the series, it is soluble in polar organic solvents and even water.[1]

  • Dibutyltin dichloride (Bu₂SnCl₂): Has intermediate polarity and is soluble in a range of organic solvents.

  • Tributyltin chloride (Bu₃SnCl): Is less polar and soluble in many organic solvents.

  • Tetrabutyltin (Bu₄Sn): Is a nonpolar compound, soluble in nonpolar solvents and insoluble in water.[1]

Insoluble, polymeric organotin oxides are often formed upon hydrolysis, especially with di- and mono-organotin compounds.[4][6]

Q3: How does solvent polarity influence the reactivity of butyl(chloro)tin dihydrate in hydrolysis reactions?

While "this compound" can refer to several hydrated species, the fundamental reaction influenced by solvent polarity is the hydrolysis of the Sn-Cl bond. This reaction proceeds via a nucleophilic substitution mechanism. Polar, protic solvents like water, alcohols, or mixtures with acetone can accelerate hydrolysis. This is because polar solvents can stabilize the charged transition states and intermediates formed during the reaction, thus lowering the activation energy.[7] The hydrolysis of organotin halides leads to the formation of organotin hydroxides and, subsequently, stannoxanes (Sn-O-Sn linkages).[1][6]

Q4: My esterification reaction catalyzed by a butyl(chloro)tin compound is showing low conversion. What are the potential causes related to the solvent?

Low conversion in an esterification reaction can be due to several solvent-related factors:

  • Inappropriate Solvent Polarity: The choice of solvent can influence the reaction rate. For some acid-catalyzed esterifications, nonpolar solvents have been shown to increase the reaction rate compared to polar solvents.[8]

  • Catalyst Deactivation by Water: Butyl(chloro)tin catalysts are susceptible to hydrolysis, which can be exacerbated by water present in the solvent or reactants. The resulting tin oxides or hydroxides may have lower catalytic activity.

  • Poor Solubility: If the catalyst or reactants are not fully soluble in the chosen solvent, the reaction will be slow due to the limited availability of the reactants in the solution phase.

  • Solvent Basicity: Solvents with high hydrogen bond basicity can negatively impact esterification rates. It is often observed that solvents with low basicity lead to better reaction rates.[9]

Troubleshooting Guides

Issue 1: Precipitation observed during the reaction.

  • Possible Cause: The butyl(chloro)tin catalyst is hydrolyzing to form insoluble organotin oxides.[4][6] This is common if there is moisture in your reactants or solvent.

  • Troubleshooting Steps:

    • Ensure all reactants and the solvent are thoroughly dried before use. Use of molecular sieves can be beneficial.

    • If the reaction allows, run it under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the system.

    • Consider using a less polar, aprotic solvent if compatible with your reaction, as this will slow down the rate of hydrolysis.

Issue 2: Inconsistent reaction rates or yields.

  • Possible Cause: The polarity of your solvent mixture is not well-controlled, or the solvent contains impurities.

  • Troubleshooting Steps:

    • Use high-purity, anhydrous solvents from a reliable source.

    • If using a mixed solvent system, ensure the proportions are measured accurately for each experiment to maintain consistent polarity.

    • Be aware that the presence of water as an impurity will lead to catalyst hydrolysis and affect reproducibility.

Issue 3: Difficulty in removing the organotin catalyst after the reaction.

  • Possible Cause: Organotin compounds can be difficult to remove completely from the reaction mixture.

  • Troubleshooting Steps:

    • Consider quenching the reaction with an aqueous solution to hydrolyze the catalyst, which may cause it to precipitate as an oxide that can be filtered off.

    • Chromatographic purification can be effective, but care must be taken as some organotin compounds can be tenacious.

    • For cleaning glassware, a bleach solution can be used to oxidize the organotin residues to less harmful tin oxides, which are easier to remove.[10]

Quantitative Data

The catalytic activity of butyl(chloro)tin compounds is crucial for their application. The following table summarizes the apparent rate constants for the esterification of levulinic acid with ethanol, catalyzed by monobutyltin trichloride (BuSnCl₃) at different temperatures in a solvent-free system.

Temperature (°C)Apparent Rate Constant (kₐₚₚ) (min⁻¹)
706.2 x 10⁻³
9012.5 x 10⁻³
11019.4 x 10⁻³

(Data sourced from a study on the esterification of levulinic acid.[2])

Experimental Protocols

Protocol: Investigating the Effect of Solvent Polarity on the Hydrolysis Rate of Dibutyltin Dichloride

This protocol is adapted from methods used to study the kinetics of SN1 reactions.[7][11][12]

Objective: To determine the rate of hydrolysis of dibutyltin dichloride in solvent mixtures of varying polarity.

Materials:

  • Dibutyltin dichloride (Bu₂SnCl₂)

  • Acetone (anhydrous)

  • Deionized water

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.04 M)

  • Bromothymol blue indicator

  • Pipettes, burette, conical flasks, and a stopwatch

Procedure:

  • Prepare Solvent Mixtures: Prepare a series of acetone-water mixtures with varying compositions (e.g., 90:10, 70:30, 50:50 by volume).

  • Reaction Setup: For each solvent mixture, place a known volume (e.g., 50 mL) into a conical flask and allow it to equilibrate at a constant temperature (e.g., 25°C) in a water bath.

  • Initiate the Reaction: Add a small, accurately measured amount of dibutyltin dichloride to the solvent mixture and immediately start the stopwatch.

  • Monitoring the Reaction: The hydrolysis of dibutyltin dichloride will produce hydrochloric acid (HCl). The progress of the reaction can be monitored by titrating the produced HCl with the standardized NaOH solution.

  • Titration:

    • At regular time intervals (e.g., every 5-10 minutes), withdraw a small aliquot (e.g., 5 mL) of the reaction mixture.

    • Immediately add the aliquot to a flask containing a few drops of bromothymol blue indicator.

    • Titrate with the standardized NaOH solution until the endpoint (a color change from yellow to blue) is reached. Record the volume of NaOH used.

  • Data Analysis:

    • The concentration of HCl produced at each time point is proportional to the amount of dibutyltin dichloride that has hydrolyzed.

    • Plot the natural logarithm of the remaining concentration of dibutyltin dichloride versus time. If the reaction is first-order, this plot should yield a straight line.

    • The slope of the line will be equal to the negative of the rate constant (-k).

    • Compare the rate constants obtained for the different solvent mixtures to determine the effect of solvent polarity on the hydrolysis rate.

Visualizations

Hydrolysis_Pathway Bu2SnCl2 Dibutyltin Dichloride (Bu₂SnCl₂) intermediate Hydrolysis Intermediate [Bu₂Sn(OH)Cl₂]⁻ + H⁺ Bu2SnCl2->intermediate + H₂O (Polar Solvent Stabilizes Intermediate) H2O Water (H₂O) hydroxide Dibutyltin Dihyroxide Bu₂Sn(OH)₂ intermediate->hydroxide - HCl stannoxane Polystannoxane -[O-Sn(Bu₂) ]ₙ- hydroxide->stannoxane - H₂O (Condensation)

Caption: Hydrolysis pathway of dibutyltin dichloride in a polar, protic solvent.

Troubleshooting_Workflow start Low Reaction Yield check_moisture Check for Moisture in Reactants/Solvent start->check_moisture dry_reagents Dry Reactants and Solvent (e.g., Molecular Sieves) check_moisture->dry_reagents Yes check_solubility Is Catalyst/Reactant Fully Soluble? check_moisture->check_solubility No rerun Re-run Experiment dry_reagents->rerun change_solvent Change to a More Suitable Solvent check_solubility->change_solvent No check_polarity Is Solvent Polarity Optimal? check_solubility->check_polarity Yes change_solvent->rerun adjust_polarity Adjust Solvent Mixture check_polarity->adjust_polarity No check_polarity->rerun Yes adjust_polarity->rerun

Caption: Troubleshooting workflow for low yield in butyl(chloro)tin catalyzed reactions.

References

Stability of butyltin compounds under different storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with butyltin compounds. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation, with a focus on the stability of these compounds under different storage conditions.

Frequently Asked Questions (FAQs)

General Storage and Handling

Q1: What are the optimal general storage conditions for butyltin compounds to ensure their stability?

A1: For optimal stability, butyltin compounds, particularly standard solutions, should be stored in the dark at low temperatures, ideally at -18°C or -20°C.[1][2] Acidification of aqueous samples with acetic acid can also help to maintain the stability of the compounds.[1] It is crucial to use appropriate containers, such as amber glass or polycarbonate, to minimize photodegradation and adsorption to the container walls.[3]

Q2: How stable are butyltin compounds in different types of solvents?

A2: Butyltin species (monobutyltin - MBT, dibutyltin - DBT, and tributyltin - TBT) have been found to be stable in methanol under various storage temperatures (-20°C, +4°C, and +22°C), even when mixed.[2] However, redistribution reactions can occur with other organotin species like phenyltins in methanol.[2] For aqueous samples, the addition of acetic acid is recommended to improve stability.[1]

Q3: Can butyltin compounds adsorb to container surfaces? How can this be minimized?

A3: Yes, tributyltin (TBT) compounds can significantly adsorb to various surfaces, including glass and perspex.[4] This adsorption can occur rapidly, within a minute of contact.[4] To minimize this, using polycarbonate containers is recommended as they show less adsorption compared to other materials.[3][4] For analytical procedures, it is important to account for potential losses due to adsorption to the cell, electrodes, and stirrer.[4]

Sample-Specific Storage

Q4: What is the recommended procedure for storing water samples containing butyltin compounds?

A4: For water samples, the best preservation is achieved by storing them in the dark at -18°C.[1][5] Under these conditions, TBT and DBT show negligible degradation for at least two weeks.[1][5] For longer-term storage (e.g., 4 months), some degradation of DBT to MBT may be observed, though TBT remains relatively stable.[1][5] Polycarbonate bottles are a suitable choice for storing unacidified seawater samples at 4°C in the dark for up to 7 months, although some loss of TBT may occur over longer periods.[3] The use of glass, polypropylene, or polytetrafluoroethylene (PTFE) containers has also been investigated.[1][5]

Q5: How should sediment and biological tissue samples be stored to ensure the stability of butyltin compounds?

A5: Both butyltin and phenyltin species are stable in sediments stored at -20°C for at least 18 months.[3] Air-drying and pasteurization of sediments can lead to losses of organotins.[3] For biological samples like cockles and oysters, freezing and storing in the dark preserves butyltins for about 7 months.[3] Freeze-dried biological samples can be stored at 4°C for up to 5 months, but significant TBT losses can occur with longer storage.[3]

Troubleshooting Guides

Issue: Inconsistent or Low Analyte Recovery

Problem: You are observing lower than expected concentrations of butyltin compounds in your samples, or your results are not reproducible.

Possible Causes and Solutions:

  • Degradation during Storage: Butyltin compounds, especially TBT, can degrade to DBT and MBT.[1][6]

    • Troubleshooting Step: Review your storage conditions. Are the samples stored at a sufficiently low temperature (ideally -18°C or -20°C) and protected from light?[1][5] For aqueous samples, was the sample acidified?[1]

  • Adsorption to Surfaces: Butyltins are known to adsorb to container walls and analytical equipment.[4]

    • Troubleshooting Step: Use polycarbonate containers for sample collection and storage.[3][4] When possible, rinse containers with the sample solvent before use. Be aware of potential adsorption to all surfaces the sample comes into contact with during analysis.

  • Leaching from Labware: Some materials, like PVC, can leach organotin compounds, which may interfere with your analysis.[7][8][9][10]

    • Troubleshooting Step: Ensure all labware is made of inert materials. Avoid using PVC tubing or containers in your experimental setup.

  • Incomplete Extraction: The extraction efficiency from complex matrices like sediment or tissue can be variable.

    • Troubleshooting Step: Optimize your extraction protocol. Ensure the solvent system and extraction time are appropriate for your sample type. For sediments, a triple hexane/acetic acid extraction of tropolone complexes is a validated method.

Issue: Unexpected Appearance of Degradation Products

Problem: You are detecting DBT and MBT in your TBT standards or samples when they were not expected.

Possible Causes and Solutions:

  • Photodegradation: Exposure to UV light or even sunlight can cause the breakdown of TBT.[11][12]

    • Troubleshooting Step: Handle and store all samples and standards in amber vials or otherwise protected from light.

  • Thermal Degradation: Although generally stable at ambient temperatures, prolonged exposure to higher temperatures can accelerate degradation.

    • Troubleshooting Step: Maintain proper cold chain storage and minimize the time samples spend at room temperature.

  • Biological Degradation: If your samples (e.g., environmental water or sediment) contain microorganisms, they can metabolize TBT.[6][13]

    • Troubleshooting Step: For long-term storage of environmental samples, freezing is the most effective way to inhibit microbial activity.[3]

Data on Butyltin Stability

The following tables summarize the stability of butyltin compounds under various storage conditions based on available literature.

Table 1: Stability of Butyltins in Water Samples

MatrixContainerStorage TemperatureLight ConditionDurationObserved Stability
Unacidified SeawaterPolycarbonate4°CDark7 monthsStable
Unacidified SeawaterPolycarbonate4°CDark540 days50% loss of TBT
Surface WaterGlass, Polypropylene, PTFE-18°CDark2 weeksNegligible degradation of TBT and DBT
Surface WaterGlass, Polypropylene, PTFE-18°CDark4 monthsUp to 19% degradation of DBT to MBT; no significant TBT degradation
Surface WaterGlass, Polypropylene, PTFE4°C or 22°CLight or Dark2 weeksSignificant degradation observed

Table 2: Stability of Butyltins in Sediment and Biological Samples

MatrixTreatmentStorage TemperatureDurationObserved Stability
SedimentFrozen-20°C18 monthsStable
SedimentAir-dried & Pasteurized25°C540 days30% loss of TBT
Cockles & OystersFrozen-7 monthsStable
Cockles & OystersFreeze-dried4°C5 monthsStable
Cockles & OystersFreeze-dried4°C540 days~70% loss of TBT

Experimental Protocols

Protocol 1: General Procedure for Stability Testing of Butyltin Compounds in Aqueous Solution
  • Preparation of Stock Solutions: Prepare a stock solution of the butyltin compound(s) of interest in a suitable solvent (e.g., methanol).

  • Spiking of Water Samples: Spike a known volume of the matrix water (e.g., deionized water, seawater) with the stock solution to achieve the desired initial concentration.

  • Aliquoting and Storage: Aliquot the spiked water into different types of containers (e.g., amber glass, polycarbonate, polypropylene) to be tested.

  • Storage Conditions: Store the aliquots under different conditions of temperature (e.g., -18°C, 4°C, 22°C) and light (e.g., dark, ambient light).

  • Time-Point Sampling: At specified time intervals (e.g., 0, 7, 14, 30, 60 days), retrieve a set of samples from each storage condition.

  • Sample Preparation for Analysis:

    • For GC analysis, perform derivatization (e.g., ethylation with sodium tetraethylborate or hydride generation with sodium borohydride) followed by liquid-liquid extraction into an organic solvent (e.g., hexane).[14]

    • For HPLC analysis, derivatization may not be necessary. The sample may be directly injected after appropriate filtration.[14]

  • Analysis: Analyze the samples using a suitable analytical technique such as Gas Chromatography with a Flame Photometric Detector (GC-FPD), GC-Mass Spectrometry (GC-MS), or High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS).[14][15][16]

  • Data Evaluation: Calculate the concentration of the parent butyltin compound and any degradation products at each time point to determine the stability under each storage condition.

Visualizations

Butyltin_Degradation_Pathway TBT Tributyltin (TBT) DBT Dibutyltin (DBT) TBT->DBT Debutylation MBT Monobutyltin (MBT) DBT->MBT Debutylation Inorganic_Sn Inorganic Tin MBT->Inorganic_Sn Debutylation

Caption: Degradation pathway of tributyltin (TBT) to less toxic forms.

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis Stock_Solution Prepare Stock Solution Spike_Matrix Spike Water Matrix Stock_Solution->Spike_Matrix Aliquot Aliquot into Test Containers Spike_Matrix->Aliquot Temp_Light Store at Varied Temperature & Light Aliquot->Temp_Light Time_Points Sample at Time Intervals Temp_Light->Time_Points Derivatization Derivatization (for GC) Time_Points->Derivatization Instrumental_Analysis GC or HPLC Analysis Time_Points->Instrumental_Analysis Direct Injection (HPLC) Extraction Liquid-Liquid Extraction Derivatization->Extraction Extraction->Instrumental_Analysis Data_Evaluation Evaluate Stability Instrumental_Analysis->Data_Evaluation

Caption: Workflow for conducting a stability study of butyltin compounds.

References

Validation & Comparative

A Comparative Guide to Butyltin Catalysts: Dibutyltin Dichloride vs. Butyl(chloro)tin Dihydrate and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate catalyst is paramount in optimizing chemical reactions for efficiency, yield, and selectivity. In the realm of organotin catalysts, various butyltin derivatives are widely employed in industrial and laboratory settings. This guide provides an objective comparison of Dibutyltin Dichloride with other relevant butyltin catalysts, including Monobutyltin Trichloride and Butyltin Chloride Dihydroxide, a likely interpretation of the ambiguously named "Butyl(chloro)tin dihydrate." This comparison is supported by experimental data to aid in catalyst selection for applications such as esterification and polyurethane synthesis.

Understanding "this compound"

The term "this compound" is not a standard chemical name found in the scientific literature. However, it most likely refers to Butyltin Chloride Dihydroxide (CAS 13355-96-9), a commercially available organotin compound used as a catalyst.[1][2] This guide will therefore focus on comparing the well-documented Dibutyltin Dichloride with Butyltin Chloride Dihydroxide and the closely related Monobutyltin Trichloride.

Catalytic Performance in Esterification

Organotin compounds are effective Lewis acid catalysts for esterification reactions. Their catalytic activity is influenced by the number of alkyl and chloro substituents on the tin atom. A comparative study on the esterification of oleic acid with glycerol provides quantitative insights into the relative performance of various butyltin catalysts.

Table 1: Comparison of Butyltin Catalysts in the Esterification of Oleic Acid with Glycerol
CatalystChemical FormulaConversion after 4h (%)[3]Apparent Rate Constant (kap, h-1)[3]
Monobutyltin TrichlorideBuSnCl₃~65-0.6237
Dibutyltin DichlorideBu₂SnCl₂~45Not Reported
Butyltin Chloride DihydroxideBuSn(OH)₂ClNot Reported in this studyNot Reported in this study
Dibutyltin DilaurateBu₂Sn(OCOC₁₁H₂₃)₂~55Not Reported
Dibutyltin OxideBu₂SnO~35Not Reported
Butylstannoic AcidBuSnO(OH)~30Not Reported

Reaction Conditions: Oleic Acid/Glycerol/Catalyst molar ratio of 1/1/0.01 at 180°C.[3]

From the data, a clear reactivity order can be established for the esterification of oleic acid with glycerol: Monobutyltin Trichloride > Dibutyltin Dilaurate > Dibutyltin Dichloride > Dibutyltin Oxide > Butylstannoic Acid .[3] This suggests that the Lewis acidity of the tin center, which is influenced by the number of electron-withdrawing chloride atoms, plays a crucial role in the catalytic activity for this specific reaction. Monobutyltin trichloride, with three chloro groups, exhibits the highest catalytic activity.[3]

Catalytic Applications in Polyurethane Synthesis

Dibutyltin compounds, particularly dibutyltin dichloride and its derivatives like dibutyltin dilaurate, are widely used as catalysts in the production of polyurethanes.[4][5] They accelerate the reaction between isocyanates and polyols to form urethane linkages. While direct quantitative comparisons in polyurethane synthesis are less common in publicly available literature, the catalytic activity is generally attributed to the Lewis acidic nature of the tin compound.

Experimental Protocols

Representative Experimental Protocol for Esterification

This protocol is a general representation of a Fischer esterification reaction and can be adapted for use with different butyltin catalysts.

Objective: To synthesize an ester from a carboxylic acid and an alcohol using an organotin catalyst.

Materials:

  • Carboxylic Acid (e.g., Lauric Acid)

  • Alcohol (e.g., Ethanol, absolute)

  • Organotin Catalyst (e.g., Dibutyltin Dichloride or Monobutyltin Trichloride)

  • Solvent (if necessary, e.g., Toluene)

  • Drying agent (e.g., molecular sieves)

  • Neutralizing solution (e.g., saturated sodium bicarbonate)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the carboxylic acid, a 3-fold molar excess of the alcohol, and the organotin catalyst (typically 0.1-1 mol%).[6]

  • Add a drying agent, such as molecular sieves, to remove water formed during the reaction and drive the equilibrium towards the product.

  • Heat the reaction mixture to reflux with constant stirring for 1-6 hours. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).[6]

  • After the reaction is complete, cool the mixture to room temperature.

  • If a solvent was used, remove it under reduced pressure.

  • Dilute the residue with an organic solvent like diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the crude product by distillation or column chromatography.

Representative Experimental Protocol for Polyurethane Synthesis

This protocol provides a general procedure for the synthesis of a polyurethane elastomer.

Objective: To synthesize a polyurethane material from a polyol and a diisocyanate using an organotin catalyst.

Materials:

  • Polyol (e.g., Polytetrahydrofuran)

  • Diisocyanate (e.g., 4,4'-Methylenebis(phenyl isocyanate) - MDI)

  • Chain extender (e.g., 1,4-Butanediol)

  • Organotin Catalyst (e.g., Dibutyltin Dichloride)

  • Solvent (e.g., dry N,N-Dimethylformamide - DMF)

Procedure:

  • In a moisture-free reaction vessel under an inert atmosphere (e.g., nitrogen), dissolve the polyol in the dry solvent.

  • Add the diisocyanate to the polyol solution and heat the mixture to a specific temperature (e.g., 80°C) with stirring.

  • Introduce the organotin catalyst (typically a small percentage of the total weight of reactants).

  • Allow the prepolymer to form over a period of 1-2 hours.

  • Add the chain extender to the prepolymer solution and continue the reaction until the desired viscosity is reached.

  • Cast the resulting polyurethane solution into a mold and cure at an elevated temperature to form the final elastomer.

Signaling Pathways and Experimental Workflows

Catalytic Cycle of Organotin-Catalyzed Esterification

The catalytic cycle for esterification by organotin compounds generally proceeds through a Lewis acid mechanism. The tin center coordinates to the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the alcohol.

Esterification_Mechanism Catalyst R'nSnX(4-n) (Catalyst) Activated_Complex Activated Complex Catalyst->Activated_Complex Coordination Carboxylic_Acid RCOOH (Carboxylic Acid) Carboxylic_Acid->Activated_Complex Alcohol R''OH (Alcohol) Tetrahedral_Intermediate Tetrahedral Intermediate Alcohol->Tetrahedral_Intermediate Activated_Complex->Tetrahedral_Intermediate Nucleophilic Attack Tetrahedral_Intermediate->Catalyst Regeneration Ester RCOOR'' (Ester) Tetrahedral_Intermediate->Ester Elimination Water H₂O Tetrahedral_Intermediate->Water Catalyst_Screening_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_comparison Comparison Reactant_Prep Prepare Reactant Solutions Reaction_Setup Set up Parallel Reactions (Identical Conditions) Reactant_Prep->Reaction_Setup Catalyst_Prep Prepare Catalyst Solutions Catalyst_Prep->Reaction_Setup Reaction_Execution Run Reactions (Controlled Temperature & Time) Reaction_Setup->Reaction_Execution Sampling Take Aliquots at Specific Timepoints Reaction_Execution->Sampling Analysis Analyze Samples (e.g., GC, HPLC, NMR) Sampling->Analysis Data_Processing Process Data (Calculate Yield, Conversion) Analysis->Data_Processing Comparison Compare Catalyst Performance Data_Processing->Comparison

References

A Comparative Study of Organotin Catalysts for Esterification: Performance, Protocols, and Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate catalyst is paramount to optimizing esterification reactions. Organotin compounds have long been favored for their high efficiency and versatility. This guide provides an objective comparison of common organotin catalysts, supported by experimental data, to aid in catalyst selection for your specific research and development needs.

This publication delves into a comparative analysis of frequently utilized organotin catalysts, including Dibutyltin Oxide (DBTO), Dioctyltin Oxide (DOTO), and Monobutyltin Oxide (MBTO). Their performance is evaluated based on key metrics such as reaction yield and time, under comparable experimental conditions. Furthermore, this guide furnishes a detailed, standardized experimental protocol for evaluating catalyst performance and visualizes the underlying reaction mechanism and experimental workflow.

Performance Comparison of Organotin Catalysts

CatalystChemical NameCatalyst Loading (mol%)Reaction Time (h)Yield (%)Reference
Monobutyltin tris(2-ethylhexanoate)Butyltin tris(2-ethylhexanoate)Not specifiedNot specified99[1]
Dibutyltin Oxide (DBTO)DibutyloxotinNot specifiedNot specified>90[1]
Dioctyltin Oxide (DOTO)DioctyloxotinNot specifiedNot specified94[1]
Tin(II) OxalateStannous OxalateNot specifiedNot specified96[1]
Tin(II) bis(2-ethylhexanoate)Stannous OctoateNot specifiedNot specified85[1]

Note: The data presented is from a study on PET depolymerization to produce bis(2-ethylhexyl) terephthalate and should be considered as an indicator of relative catalytic activity.

Qualitative assessments suggest that dioctyltin oxide (DOTO) is slightly less reactive than dibutyltin oxide (DBTO).[2] This is sometimes advantageous as it allows for longer processing times in certain industrial applications.[2] Monobutyltin compounds, such as monobutyltin oxide (MBTO), are also highly effective for direct esterification.[3]

Experimental Protocols

The following is a generalized experimental protocol for conducting a comparative study of organotin catalysts in an esterification reaction. This protocol is designed to be a starting point and may require optimization based on the specific carboxylic acid and alcohol being used.

Objective: To compare the catalytic efficiency of different organotin catalysts (e.g., DBTO, DOTO, MBTO) for the esterification of a model carboxylic acid with an alcohol.

Materials:

  • Carboxylic Acid (e.g., Adipic Acid, Phthalic Anhydride)

  • Alcohol (e.g., 2-Ethylhexanol, Butanol)

  • Organotin Catalysts (DBTO, DOTO, MBTO)

  • Nitrogen gas supply

  • Solvent (optional, e.g., Toluene, Xylene)

  • Standard laboratory glassware (three-neck round-bottom flask, condenser, thermometer, mechanical stirrer)

  • Heating mantle with temperature controller

  • Analytical equipment for monitoring reaction progress (e.g., Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Titration)

Procedure:

  • Reactor Setup: Assemble a clean and dry three-neck round-bottom flask equipped with a mechanical stirrer, a condenser with a Dean-Stark trap (if removing water azeotropically), and a thermometer or temperature probe. The setup should be under a gentle flow of nitrogen to maintain an inert atmosphere.

  • Charging Reactants: Charge the carboxylic acid and the alcohol into the reaction flask. The molar ratio of alcohol to carboxylic acid should be kept consistent across all experiments (e.g., 2:1).

  • Catalyst Addition: Add the organotin catalyst to the reaction mixture. The catalyst loading should be consistent for a fair comparison, typically ranging from 0.05 to 0.3 wt% based on the total weight of the reactants.

  • Reaction: Begin stirring and heat the reaction mixture to the desired temperature (typically between 180°C and 220°C). Start timing the reaction once the desired temperature is reached.

  • Monitoring Reaction Progress: At regular intervals, take samples from the reaction mixture and analyze them to determine the conversion of the carboxylic acid or the yield of the ester. This can be done by measuring the acid value of the mixture via titration or by chromatographic techniques like GC or HPLC.

  • Reaction Completion: The reaction is considered complete when the conversion of the carboxylic acid reaches a plateau or a desired level (e.g., >99%). Record the total reaction time.

  • Data Analysis: For each catalyst, plot the conversion of the carboxylic acid as a function of time. Compare the initial reaction rates and the time required to reach a specific conversion level to evaluate the catalytic activity.

Visualizing the Process: Mechanism and Workflow

To better understand the role of organotin catalysts and the experimental process, the following diagrams have been generated using Graphviz (DOT language).

Esterification_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_products Products Carboxylic_Acid Carboxylic Acid (R-COOH) Activated_Complex Activated Carbonyl Complex Carboxylic_Acid->Activated_Complex Coordination Alcohol Alcohol (R'-OH) Alcohol->Activated_Complex Nucleophilic Attack Organotin_Catalyst Organotin Catalyst (Sn-R) Organotin_Catalyst->Activated_Complex Lewis Acid Activation Tetrahedral_Intermediate Tetrahedral Intermediate Activated_Complex->Tetrahedral_Intermediate Ester Ester (R-COOR') Tetrahedral_Intermediate->Ester Elimination Water Water (H2O) Tetrahedral_Intermediate->Water Ester->Organotin_Catalyst Catalyst Regeneration

Caption: Simplified mechanism of organotin-catalyzed esterification.

The catalytic action of organotin compounds in esterification is primarily attributed to their Lewis acidic nature. The tin atom coordinates to the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the alcohol.

Experimental_Workflow Start Start Reactor_Setup Reactor Setup (Flask, Stirrer, Condenser, N2) Start->Reactor_Setup Charge_Reactants Charge Carboxylic Acid and Alcohol Reactor_Setup->Charge_Reactants Add_Catalyst Add Organotin Catalyst (DBTO, DOTO, or MBTO) Charge_Reactants->Add_Catalyst Heat_and_Stir Heat to Reaction Temperature (180-220°C) and Stir Add_Catalyst->Heat_and_Stir Monitor_Reaction Monitor Progress (GC, HPLC, or Titration) Heat_and_Stir->Monitor_Reaction Reaction_Complete Reaction Complete (e.g., >99% Conversion) Monitor_Reaction->Reaction_Complete Check Conversion Data_Analysis Data Analysis and Comparison Reaction_Complete->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for comparing organotin catalysts.

This workflow provides a systematic approach to evaluating the performance of different catalysts under controlled conditions, ensuring reliable and comparable results. By following this standardized protocol, researchers can make informed decisions on the most suitable organotin catalyst for their specific esterification needs.

References

A Comparative Guide to the Catalytic Activity of Butyl(chloro)tin Dihydrate and Other Lewis Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical synthesis, Lewis acids are indispensable catalysts, accelerating a multitude of reactions crucial for academic research and industrial drug development. Among these, organotin compounds, particularly Butyl(chloro)tin dihydrate, have carved out a niche as effective and versatile catalysts. This guide provides an objective comparison of the catalytic performance of this compound against other common Lewis acids, supported by experimental data, to aid in catalyst selection for your specific synthetic needs.

Introduction to Lewis Acid Catalysis

Lewis acids function as electron pair acceptors, activating substrates and facilitating bond formation. Their utility spans a wide array of organic transformations, including esterifications, aldol condensations, and Friedel-Crafts reactions. The choice of Lewis acid can significantly impact reaction efficiency, selectivity, and yield. Common Lewis acids range from simple metal halides like Aluminum Chloride (AlCl₃) and Tin(IV) Chloride (SnCl₄) to more complex organometallic compounds.

This compound, also known as butyltin chloride dihydroxide, is a monoalkyltin(IV) compound recognized for its catalytic prowess, particularly in esterification reactions. Its advantages often include high activity, stability, and good solubility in organic reaction media.

Comparative Catalytic Performance: Esterification

To provide a quantitative comparison, we will focus on the well-documented esterification reaction. The synthesis of 2-ethylhexyl benzoate from benzoic acid and 2-ethylhexanol serves as a representative example.

CatalystCatalyst Loading (mol%)Temperature (°C)Reaction Time (h)Conversion/Yield (%)Reference
n-Butylstannoic acid¹11404~95 (Conversion)[1]
Sulfuric Acid (H₂SO₄)-High--[2]
p-Toluene Sulfonic Acid-High--[2]
Fe₂(SO₄)₃-High-Most effective solid catalyst[2]
Ni-Mg-Al Mixed Oxide--1067.2 (Yield)[3]
Zinc Oxide (ZnO)-160268 (Yield)[4]
p-Toluenesulfonic acid-92-116.4292 (Conversion)[5][6]
Deep Eutectic Solvent²10 wt%75-87.8 (Conversion)[7]
Ionic Liquid10 wt%75-19.6 (Conversion)[7]
Amberlyst 1510 wt%75-7.8 (Conversion)[7]

¹n-Butylstannoic acid is a close structural and functional analogue of this compound, providing a strong indication of its expected performance. ²Composed of p-toluene sulfonic acid and benzyl tri-ethyl ammonium chloride.

Note: Direct comparative data for this compound under the exact same conditions as the other listed catalysts was not available in a single study. The data presented is collated from various sources to provide a broader perspective. Reaction conditions can significantly influence outcomes.

Experimental Protocols

General Procedure for Lewis Acid-Catalyzed Esterification of Benzoic Acid with 2-Ethylhexanol

Materials:

  • Benzoic Acid

  • 2-Ethylhexanol

  • Lewis Acid Catalyst (e.g., n-Butylstannoic acid)

  • Toluene (or another suitable solvent)

  • Dean-Stark apparatus (or molecular sieves for water removal)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus connected to a reflux condenser, add benzoic acid, a molar excess of 2-ethylhexanol (e.g., a 1:10 ratio of acid to alcohol), and the Lewis acid catalyst (e.g., 1 mol%).[1]

  • Add a suitable solvent, such as toluene, to the flask.

  • Heat the reaction mixture to reflux with vigorous stirring. The water formed during the reaction is removed azeotropically using the Dean-Stark apparatus.

  • Monitor the progress of the reaction by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature.

  • The work-up procedure will vary depending on the catalyst used. For a homogeneous catalyst, it may involve washing the organic layer with a sodium bicarbonate solution to remove any unreacted acid, followed by washing with brine, drying over anhydrous sodium sulfate, and removal of the solvent under reduced pressure. For a heterogeneous catalyst, filtration is typically sufficient to remove the catalyst.

  • The crude product can be purified by distillation or column chromatography to yield the pure ester.

Visualizing Reaction Pathways and Workflows

To better understand the processes involved in Lewis acid catalysis, the following diagrams illustrate a typical esterification pathway and a general experimental workflow.

Esterification_Pathway cluster_activation Catalyst Activation cluster_nucleophilic_attack Nucleophilic Attack cluster_elimination Elimination & Regeneration Carboxylic_Acid Carboxylic Acid (R-COOH) Activated_Complex Activated Complex [R-C(O)OH-LA] Carboxylic_Acid->Activated_Complex Coordination Lewis_Acid Lewis Acid (LA) Lewis_Acid->Activated_Complex Tetrahedral_Intermediate Tetrahedral Intermediate Activated_Complex->Tetrahedral_Intermediate Attack by Alcohol Alcohol Alcohol (R'-OH) Alcohol->Tetrahedral_Intermediate Ester Ester (R-COOR') Tetrahedral_Intermediate->Ester Proton Transfer & Elimination Water Water (H₂O) Tetrahedral_Intermediate->Water Regenerated_LA Lewis Acid (LA) Tetrahedral_Intermediate->Regenerated_LA

Caption: Lewis acid-catalyzed esterification pathway.

Experimental_Workflow Start Start Reactants Combine Reactants: - Carboxylic Acid - Alcohol - Solvent Start->Reactants Catalyst Add Lewis Acid Catalyst Reactants->Catalyst Reaction Heat to Reflux (with water removal) Catalyst->Reaction Monitoring Monitor Reaction (TLC/GC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Reaction Work-up: - Quench - Wash - Dry Monitoring->Workup Complete Purification Purify Product: - Distillation or - Chromatography Workup->Purification Analysis Characterize Product: - NMR - IR - MS Purification->Analysis End End Analysis->End

Caption: General experimental workflow for esterification.

Discussion

The catalytic activity of monoalkyltin(IV) compounds, such as this compound, in esterification reactions is well-established.[1] Mechanistic studies suggest that these tin catalysts operate through a mononuclear mechanism. While solid in their pure form, they are believed to transform into monomeric and dimeric species under catalytic conditions.[1] The presence of alkyl groups on the tin center appears to be crucial for their high catalytic activity, as strong inorganic Lewis acids like SnCl₄ are often less effective for this transformation.[1]

When compared to traditional Brønsted acids like sulfuric acid and p-toluenesulfonic acid, Lewis acids, including organotins, are often preferred as they can lead to fewer unwanted side products.[1] The data table highlights that while Brønsted acids and certain solid acid catalysts can achieve high conversions, the reaction conditions, such as temperature, can be demanding. Newer catalyst systems, like deep eutectic solvents, show promise with high conversions at moderate temperatures.[7]

The choice of catalyst will ultimately depend on the specific requirements of the synthesis, including substrate compatibility, desired reaction conditions (temperature, time), and considerations for product purification and catalyst removal. For instance, a heterogeneous catalyst like an ion-exchange resin or a solid mixed oxide offers the advantage of easy separation, although it may exhibit lower activity compared to homogeneous catalysts.[3][7]

Conclusion

References

Efficiency of Butyl(chloro)tin dihydrate in glycerolysis of triglycerides

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide comparing the efficiency of organotin catalysts, particularly butyltin derivatives, with other catalytic systems for the glycerolysis of triglycerides. This guide is intended for researchers, scientists, and drug development professionals, offering objective comparisons based on experimental data.

While the specific compound "Butyl(chloro)tin dihydrate" was not found in the context of triglyceride glycerolysis in the reviewed literature, this guide focuses on closely related and studied organotin catalysts, such as di-n-butyltin dichloride (Bu2SnCl2) and n-butyltin trichloride (BuSnCl3). The performance of these catalysts is compared against other common catalytic systems, including metal oxides, homogeneous bases, and lipases.

Comparative Performance of Catalysts in Triglyceride Glycerolysis

The efficiency of a catalyst in the glycerolysis of triglycerides is primarily evaluated based on the conversion of triglycerides (TAGs) and the selectivity towards the desired products, namely monoacylglycerols (MAGs) and diacylglycerols (DAGs). The following table summarizes the performance of various catalysts based on available experimental data.

Catalyst TypeSpecific CatalystTriglyceride SourceReaction Temp. (°C)Reaction Time (h)TAG Conversion (%)MAG Selectivity (%)DAG Selectivity (%)Notes
Organotin Di-n-butyltin dichloride (Bu2SnCl2)Not Specified2206~95~45~50High conversion at elevated temperatures.[1][2]
Organotin n-Butyltin trichloride (BuSnCl3)Not Specified2206~90~40~50Slightly lower conversion compared to Bu2SnCl2 under similar conditions.[1][2]
Metal Oxide Magnesium Oxide (MgO)Methyl Oleate2208~70~70Not SpecifiedHigh selectivity towards monoglycerides.[3]
Homogeneous Base Sodium Hydroxide (NaOH)Soybean Oil2450.33High~40-60Not SpecifiedVery fast reaction rates but requires neutralization.[4]
Lipase Candida antarctica Lipase BVarious Edible Oils6548>80~30-35~40-50Mild reaction conditions, high selectivity varies with oil type.[5]

Experimental Protocols

Detailed methodologies for conducting triglyceride glycerolysis with different catalyst systems are provided below.

Organotin Catalyzed Glycerolysis

This protocol is based on the study of various organotin(IV) compounds.[1][2]

Materials:

  • Triglyceride source (e.g., soybean oil)

  • Glycerol (analytical grade)

  • Organotin catalyst (e.g., di-n-butyltin dichloride)

  • Nitrogen gas supply

  • Standard analytical reagents for product analysis (e.g., via gas chromatography)

Equipment:

  • Glass reactor equipped with a mechanical stirrer, thermometer, and condenser

  • Heating mantle

  • Gas chromatograph with a flame ionization detector (GC-FID)

Procedure:

  • Charge the glass reactor with the triglyceride source and glycerol at a specific molar ratio (e.g., 1:6 TAGs to glycerol).

  • Add the organotin catalyst to the mixture. The catalyst loading is typically around 1 mol% relative to the triglycerides.

  • Purge the reactor with nitrogen gas to create an inert atmosphere.

  • Heat the mixture to the desired reaction temperature (e.g., 220°C) while stirring continuously.

  • Maintain the reaction at the set temperature for the specified duration (e.g., 6 hours), taking samples periodically for analysis.

  • Cool the reactor to room temperature.

  • Analyze the product mixture for the content of TAGs, DAGs, and MAGs using gas chromatography after silylation of the samples.

Metal Oxide (MgO) Catalyzed Glycerolysis

This protocol is adapted from studies on MgO-catalyzed glycerolysis of fatty acid methyl esters, which is a similar transesterification reaction.[3]

Materials:

  • Triglyceride source (e.g., refined vegetable oil)

  • Glycerol

  • Magnesium Oxide (MgO) powder

  • Nitrogen gas supply

  • Analytical standards for GC analysis

Equipment:

  • Three-necked flask equipped with a mechanical stirrer, condenser, and temperature probe

  • Heating mantle

  • Vacuum pump (optional, for methanol removal if starting from methyl esters)

  • Gas chromatograph

Procedure:

  • Activate the MgO catalyst by calcining at a high temperature (e.g., 600°C) if required.

  • Add the triglyceride and glycerol to the reaction flask at a desired molar ratio (e.g., 1:4.5).

  • Disperse the MgO catalyst in the reactant mixture (e.g., 1-5 wt% of the oil).

  • Heat the mixture to the reaction temperature (e.g., 220°C) under a nitrogen atmosphere with vigorous stirring.

  • Monitor the reaction progress by taking samples at regular intervals.

  • After the desired reaction time (e.g., 8 hours), cool the mixture.

  • Separate the solid catalyst by filtration or centrifugation.

  • Analyze the product composition using gas chromatography.

Homogeneous Base (NaOH) Catalyzed Glycerolysis

This is a conventional method for industrial production of mono- and diglycerides.[4]

Materials:

  • Triglyceride source (e.g., soybean oil)

  • Glycerol

  • Sodium Hydroxide (NaOH)

  • Phosphoric acid (for neutralization)

  • Nitrogen gas supply

Equipment:

  • High-temperature reactor with a mechanical stirrer and temperature control

  • Injection pump for acid addition

Procedure:

  • Charge the reactor with the triglyceride and glycerol.

  • Add the NaOH catalyst (e.g., 0.1-0.2 wt% of the oil).

  • Purge the reactor with nitrogen and heat to a high temperature (e.g., 245°C).

  • The reaction is typically very fast and can be completed in a short period (e.g., 20 minutes) at this temperature.

  • After the reaction, cool the mixture slightly and neutralize the catalyst by adding an excess of phosphoric acid.

  • The resulting product contains a mixture of MAGs, DAGs, TAGs, and glycerol, along with the neutralized catalyst salts. Further purification steps like molecular distillation are often required.

Lipase-Catalyzed Glycerolysis

This protocol outlines a greener, enzymatic approach to glycerolysis.[5]

Materials:

  • Triglyceride source (e.g., various edible oils)

  • Glycerol

  • Immobilized lipase (e.g., Candida antarctica lipase B)

  • Deionized water

Equipment:

  • Shaking water bath or a stirred tank reactor

  • Centrifuge or filtration system to recover the enzyme

Procedure:

  • Combine the triglyceride and glycerol in a reaction vessel at a specific molar ratio (e.g., 1:1).

  • Add a small amount of deionized water (e.g., 3.5 wt% relative to glycerol) to facilitate the enzyme activity.

  • Add the immobilized lipase to the mixture (e.g., 2 wt% relative to the oil).

  • Incubate the reaction at a mild temperature (e.g., 65°C) with gentle agitation for an extended period (e.g., 48 hours).

  • After the reaction, recover the immobilized enzyme by filtration or centrifugation for potential reuse.

  • The product can then be analyzed for its acylglycerol composition.

Visualizing Experimental and Logical Relationships

Experimental Workflow for Triglyceride Glycerolysis

The following diagram illustrates a typical experimental workflow for the glycerolysis of triglycerides.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Separation Reactants Triglycerides + Glycerol Reactor Reactor Setup (Inert Atmosphere, Temp. Control, Stirring) Reactants->Reactor Catalyst Catalyst (Organotin, MgO, NaOH, Lipase) Catalyst->Reactor Sampling Periodic Sampling Reactor->Sampling Separation Catalyst Separation (Filtration/Centrifugation) Reactor->Separation Analysis Product Analysis (GC, HPLC) Sampling->Analysis Product Mono- & Diacylglycerols Separation->Product Analysis->Product glycerolysis_factors cluster_params Reaction Parameters cluster_catalyst Catalyst Properties Efficiency Glycerolysis Efficiency (TAG Conversion & MAG/DAG Selectivity) Temperature Temperature Temperature->Efficiency Time Reaction Time Time->Efficiency MolarRatio Glycerol:Triglyceride Molar Ratio MolarRatio->Efficiency CatalystConc Catalyst Concentration CatalystConc->Efficiency Stirring Mixing/Stirring Speed Stirring->Efficiency CatalystType Catalyst Type (Organotin, Oxide, Base, Lipase) Activity Catalytic Activity CatalystType->Activity Selectivity Catalyst Selectivity CatalystType->Selectivity Activity->Efficiency Selectivity->Efficiency

References

A Comparative Analysis of Reactivity in Mono-, Di-, and Tributyltin Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of monobutyltin (MBT), dibutyltin (DBT), and tributyltin (TBT) compounds. The information presented is supported by experimental data to assist researchers in selecting the appropriate organotin compound for their specific application, whether in catalysis, polymer stabilization, or as a starting material for further chemical synthesis.

Core Reactivity Principles: Lewis Acidity

The number of butyl groups attached to the tin atom fundamentally governs the reactivity of these compounds. A key determinant of their chemical behavior is their Lewis acidity, which is the ability to accept an electron pair. The Lewis acidity of butyltin halides follows a clear trend:

Monobutyltin > Dibutyltin > Tributyltin

This trend is a direct consequence of the electron-donating nature of the alkyl (butyl) groups. With each additional butyl group, the electron density at the tin center increases, reducing its electrophilicity and thus its Lewis acidic character. This principle dictates their performance in many chemical applications.

Data Presentation: A Quantitative Comparison

The following tables summarize quantitative data on the reactivity of mono-, di-, and tributyltin compounds in key applications.

Table 1: Comparative Lewis Acidity
CompoundLewis Acidity TrendQuantitative Measure (Binding Energy with O₂•⁻, ΔE in kJ/mol)
Monobutyltin Trichloride (MBTC)HighestData not available in searched literature, but trend is established
Dibutyltin Dichloride (DBTC)Intermediate19.7
Tributyltin Chloride (TBTC)Lowest16.3

Higher ΔE values indicate stronger Lewis acidity.

Table 2: Catalytic Activity in Esterification Reactions
CatalystReactionYield (%)
n-Butylstannoic acid (from MBT)Benzoic acid + Heptanol98
Dibutyltin Oxide (DBTO)Benzoic acid + Heptanol85
Tributyltin AcetateBenzoic acid + Heptanol65

Reaction Conditions: Benzoic acid (5 mmol), heptanol (50 mmol), catalyst (1 mol%), 150 °C, 6 h.

Table 3: Performance as PVC Thermal Stabilizers
StabilizerThermal Stability Time (minutes) at 180°C (Congo Red Test)
Monobutyltin-based~15 - 25
Dibutyltin-based~30 - 45
Tributyltin-basedNot typically used due to high toxicity and lower efficacy

Experimental Protocols

Detailed methodologies for key experiments cited are provided below.

Determination of Lewis Acidity via the Gutmann-Beckett Method

This method provides a quantitative measure of the Lewis acidity of a substance by observing the change in the ³¹P NMR chemical shift of a probe molecule, typically triethylphosphine oxide (Et₃PO).

Materials:

  • Organotin compound (e.g., MBTC, DBTC, TBTC)

  • Triethylphosphine oxide (Et₃PO)

  • Anhydrous, non-coordinating NMR solvent (e.g., deuterated dichloromethane, CD₂Cl₂)

  • NMR tubes

  • High-resolution NMR spectrometer with a phosphorus probe

Procedure:

  • Prepare a stock solution of Et₃PO in the chosen anhydrous NMR solvent at a known concentration (e.g., 0.02 M).

  • Prepare a stock solution of the organotin compound in the same solvent at a known concentration (e.g., 0.02 M).

  • In an NMR tube, place a precise volume of the Et₃PO stock solution.

  • Acquire a ³¹P NMR spectrum of the Et₃PO solution. This will serve as the reference (δ₀).

  • To the same NMR tube, add a stoichiometric equivalent of the organotin solution.

  • Thoroughly mix the solution and acquire another ³¹P NMR spectrum. This will be the sample spectrum (δ_sample).

  • The change in chemical shift (Δδ = δ_sample - δ₀) is directly proportional to the Lewis acidity of the organotin compound.

  • Repeat for each organotin compound to be tested.

Evaluation of Catalytic Activity in Esterification

This protocol outlines a method for comparing the catalytic efficiency of different butyltin compounds in a model esterification reaction.

Materials:

  • Carboxylic acid (e.g., benzoic acid)

  • Alcohol (e.g., heptanol)

  • Organotin catalyst (e.g., n-butylstannoic acid, DBTO, tributyltin acetate)

  • Internal standard for GC analysis (e.g., dodecane)

  • Solvent (if required, e.g., toluene)

  • Reaction vessel with a condenser and magnetic stirrer

  • Heating mantle or oil bath

  • Gas chromatograph (GC) with a suitable column

Procedure:

  • To a reaction vessel, add the carboxylic acid, alcohol, and internal standard in the desired molar ratios.

  • Add the organotin catalyst at a specific molar percentage (e.g., 1 mol%).

  • Heat the reaction mixture to the desired temperature (e.g., 150°C) with vigorous stirring.

  • Monitor the reaction progress by taking aliquots at regular intervals.

  • Quench the reaction in the aliquots (e.g., by rapid cooling and dilution).

  • Analyze the aliquots by GC to determine the concentration of the ester product relative to the internal standard.

  • Plot the yield of the ester as a function of time for each catalyst to compare their activities.

Assessment of PVC Thermal Stability (Congo Red Test)

This method provides a qualitative and semi-quantitative measure of the effectiveness of a stabilizer in preventing the thermal degradation of PVC, which is indicated by the release of hydrogen chloride (HCl) gas.

Materials:

  • PVC resin

  • Plasticizer (e.g., dioctyl phthalate - DOP)

  • Organotin stabilizer

  • Two-roll mill

  • Oven or heating block capable of maintaining a constant temperature (e.g., 180°C)

  • Test tubes

  • Congo Red indicator paper

  • Timer

Procedure:

  • On a two-roll mill, blend the PVC resin, plasticizer, and the organotin stabilizer at a specified ratio to create a homogenous sheet.

  • Cut a small, uniform piece of the stabilized PVC sheet and place it in a test tube.

  • Moisten a strip of Congo Red paper with glycerol and place it in the upper part of the test tube, ensuring it does not touch the PVC sample.

  • Place the test tube in the preheated oven or heating block.

  • Start the timer.

  • Observe the Congo Red paper for a color change from red to blue. The time taken for this color change to occur is the thermal stability time.

  • A longer thermal stability time indicates a more effective stabilizer.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_testing Thermal Stability Testing pvc PVC Resin mixing Two-Roll Milling pvc->mixing stabilizer Organotin Stabilizer stabilizer->mixing heating Heating at 180°C mixing->heating Test Sample hcl HCl Gas Evolution heating->hcl congo_red Congo Red Paper (Red -> Blue) hcl->congo_red time Measure Time congo_red->time

Caption: Workflow for PVC Thermal Stability Testing.

lewis_acidity_pathway Sn R Sn X Adduct [R Sn X---O=PEt₃] Sn->Adduct Lewis Acid-Base Interaction Et3PO Et₃P=O Et3PO->Adduct

A Comparative Guide to the Performance of Monobutyltin Catalysts in Polyester Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the performance of monobutyltin catalysts, with a focus on species related to Butyl(chloro)tin dihydrate, in various polyester formulations. The information is intended for researchers, scientists, and professionals in polymer and drug development, offering insights into catalyst selection based on performance metrics and experimental data.

Organotin compounds, particularly monobutyltin and dibutyltin derivatives, are widely used as catalysts for esterification and polycondensation reactions in the production of polyesters for industrial coatings, plasticizers, and engineering plastics.[1] They are favored over traditional strong acid catalysts due to several advantages, including reduced side reactions, improved color and odor of the final product, and non-corrosive nature towards processing equipment.[1][2] These catalysts typically require reaction temperatures exceeding 200°C to be effective.[1]

The specific compound "this compound" is understood to be a hydrated or hydrolyzed form of a butyltin chloride species. Butyltin trichloride, for instance, readily hydrolyzes in the presence of moisture to form species like hydrated butyltin hydroxide dichloride or butyltin chloride dihydroxide.[1][3] Therefore, this guide will focus on the performance of these catalytically active monobutyltin species in polyester synthesis.

Comparative Performance Analysis

Monobutyltin catalysts exhibit high reactivity and selectivity in esterification and transesterification reactions.[4] Their performance is often compared against other organotin catalysts, such as dibutyltin compounds, and inorganic catalysts.

Key Performance Attributes:

  • Catalytic Activity: Monobutyltin compounds are highly effective at accelerating esterification and polycondensation reactions, decreasing the required reaction time to achieve a high degree of completion.[5][6] They are particularly advantageous in formulations involving low-solubility acids, such as terephthalic acid, as the catalyst can be activated easily.[7]

  • Thermal Stability: Monobutyltin catalysts generally demonstrate higher thermal stability compared to their dibutyltin counterparts.[7] This is crucial for high-temperature polyester synthesis (e.g., at 260°C), as catalyst decomposition can negatively impact reaction efficiency and contribute to color formation in the final resin.[7]

  • Selectivity and Final Product Quality: A primary advantage of organotin catalysts is the minimization of side reactions, which leads to polyester resins with better color and odor properties.[1] High purity of the catalyst, with low residual chlorides from the manufacturing process, is essential to limit color formation.[7]

  • Versatility: These catalysts are proven effective in a wide range of applications, including the synthesis of saturated polyesters for powder and coil coatings, alkyd resins, and aromatic polyester polyols used in polyurethane production.[1][2][4]

Data Presentation: Catalyst Performance Comparison

The following table summarizes the comparative performance of different catalyst types based on characteristics described in the literature.

Catalyst TypeRelative Reaction SpeedFinal Product ColorEquipment CorrosivityThermal StabilityTransesterification Efficiency
Strong Acid (e.g., p-TSA) High (at lower temps)Poor (darker)HighModerateModerate
Monobutyltin Catalyst High (at >200°C)Good (low color)LowHighHigh
Dibutyltin Catalyst High (at >200°C)Good (low color)LowModerateHigh
Inorganic Tin Catalyst ModerateGoodLowHighLow

This table provides a qualitative summary based on aggregated data. Performance can vary with specific formulations and reaction conditions.

Experimental Protocols

General Protocol for Lab-Scale Polyester Synthesis:

A typical procedure for synthesizing a polyester resin using a monobutyltin catalyst involves the following steps:

  • Reactor Setup: A glass reactor is equipped with a mechanical stirrer, a packed column, a condenser, a thermocouple, a nitrogen inlet, and a sampling port.

  • Charging Reactants: The diacid (e.g., isophthalic acid), diol (e.g., propylene glycol), and any modifying glycols or acids are charged into the reactor.

  • Inert Atmosphere: The system is purged with inert gas (nitrogen) to prevent oxidation and color formation at high temperatures. A slow, continuous nitrogen sparge is maintained throughout the reaction.

  • Heating and Esterification: The mixture is heated with continuous stirring. The first stage of esterification is typically conducted at a temperature of 180-220°C. Water produced during the reaction is continuously removed via the condenser.

  • Catalyst Addition: Once a significant portion of the water has been removed and the reaction mixture is clear, the monobutyltin catalyst (typically 0.05–0.3 wt% based on total reactants) is added.[1]

  • Polycondensation: The temperature is gradually increased to 220-250°C to facilitate polycondensation and achieve the target molecular weight.[2] A vacuum may be applied in the final stages to help remove the last traces of water and glycol, driving the reaction to completion.

  • Monitoring: The reaction progress is monitored by periodically taking samples and measuring properties such as acid value and viscosity.

  • Cooling and Discharge: Once the target specifications are met, the reaction is stopped, and the molten polyester resin is cooled and discharged.

Mandatory Visualizations

Catalytic Mechanism and Experimental Workflow Diagrams

G Simplified Catalytic Cycle for Monobutyltin Esterification cluster_activation Activation cluster_reaction Ester Formation Catalyst R-Sn(X)₃ (Monobutyltin Catalyst) Intermediate1 Activated Complex [R-Sn(X)₂(OOCR')] Catalyst->Intermediate1 + R'-COOH - HX Acid R'-COOH (Carboxylic Acid) Alcohol R''-OH (Alcohol) Intermediate2 Alcohol Coordination Intermediate1->Intermediate2 + R''-OH Intermediate2->Catalyst Releases Catalyst Ester R'-COOR'' (Ester) Intermediate2->Ester Forms Water H₂O Intermediate2->Water Releases

Caption: Simplified mechanism of esterification catalyzed by a monobutyltin species.

G Experimental Workflow for Polyester Synthesis A Charge Reactants (Diacid, Diol) B Purge with N₂ A->B C Heat to 180-220°C (Esterification) B->C D Remove Water C->D E Add Catalyst (0.05-0.3 wt%) D->E F Increase Temp to 220-250°C (Polycondensation) E->F G Monitor Acid Value & Viscosity F->G H Apply Vacuum (Optional, Final Stage) G->H I Cool & Discharge Final Polymer H->I

Caption: General experimental workflow for laboratory-scale polyester synthesis.

References

Navigating the Analytical Maze: A Comparative Guide to Overcoming Cross-Reactivity in Mixed Organotin Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the analysis of organotin compounds, the simultaneous quantification of multiple organotin species in a single sample presents a significant analytical challenge. Cross-reactivity and interference between different organotin compounds can lead to inaccurate results, compromising data integrity and research outcomes. This guide provides an objective comparison of the three primary analytical techniques used for organotin speciation—Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography-Inductively Coupled Plasma-Mass Spectrometry (HPLC-ICP-MS), and Gas Chromatography-Pulsed Flame Photometric Detection (GC-PFPD)—with a focus on addressing these critical cross-reactivity issues. Detailed experimental protocols and supporting data are presented to aid in the selection of the most appropriate methodology for your specific research needs.

Executive Summary

The accurate speciation and quantification of organotin compounds are crucial due to the varying toxicity of different species, such as the highly toxic tributyltin (TBT) and its less toxic degradation products, dibutyltin (DBT) and monobutyltin (MBT). This guide delves into the analytical hurdles posed by mixed organotin samples and compares the capabilities of GC-MS, HPLC-ICP-MS, and GC-PFPD in providing reliable, speciated data. While all three techniques offer high sensitivity, they differ significantly in their sample preparation requirements, susceptibility to interferences, and overall performance.

Comparison of Analytical Methodologies

The choice of analytical technique for organotin analysis is a trade-off between sensitivity, selectivity, sample throughput, and the cost of instrumentation. The following table summarizes the key performance characteristics of GC-MS, HPLC-ICP-MS, and GC-PFPD.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography-Inductively Coupled Plasma-Mass Spectrometry (HPLC-ICP-MS)Gas Chromatography-Pulsed Flame Photometric Detection (GC-PFPD)
Derivatization Mandatory (e.g., ethylation with NaBEt₄ or grignard reaction)[1][2]Not required[3]Mandatory (e.g., ethylation with NaBEt₄)[4][5]
Selectivity High, based on mass-to-charge ratio. Potential for co-elution and similar fragmentation patterns can cause interference.Very high, element-specific detection. Less prone to isobaric interferences for tin.High, specific for tin when using the appropriate filter.
Sensitivity (LODs) Low pg to fg range[1]Low pg range[6]Low pg range[4][7]
Analysis Time Longer due to derivatization and chromatographic run times.Faster due to no derivatization and shorter run times.Moderate, includes derivatization time.
Cross-Reactivity Potential for interference from co-eluting species with similar fragmentation patterns. Careful selection of ions for monitoring is crucial.Minimal cross-reactivity between organotin species due to elemental detection. Matrix effects can still influence signal.High selectivity for tin minimizes interferences from non-tin containing compounds. Good chromatographic separation is key to resolving different organotin species.
Matrix Effects Can be significant, requiring extensive sample cleanup.Can be managed with appropriate internal standards and collision/reaction cell technology.Less susceptible to hydrocarbon matrix interference compared to other GC detectors.[5][7]
Cost Moderate to high.High.Moderate.

Data Presentation: Performance Comparison

The following tables present a summary of quantitative data compiled from various studies to facilitate a direct comparison of the analytical techniques.

Table 1: Detection Limits for Key Organotin Compounds
CompoundGC-MS (ng/L as Sn)HPLC-ICP-MS (ng/L as Sn)GC-PFPD (ng/L as Sn)
Monobutyltin (MBT)0.1 - 1.00.14 - 0.57[8]0.7[4]
Dibutyltin (DBT)0.1 - 1.00.14 - 0.57[8]0.8[4]
Tributyltin (TBT)0.05 - 0.50.14 - 0.57[8]0.6[4]
Triphenyltin (TPhT)0.1 - 0.50.14 - 0.57[8]~1.0

Note: Detection limits can vary significantly based on the sample matrix, instrumentation, and specific method parameters.

Table 2: Recovery Rates in Spiked Water Samples
CompoundGC-MS (%)HPLC-ICP-MS (%)GC-PFPD (%)
Monobutyltin (MBT)80 - 11090 - 10585 - 110
Dibutyltin (DBT)90 - 11595 - 10590 - 110
Tributyltin (TBT)95 - 11098 - 10290 - 105
Triphenyltin (TPhT)90 - 11095 - 10585 - 105

Data compiled from multiple sources and represent typical recovery ranges.[1][9]

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate analysis. The following sections provide standardized protocols for the three key analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) with STEB Derivatization

This method is widely used for the simultaneous analysis of various organotin compounds. The derivatization step converts the polar organotins into more volatile and thermally stable ethylated analogues suitable for GC analysis.

1. Sample Preparation and Extraction:

  • For water samples, acidify to pH 2-3 with HCl.

  • For solid samples (sediment, tissue), perform a solvent extraction using a mixture of a nonpolar solvent (e.g., hexane) and a complexing agent (e.g., tropolone) in an acidic environment.

  • Use of an internal standard (e.g., Tripropyltin) is recommended.

2. Derivatization (Ethylation):

  • To the extracted sample, add a sodium tetraethylborate (NaBEt₄) solution (typically 1-2% in ethanol or methanol).[1]

  • Buffer the solution to pH 4-5 using an acetate buffer.

  • The derivatization reaction proceeds at room temperature with shaking for approximately 30 minutes.

3. Liquid-Liquid Extraction:

  • Extract the ethylated organotins into a nonpolar solvent such as hexane.

  • Dry the organic phase with anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of 1 mL.

4. GC-MS Analysis:

  • GC Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Injector: Splitless mode at 250 °C.

  • Oven Program: Initial temperature of 50 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS Detector: Electron ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for each ethylated organotin compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Mixed Organotin Sample Extraction Solvent Extraction (+ Internal Standard) Sample->Extraction Derivatization Ethylation with NaBEt₄ Extraction->Derivatization LLE Liquid-Liquid Extraction Derivatization->LLE Concentration Concentration LLE->Concentration GC_Injection GC Injection Concentration->GC_Injection GC_Separation Chromatographic Separation GC_Injection->GC_Separation MS_Detection Mass Spectrometric Detection (SIM) GC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

GC-MS with STEB Derivatization Workflow
High-Performance Liquid Chromatography-Inductively Coupled Plasma-Mass Spectrometry (HPLC-ICP-MS)

This technique offers the significant advantage of eliminating the need for derivatization, thereby reducing sample preparation time and potential sources of error.

1. Sample Preparation and Extraction:

  • For water samples, acidify with a small amount of acetic acid or nitric acid and filter.

  • For solid samples, perform an extraction with a suitable solvent mixture (e.g., methanol/water/acetic acid).

  • Dilute the extract with the mobile phase.

  • An internal standard (e.g., a tin isotope or a non-naturally occurring organotin) can be added.

2. HPLC-ICP-MS Analysis:

  • HPLC Column: C18 reverse-phase column (e.g., 150 mm x 2.1 mm, 3 µm particle size).

  • Mobile Phase: A gradient of methanol and water, both containing a small percentage of acetic acid and an ion-pairing reagent like triethylamine, is commonly used.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • ICP-MS Detector:

    • Monitor tin isotopes (e.g., ¹¹⁸Sn, ¹²⁰Sn).

    • Use of a collision/reaction cell with a gas like helium or oxygen can help reduce polyatomic interferences.

HPLCICPMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Mixed Organotin Sample Extraction Solvent Extraction (+ Internal Standard) Sample->Extraction Filtration Filtration Extraction->Filtration HPLC_Injection HPLC Injection Filtration->HPLC_Injection LC_Separation Chromatographic Separation HPLC_Injection->LC_Separation ICPMS_Detection ICP-MS Detection LC_Separation->ICPMS_Detection Data_Analysis Data Analysis & Quantification ICPMS_Detection->Data_Analysis

HPLC-ICP-MS Workflow
Gas Chromatography-Pulsed Flame Photometric Detection (GC-PFPD)

The GC-PFPD is a highly selective detector for tin, making it a robust choice for complex matrices where interferences from other compounds are a concern.

1. Sample Preparation and Extraction:

  • Follow the same procedure as for GC-MS, including the addition of an internal standard.

2. Derivatization (Ethylation):

  • Follow the same STEB derivatization procedure as for GC-MS.

3. Liquid-Liquid Extraction:

  • Follow the same liquid-liquid extraction and concentration steps as for GC-MS.

4. GC-PFPD Analysis:

  • GC Column: Similar to GC-MS, a mid-polar column is suitable.

  • Injector: Splitless mode.

  • Oven Program: Similar to GC-MS, optimized for the separation of ethylated organotins.

  • Carrier Gas: Helium or Nitrogen.

  • PFPD Detector:

    • Equipped with a tin-specific filter (e.g., 610 nm).

    • Optimize detector parameters (gate delay, gate width, air/hydrogen flows) for maximum tin response and selectivity.

GCPPFD_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Mixed Organotin Sample Extraction Solvent Extraction (+ Internal Standard) Sample->Extraction Derivatization Ethylation with NaBEt₄ Extraction->Derivatization LLE Liquid-Liquid Extraction Derivatization->LLE Concentration Concentration LLE->Concentration GC_Injection GC Injection Concentration->GC_Injection GC_Separation Chromatographic Separation GC_Injection->GC_Separation PFPD_Detection PFPD Detection GC_Separation->PFPD_Detection Data_Analysis Data Analysis & Quantification PFPD_Detection->Data_Analysis

GC-PFPD Workflow

Addressing Cross-Reactivity in Mixed Samples

Cross-reactivity in the context of chromatographic analysis of mixed organotin samples primarily refers to analytical interferences that can lead to misidentification or inaccurate quantification.

  • GC-MS: The primary challenge in GC-MS is the potential for co-elution of different ethylated organotin species or matrix components. If co-eluting compounds share similar fragmentation patterns, it can be difficult to deconvolute the signals. To mitigate this, it is essential to:

    • Optimize the GC temperature program to achieve baseline separation of all target analytes.

    • Carefully select multiple, unique ions for each compound in SIM mode to ensure specificity. The characteristic isotopic pattern of tin is a powerful tool for confirming the presence of tin-containing fragments.

  • HPLC-ICP-MS: Due to the element-specific nature of ICP-MS detection, cross-reactivity between different organotin compounds is virtually nonexistent . The detector only responds to the tin atoms, regardless of the organic moiety. However, isobaric interferences from other elements in the sample matrix can be a concern. For example, certain isotopes of cadmium or zirconium could potentially interfere with tin isotopes. The use of high-resolution ICP-MS or a collision/reaction cell can effectively eliminate these interferences. Incomplete chromatographic separation can still lead to overlapping peaks, but as the detector response is solely based on the element, quantification of each species is still possible if the peaks are sufficiently resolved for integration.

  • GC-PFPD: The PFPD offers excellent selectivity for tin over other elements, particularly carbon-containing compounds from the sample matrix.[7] This significantly reduces the likelihood of interferences from co-eluting matrix components. However, like GC-MS, good chromatographic separation is paramount to distinguish between different organotin species. If two organotin compounds co-elute, the PFPD will detect both, leading to an overestimation of the individual concentrations.

Conclusion and Recommendations

The selection of the optimal analytical technique for mixed organotin samples depends on the specific requirements of the study.

  • For the highest selectivity and minimal cross-reactivity , HPLC-ICP-MS is the superior choice, as it eliminates the need for derivatization and provides element-specific detection. It is particularly advantageous for complex matrices where derivatization efficiency may be compromised.

  • GC-MS offers a cost-effective and widely available alternative with high sensitivity. However, careful method development is required to ensure adequate chromatographic separation and to select specific ions for monitoring to minimize the risk of interferences from co-eluting compounds.

  • GC-PFPD is a robust and highly selective technique for tin, making it an excellent choice for routine analysis in matrices with high hydrocarbon content. Its performance is heavily reliant on achieving good chromatographic resolution of the target organotin species.

Ultimately, a thorough validation of the chosen method, including the analysis of certified reference materials and spiked samples containing a mixture of the target organotins, is essential to ensure data accuracy and reliability in the challenging field of organotin speciation analysis.

References

A Comparative Guide to Butyltin Analysis: GC-FPD vs. GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of butyltin compounds is critical due to their widespread industrial use and environmental persistence. Gas chromatography (GC) is the separation technique of choice, commonly coupled with either a Flame Photometric Detector (FPD) or a Mass Spectrometer (MS). This guide provides an objective comparison of these two analytical approaches, supported by experimental data, to aid in selecting the most suitable method for your specific research needs.

The selection between GC-FPD and GC-MS for butyltin analysis hinges on the specific requirements of the study, including sensitivity, selectivity, and the need for structural confirmation. While both are powerful techniques, they offer distinct advantages and disadvantages. GC-FPD provides excellent sensitivity for tin-containing compounds, making it a cost-effective option for routine monitoring. In contrast, GC-MS offers unparalleled selectivity and definitive identification of analytes, which is crucial for complex matrices and regulatory compliance.

Performance Comparison

The following tables summarize the key performance metrics for GC-FPD and GC-MS in the analysis of common butyltin compounds: monobutyltin (MBT), dibutyltin (DBT), and tributyltin (TBT).

Performance Metric GC-FPD GC-MS References
Principle Element-specific detector that measures optical emission from tin atoms in a hydrogen-rich flame.Detects and quantifies ions based on their mass-to-charge ratio, providing structural information.[1][2]
Selectivity High for tin-containing compounds.Very high, based on specific mass fragmentation patterns.[1][3]
Confirmation Capability Limited; based on retention time.High; provides mass spectra and characteristic tin isotope patterns for definitive identification.[3]
Cost Lower initial investment and operational costs.Higher initial investment and maintenance costs.[1]
Ease of Use Generally simpler to operate and maintain.More complex operation and data analysis.

Table 1. General Comparison of GC-FPD and GC-MS for Butyltin Analysis.

Analyte Technique Matrix Limit of Detection (LOD) Linearity Range Recovery (%) References
MBTGC-FPDAir-5 - 270 µg/m³-[4]
DBTGC-FPDAir-5 - 270 µg/m³-[4]
TBTGC-FPDAir-5 - 270 µg/m³-[4]
MBTGC-FPDAqueous0.2 µg/L-85 - 117[5]
DBTGC-FPDAqueous0.2 µg/L5.0 - 250.0 ng/L85 - 117[5]
TBTGC-FPDAqueous0.1 µg/L1.7 - 170.0 ng/L85 - 117[5]
MBTGC-PFPDBiological0.7 ng/gup to 100-150 ng/g90 - 110[6]
DBTGC-PFPDBiological0.8 ng/gup to 100-150 ng/g90 - 110[6]
TBTGC-PFPDBiological0.6 ng/gup to 100-150 ng/g90 - 110[6]
MBTGC-MSBiological4 - 52 ng/g-96 - 107[7]
DBTGC-MSBiological4 - 52 ng/g-96 - 107[7]
TBTGC-MSBiological4 - 52 ng/g-96 - 107[7]
TBTGC-MSDrug Substance1 ppm1 - 100 ppm89[3]
TBTGC-MSCoastal Water0.70 ng/L->97[8]
DBTGC-MSSediment0.23 - 22.11 pg/mL10 - 250 ng/mL82 - 106[9]
TBTGC-MSSediment<0.1 ng/g0.5 - 60 µg/L-

Table 2. Quantitative Performance Data for Butyltin Analysis using GC-FPD and GC-MS.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results. Below are representative experimental protocols for the analysis of butyltins in water samples using both GC-FPD and GC-MS.

GC-FPD Protocol for Butyltins in Aqueous Samples

This protocol is based on headspace solid-phase microextraction (SPME) with in-situ hydride derivatization.[5]

  • Sample Preparation:

    • Place a known volume of the aqueous sample into a headspace vial.

  • Derivatization:

    • Add a solution of sodium tetrahydroborate (NaBH₄) to the vial to convert the butyltin species to their volatile hydride forms.

  • Extraction:

    • Expose a SPME fiber to the headspace of the vial to extract the derivatized butyltins.

  • GC-FPD Analysis:

    • GC Column: HP-1 capillary column.

    • Injector: Thermally desorb the analytes from the SPME fiber in the heated GC injector.

    • Detector: A flame photometric detector equipped with a quartz surface-induced tin emission filter.

    • Quantification: Based on a calibration curve generated from standards of known concentrations.

GC-MS Protocol for Butyltins in Water Samples

This protocol involves in-situ ethylation followed by liquid-liquid extraction.[8][10]

  • Sample Preparation:

    • Acidify the water sample to approximately pH 4.5.[10]

  • Derivatization:

    • Add a solution of sodium tetraethylborate (NaBEt₄) to the sample to ethylate the butyltin compounds, making them more volatile.[10]

  • Extraction:

    • Perform a liquid-liquid extraction using an organic solvent such as n-hexane or dichloromethane.[8][10]

  • GC-MS Analysis:

    • GC Column: A non-polar or mid-polar capillary column, such as a 5% phenyl methyl siloxane phase (e.g., HP-5MS).[1]

    • Injector: Inject a small volume (e.g., 1 µL) of the organic extract in splitless mode.[1]

    • Carrier Gas: Helium at a constant flow rate.[1]

    • Oven Program: A temperature gradient is used to separate the butyltin compounds, for example, starting at 60°C and ramping up to 300°C.[1]

    • Mass Spectrometer: Operate in either full-scan mode to obtain complete mass spectra or in selected ion monitoring (SIM) mode for enhanced sensitivity by monitoring specific ions characteristic of each butyltin compound.[1]

    • Quantification: Can be performed using an external calibration, internal standard method, or isotope dilution for the highest accuracy.[1]

Visualizing the Workflow and Comparison

To better illustrate the analytical processes and the key decision-making factors, the following diagrams are provided.

Butyltin_Analysis_Workflow cluster_SamplePrep Sample Preparation cluster_Derivatization Derivatization cluster_Analysis GC Analysis cluster_Detection Detection cluster_DataAnalysis Data Analysis Sample Aqueous or Solid Sample Extraction Extraction Sample->Extraction Derivatization Alkylation (e.g., Ethylation) or Hydride Generation Extraction->Derivatization GC Gas Chromatography Separation Derivatization->GC FPD FPD GC->FPD MS MS GC->MS Data_FPD Quantification based on retention time & peak area FPD->Data_FPD Data_MS Quantification & Confirmation based on mass spectra MS->Data_MS

Caption: General workflow for butyltin analysis by GC-FPD and GC-MS.

GC_FPD_vs_GC_MS_Comparison cluster_GCFPD GC-FPD cluster_GCMS GC-MS FPD_Advantages Advantages: - Lower Cost - Simplicity - High Sensitivity for Sn Decision Choice of Technique FPD_Advantages->Decision FPD_Disadvantages Disadvantages: - Limited Confirmation - Potential for Matrix Interference FPD_Disadvantages->Decision MS_Advantages Advantages: - High Selectivity - Definitive Identification - Structural Information MS_Advantages->Decision MS_Disadvantages Disadvantages: - Higher Cost - More Complex - Requires Skilled Operator MS_Disadvantages->Decision

Caption: Key factors for choosing between GC-FPD and GC-MS for butyltin analysis.

Conclusion

Both GC-FPD and GC-MS are robust and reliable techniques for the determination of butyltin compounds.

  • GC-FPD is a highly suitable and cost-effective choice for routine monitoring and screening of butyltins, particularly when the sample matrix is relatively clean and the primary goal is quantification. Its high sensitivity to tin makes it an excellent tool for detecting low levels of these compounds.

  • GC-MS is the superior technique when definitive identification and confirmation are required. Its ability to provide structural information through mass spectra and characteristic isotope patterns is invaluable, especially for complex matrices where interferences are likely. For research and regulatory applications where unequivocal proof of identity is necessary, GC-MS is the gold standard. The use of isotope dilution with GC-MS can further enhance accuracy and precision.[1]

Ultimately, the choice between GC-FPD and GC-MS will be guided by the specific analytical needs, budget constraints, and the level of confidence required in the identification of butyltin species.

References

Safety Operating Guide

Proper Disposal Procedures for Butyl(chloro)tin Dihydrate

Author: BenchChem Technical Support Team. Date: November 2025

The following guide provides essential safety and logistical information for the proper disposal of Butyl(chloro)tin dihydrate, a substance recognized as hazardous. The procedures outlined are designed for researchers, scientists, and drug development professionals to ensure safe handling and compliance with environmental regulations. Given the hazardous nature of organotin compounds, all waste materials must be managed by a licensed hazardous waste disposal facility.[1][2][3]

Note on Chemical Identity: The name "this compound" may refer to Butyltin chloride dihydroxide (CAS No. 13355-96-9). The disposal and safety procedures provided are based on this compound and general guidelines for organotin wastes.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to be aware of its hazards and the necessary personal protective equipment (PPE). The substance is toxic if swallowed, harmful in contact with skin, and causes skin and eye irritation.[4]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear safety glasses with side shields or goggles.[5]

  • Skin Protection: Wear protective gloves and clothing to prevent skin contact.[5]

  • Respiratory Protection: Use only in a well-ventilated area, preferably under a chemical fume hood, to avoid inhaling dust or aerosols.[6]

In Case of a Spill:

  • Evacuate the area and ensure adequate ventilation.

  • Avoid creating dust.[5]

  • Collect the spilled material using dry cleanup procedures and place it in a suitable, labeled container for waste disposal.[7]

  • Do not let the product enter drains or waterways.[7]

  • Clean the affected area thoroughly.

Quantitative Data Summary

The following table summarizes key quantitative data for Butyltin chloride dihydroxide, providing a reference for its physical and toxicological properties.

PropertyValueSource
Physical Properties
Melting Point150 °C (decomposes)[6]
Relative Density1.26 g/cm³[6]
Toxicological Data
LD50 Oral500.1 mg/kg[6]
LD50 Dermal1,100 mg/kg[6]
LC50 Inhalation (4h)1.5 mg/L (Acute toxicity estimate)[6]

Disposal Protocol

The disposal of this compound and its associated waste must be handled as hazardous waste. Do not dispose of this material in a municipal waste landfill or allow it to enter sewer systems.[1][3]

Step 1: Waste Segregation and Collection

  • Collect all waste containing this compound, including residual amounts of the substance, contaminated lab supplies (e.g., gloves, wipes), and empty containers.

  • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[2]

Step 2: Containerization

  • Place the collected waste into a designated, sealable, and corrosion-resistant container.[8]

  • Ensure the container is compatible with the waste material.

  • For empty packaging that is not triple-rinsed, it should be sealed and disposed of as hazardous waste.[1]

Step 3: Labeling

  • Clearly label the waste container with the words "Hazardous Waste" and "Organotin Waste".[8]

  • The label must also include the full chemical name: "this compound" or "Butyltin chloride dihydroxide".

  • Indicate the specific hazards (e.g., "Toxic," "Irritant").

Step 4: Temporary Storage

  • Store the sealed and labeled container in a designated, well-ventilated, and secure hazardous waste accumulation area.

  • Keep the container tightly closed.

  • Store locked up or in an area only accessible to authorized personnel.[2]

Step 5: Final Disposal

  • Arrange for the pickup and disposal of the waste through your institution's EHS office or a licensed hazardous waste disposal company.

  • All organotin waste materials must be disposed of in an approved and controlled landfill or treatment plant.[2][8]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound waste.

G cluster_0 Waste Generation & Handling cluster_1 Segregation & Containment cluster_2 Labeling & Storage cluster_3 Final Disposal A Generation of Butyl(chloro)tin dihydrate Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Collect Waste in a Dedicated, Corrosion-Resistant Container B->C D Seal the Container Tightly C->D E Label Container: 'Hazardous Waste' 'Organotin Waste' Chemical Name & Hazards D->E F Store in a Secure, Ventilated, Designated Waste Area E->F G Contact EHS or Licensed Waste Disposal Contractor F->G H Dispose of Contents/Container to an Approved Waste Disposal Plant G->H

Caption: Workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Butyl(chloro)tin dihydrate

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Essential Safety and Logistical Information for Butyl(chloro)tin dihydrate

This guide provides crucial safety protocols and logistical plans for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is paramount to ensure personal safety and environmental protection.

Hazard Summary

This compound is a hazardous chemical that poses significant health risks. It is crucial to handle this compound with the utmost care. Key hazards include:

  • Skin Corrosion/Burns: Causes severe skin burns upon contact.[1][2]

  • Serious Eye Damage: Can cause serious and potentially irreversible eye damage.[1][2]

  • Respiratory Irritation: May cause irritation to the respiratory tract if inhaled.[1][3]

  • Allergic Skin Reaction: May cause an allergic skin reaction.[1]

  • Toxicity: Harmful if swallowed or in contact with skin.[1][4]

  • Organ Damage: May cause damage to organs through prolonged or repeated exposure.[1][5]

  • Aquatic Hazard: Harmful to aquatic life with long-lasting effects.[1]

Personal Protective Equipment (PPE)

The following Personal Protective Equipment is mandatory when handling this compound:

PPE CategorySpecificationRationale
Hand Protection Nitrile or neoprene rubber gloves.To prevent skin contact and absorption.[2]
Eye Protection Chemical safety goggles or a full-face shield. Contact lenses should not be worn.To protect against splashes and dust, preventing severe eye damage.[2]
Skin and Body Protection Chemical-resistant lab coat or protective workwear.To prevent contamination of personal clothing and skin.[1][2]
Respiratory Protection NIOSH-approved particulate respirator (e.g., N95) or work in a certified chemical fume hood.To prevent inhalation of harmful dust and aerosols.[2][3]

Operational Plan: Step-by-Step Handling Procedure

This workflow outlines the safe handling of this compound from receipt to disposal, ensuring minimal exposure and risk.

Operational Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet (SDS) B Don Appropriate PPE A->B C Prepare Work Area (Fume Hood) B->C D Weighing and Transfer C->D Proceed with caution E Experimental Use D->E F Decontaminate Work Surfaces E->F After experiment completion G Segregate and Label Waste F->G H Dispose of Waste via Authorized Channels G->H

Caption: Operational Workflow for Handling this compound.

Experimental Protocol: Safe Handling and Use

  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) for this compound before commencing any work.

    • Ensure all necessary PPE is available and in good condition.

    • Prepare the designated work area, preferably a certified chemical fume hood, by ensuring it is clean and uncluttered.

  • Handling:

    • Weighing and Transfer:

      • Perform all weighing and transfer operations within the chemical fume hood to minimize inhalation exposure.

      • Use a disposable weighing boat or paper.

      • Handle the solid material carefully to avoid generating dust.

    • Experimental Use:

      • Conduct all experimental procedures involving this compound within the fume hood.

      • Avoid direct contact with the substance. Use spatulas and other appropriate tools for handling.

      • Keep containers tightly closed when not in use.

  • Cleanup and Decontamination:

    • Wipe down all work surfaces with an appropriate decontaminating agent after use.

    • Thoroughly clean all non-disposable equipment that has come into contact with the chemical.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination.

  • Waste Segregation:

    • Collect all solid waste contaminated with this compound (e.g., weighing papers, gloves, disposable lab coats) in a designated, clearly labeled, and sealed hazardous waste container.

    • Collect all liquid waste containing this compound in a separate, clearly labeled, and sealed hazardous waste container. Do not mix with other solvent waste unless permitted by your institution's hazardous waste management plan.

  • Labeling:

    • Label all waste containers with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Corrosive, Toxic).

  • Disposal:

    • Dispose of all hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[2][6]

    • Do not dispose of this compound down the drain or in regular trash.[1][2]

Emergency Procedures

Immediate and appropriate action is vital in the event of an emergency.

Emergency SituationFirst Aid and Response
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes.[1] Remove contaminated clothing. Seek immediate medical attention.[2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2] Seek immediate medical attention.
Inhalation Move the individual to fresh air.[2] If breathing is difficult, provide oxygen. Seek immediate medical attention.
Ingestion Rinse mouth with water.[1] Drink one or two glasses of water.[3] Do not induce vomiting.[5] Seek immediate medical attention.
Spill Evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material.[7] Carefully sweep up the material and place it in a sealed container for disposal.[3] Ventilate the area and wash the spill site after material pickup is complete.

Quantitative Data

PropertyValue
Melting Point 150 °C (decomposes)[6]
Boiling Point 243.2 ± 23.0 °C (Predicted)[6]
Relative Density 1.26[6]
Acute Toxicity (Oral, LD50) 500.1 mg/kg[6]
Acute Toxicity (Dermal, LD50) 1,100 mg/kg[6]
Acute Toxicity (Inhalation, LC50, 4h) 1.5 mg/l (Acute toxicity estimate)[6]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.